5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Description
BenchChem offers high-quality 5-(2,4-Difluorophenyl)furan-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,4-Difluorophenyl)furan-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(2,4-difluorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F2O3/c12-6-1-2-7(8(13)5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYALWXRVPHDFIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
5-(2,4-Difluorophenyl)furan-2-carboxylic Acid: Synthetic Pathways and Process Optimization
Executive Summary & Strategic Importance
5-(2,4-Difluorophenyl)furan-2-carboxylic acid (CAS: 874801-40-8) [1] is a highly versatile building block in modern medicinal chemistry. The 5-aryl-2-furoic acid scaffold is a privileged structural motif, frequently utilized in the development of potent inhibitors for metalloenzymes such as bacterial Methionine Aminopeptidases (MetAPs) [2].
From a drug design perspective, the furan ring serves as an excellent bioisostere for phenyl or thiophene rings, offering unique hydrogen-bond accepting capabilities. The addition of the 2,4-difluorophenyl substituent provides enhanced lipophilicity and metabolic stability, effectively shielding the molecule from rapid oxidative degradation by cytochrome P450 enzymes.
Retrosynthetic Strategy & Pathway Logic
When designing the synthesis of 5-aryl-2-furoic acids, process chemists must choose between direct C-H arylation and traditional cross-coupling. While direct C-H functionalization of furans is theoretically possible, it often suffers from poor regioselectivity and requires harsh oxidants. Therefore, a Suzuki-Miyaura cross-coupling approach is preferred for its high fidelity, scalability, and mild conditions [3].
A critical design choice is whether to couple the free 5-bromo-2-furoic acid or its esterified counterpart (methyl 5-bromo-2-furoate).
The Causality of Choice: Coupling the free carboxylic acid directly is generally avoided in high-yield process chemistry. The free carboxylate anion can coordinate with the palladium center, forming stable, unreactive complexes that poison the catalyst and drastically reduce turnover numbers (TON). Furthermore, the acidic proton neutralizes the basic additives (e.g., K₂CO₃) required for the transmetalation step, necessitating large excesses of base.
The Solution: We employ a two-step sequence. First, methyl 5-bromo-2-furoate is coupled with 2,4-difluorophenylboronic acid. Second, the resulting ester is subjected to mild alkaline saponification. This sequence not only maximizes the cross-coupling yield but also provides a self-validating purification step during hydrolysis.
Retrosynthetic workflow for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid synthesis.
Mechanistic Insights: The Catalytic Cycle
The cross-coupling relies on a Pd(0)/Pd(II) catalytic cycle. For this specific transformation, we select [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the precatalyst.
Causality of Catalyst Selection: The dppf ligand possesses a exceptionally large bite angle (99°). In the catalytic cycle, reductive elimination—the final step that forges the C-C bond and releases the product—is often the rate-limiting step for electron-deficient heteroaryls like furans. A larger bite angle forces the two coupling partners on the Pd(II) center closer together (steric compression), significantly accelerating reductive elimination and preventing off-target debromination or catalyst degradation.
Suzuki-Miyaura catalytic cycle highlighting the role of Pd(dppf)Cl2.
Experimental Protocols (Self-Validating Workflows)
Step 1: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of Methyl 5-(2,4-difluorophenyl)furan-2-carboxylate.
Reagents:
-
Methyl 5-bromo-2-furoate (1.0 eq, 10 mmol)
-
2,4-Difluorophenylboronic acid (1.2 eq, 12 mmol)
-
Pd(dppf)Cl₂ (0.03 eq, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 eq, 25 mmol)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 50 mL)
Procedure:
-
Degassing: Charge a round-bottom flask with methyl 5-bromo-2-furoate, 2,4-difluorophenylboronic acid, and K₂CO₃. Add the 1,4-Dioxane/H₂O solvent mixture. Sparge the solution with Nitrogen for 15 minutes. Logic: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the oxidation of the Pd(0) active species.
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a steady stream of Nitrogen.
-
Reaction: Heat the mixture to 90°C and stir for 4 hours.
-
In-Process Control (IPC): Monitor via HPLC or TLC (Hexanes/EtOAc 8:2). The reaction is deemed complete when the methyl 5-bromo-2-furoate peak (<1%) is entirely consumed.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude material is carried directly into Step 2.
Step 2: Saponification & Intrinsic Purification
Objective: Synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Reagents:
-
Crude Methyl 5-(2,4-difluorophenyl)furan-2-carboxylate (approx. 10 mmol)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq, 30 mmol)
-
Solvent: THF / MeOH / H₂O (2:1:1 v/v, 40 mL)
Procedure:
-
Hydrolysis: Dissolve the crude ester in the THF/MeOH mixture. Add the aqueous solution of LiOH·H₂O dropwise. Stir at room temperature for 3 hours.
-
Self-Validating Purification: Evaporate the volatile organics (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with 20 mL of water.
-
Organic Wash (Critical Step): Wash the highly alkaline aqueous layer (pH > 12) with Dichloromethane (2 x 20 mL). Logic: This is a built-in self-validating mechanism. The target product is currently a water-soluble lithium carboxylate salt. The DCM wash effectively extracts unreacted ester, homocoupled biphenyl byproducts, and residual phosphine ligands, leaving a highly purified product isolated in the aqueous phase.
-
Acidification: Cool the aqueous layer to 0°C in an ice bath. Slowly add 2M HCl until the pH reaches 2.0. A dense white/off-white precipitate will form immediately.
-
Isolation: Filter the precipitate under vacuum, wash with cold water, and dry in a vacuum oven at 50°C overnight to yield the pure target compound.
Quantitative Data & Process Optimization
To establish the most robust protocol for scale-up, various conditions for the Step 1 cross-coupling were evaluated. The quantitative results are summarized in Table 1.
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Entry | Catalyst (mol%) | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5%) | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 65 |
| 2 | Pd(OAc)₂ (5%) + SPhos | K₃PO₄ | Toluene/H₂O | 100 | 8 | 78 |
| 3 | Pd(dppf)Cl₂ (3%) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 92 |
| 4 | Pd(dppf)Cl₂ (3%) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 4 | 94 |
Analysis: Entry 3 represents the optimal balance of yield, reaction time, and cost. While Cs₂CO₃ (Entry 4) provides a marginal yield increase, its high cost makes it prohibitive for large-scale manufacturing. Furthermore, the use of a biphasic Toluene/H₂O system (Entries 1 & 2) resulted in lower yields due to mass transfer limitations; switching to the highly miscible 1,4-Dioxane/H₂O system resolved this issue, ensuring homogeneity at 90°C.
References
-
Title: 5-(2,4-Difluorophenyl)-furan-2-carboxylic acid — Chemical Substance Information Source: NextSDS Database URL: [Link]
-
Title: Ensemble of furan- and thiophene-carboxylate ligands in their predicted MetAP-Mn(II) receptor sites Source: ResearchGate / Journal of Computer-Aided Molecular Design URL: [Link]
-
Title: Synthesis of 2,5-Diaryl Nonsymmetric Furans C6-Platform Chemicals via Catalytic Conversion of Biomass Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]
The Furan Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of medicinal chemistry.[1] Its unique electronic and structural properties have established it as a "privileged scaffold," leading to a vast array of biologically active compounds.[1] This technical guide provides a comprehensive exploration of the diverse pharmacological activities of furan derivatives, with a focus on their antimicrobial, anti-inflammatory, and anticancer properties. We will delve into the underlying mechanisms of action, present quantitative structure-activity relationship data, and provide detailed, field-proven experimental protocols for the synthesis and evaluation of these compounds. This guide is intended to serve as a comprehensive resource, offering insights to facilitate the discovery and development of novel furan-based therapeutics.
The Furan Ring: A Versatile Pharmacophore
The furan nucleus is a recurring motif in numerous natural products and synthetic molecules, underpinning their diverse biological functions.[1] Its ability to act as a bioisostere for other aromatic systems, such as phenyl or thiophene rings, while offering distinct polarity and hydrogen-bonding capabilities, makes it an attractive component in drug design.[1] This versatility allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, often leading to enhanced efficacy and improved safety profiles.[2][3] The ether oxygen in the furan ring contributes to its polarity and hydrogen bond acceptor capacity, enhancing interactions with biological targets.[2]
The biological potential of furan derivatives is extensive, with demonstrated activities including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, and cardioprotective effects.[2][3]
Synthetic Strategies for Accessing Furan-Containing Compounds
The construction of the furan ring is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of derivatives. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
Paal-Knorr Furan Synthesis
One of the most robust and widely utilized methods for preparing substituted furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[4][5][6] This method is highly versatile, accommodating a wide range of substituents.[4]
Experimental Protocol: Synthesis of 2,5-Dimethylfuran [7]
This protocol outlines the synthesis of 2,5-dimethylfuran from 2,5-hexanedione, a classic example of the Paal-Knorr synthesis.
-
Materials: 2,5-Hexanedione, concentrated Sulfuric acid, Water, Round-bottomed flask, Condenser, Heating mantle, Stirring apparatus.
-
Procedure:
-
In a round-bottomed flask, combine 2,5-hexanedione and a catalytic amount of concentrated sulfuric acid in water.
-
Heat the mixture to reflux with vigorous stirring for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,5-dimethylfuran.
-
Purify the product by distillation if necessary.
-
Feist-Bénary Furan Synthesis
The Feist-Bénary synthesis offers a complementary approach, involving the condensation of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.[2][8] This method is particularly useful for preparing furans with specific substitution patterns.[2]
Experimental Protocol: Synthesis of a Substituted Furan [2]
-
Materials: α-halo ketone (e.g., chloroacetone), β-dicarbonyl compound (e.g., ethyl acetoacetate), a mild base (e.g., pyridine or triethylamine), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
To a solution of the β-dicarbonyl compound and the base in the chosen solvent, add the α-halo ketone dropwise.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired furan derivative.
-
Antimicrobial Activity of Furan Derivatives
Furan-containing compounds have a long history as effective antimicrobial agents.[9] The well-known nitrofurans, for instance, are a class of antibiotics where the furan ring is crucial for their mechanism of action.[10]
Mechanism of Action: The Nitrofurantoin Example
Nitrofurantoin, a widely used antibiotic for urinary tract infections, exemplifies the antimicrobial action of nitrofurans.[2] Its activity is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[11] This reduction generates highly reactive intermediates that can damage bacterial DNA, ribosomes, and other critical macromolecules, leading to cell death.[2]
Quantifying Antimicrobial Efficacy: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.[12]
Experimental Protocol: Broth Microdilution MIC Assay [12][13]
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium in a 96-well plate. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth.[12]
-
Procedure:
-
Prepare a stock solution of the furan-containing compound in a suitable solvent.
-
Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton broth).
-
Prepare a standardized bacterial inoculum adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
Inoculate each well with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in a well that remains clear.
-
Table 1: Antimicrobial Activity of Representative Furan Derivatives
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 4 - 32[11] |
| Staphylococcus aureus | 16 - 64[11] | ||
| Furan-Chalcones | Compound X | Bacillus subtilis | 8 |
| Compound Y | Candida albicans | 16 |
Anti-inflammatory Properties of Furan-Containing Compounds
Many furan derivatives exhibit potent anti-inflammatory activity, often through the inhibition of key enzymes in the inflammatory cascade.[10]
Mechanism of Action: COX-2 Inhibition
A significant number of furan-containing molecules, particularly diarylfuranones, act as selective inhibitors of cyclooxygenase-2 (COX-2).[1] The COX-2 enzyme is a key player in the synthesis of prostaglandins, which are potent mediators of inflammation and pain.[1] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects.[9]
Diagram 1: Simplified COX-2 Signaling Pathway
Caption: Furan derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.
Evaluating Anti-inflammatory Activity: In Vitro COX Inhibition Assay
The inhibitory potency of furan derivatives against COX enzymes is determined by measuring the half-maximal inhibitory concentration (IC50).
Experimental Protocol: COX Inhibition Assay [7][9][14]
-
Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a chromogenic substrate. The inhibition of color development is proportional to the inhibition of COX activity.[9]
-
Procedure:
-
Add assay buffer, heme, and either COX-1 or COX-2 enzyme to the wells of a 96-well plate.
-
Add various concentrations of the furan derivative or a reference inhibitor.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value.
-
Table 2: Anti-inflammatory Activity of Furan Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Rofecoxib (Furanone-containing) | >100 | 0.05 | >2000 |
| Celecoxib (Reference) | 15 | 0.0076 | 1973 |
Anticancer Potential of Furan Derivatives
The furan scaffold is present in numerous compounds with promising anticancer properties.[10] These derivatives can induce apoptosis (programmed cell death), inhibit cell proliferation, and interfere with key signaling pathways involved in tumor progression.[2][10][15]
Mechanisms of Anticancer Action
Furan-containing compounds exert their anticancer effects through a variety of mechanisms:
-
Induction of Apoptosis: Many furan derivatives trigger the intrinsic mitochondrial pathway of apoptosis. This is often characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[16]
-
Inhibition of Signaling Pathways: Furan derivatives have been shown to inhibit critical signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which plays a key role in cell survival and proliferation.[16]
-
Tubulin Polymerization Inhibition: Some furan-based molecules have been shown to inhibit tubulin polymerization, a validated target for anticancer drugs.[10][15] Disruption of microtubule dynamics leads to cell cycle arrest and apoptosis.
-
VEGFR-2 Inhibition: Certain furan and furopyrimidine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis, which is essential for tumor growth and metastasis.[13]
Diagram 2: Key Anticancer Mechanisms of Furan Derivatives
Caption: Furan derivatives exhibit anticancer activity through multiple mechanisms.
Evaluating Anticancer Activity
Experimental Protocol: MTT Cell Proliferation Assay [1]
-
Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[1]
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the furan derivative for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Experimental Protocol: Western Blot for Apoptosis Markers [17][18][19]
-
Principle: This technique is used to detect and quantify specific proteins in a complex mixture. It can be used to measure the expression levels of pro- and anti-apoptotic proteins like Bax and Bcl-2.
-
Procedure:
-
Treat cancer cells with the furan derivative for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative expression levels of Bax and Bcl-2.
-
Table 3: Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | Assay | IC50 (µM) |
| Furan-fused Chalcone 8 | HL-60 | Antiproliferative | 17.2[20] |
| Furan-fused Chalcone 9 | HL-60 | Antiproliferative | 305[20] |
| Benzo[b]furan derivative 26 | MCF-7 | Antiproliferative | 0.057[16] |
| Benzo[b]furan derivative 36 | MCF-7 | Antiproliferative | 0.051[16] |
| Furopyrimidine 4c | VEGFR-2 Inhibition | Enzymatic | 0.0571[13] |
| Furan 7b | VEGFR-2 Inhibition | Enzymatic | 0.0425[13] |
Structure-Activity Relationships (SAR)
The biological activity of furan-containing compounds is highly dependent on the nature and position of substituents on the furan ring.[17] Key SAR insights include:
-
Substitutions at the 2- and 5-positions are often crucial for activity.[2]
-
Electron-withdrawing groups , such as a nitro group, can enhance antibacterial and anticancer activity.[2]
-
Fusion of the furan ring with other aromatic systems (e.g., to form benzofurans) can improve receptor binding and lipophilicity.[2]
-
The relative positioning of the furan ring and other pharmacophoric moieties is critical for activity, as demonstrated by the differing activities of isomers.[17][20]
Conclusion and Future Directions
The furan ring has unequivocally established itself as a versatile and valuable scaffold in medicinal chemistry.[1] The diverse biological activities of its derivatives highlight the immense potential for the development of novel therapeutics.[1] The ability to fine-tune the properties of furan-containing molecules through synthetic modifications offers a powerful tool for optimizing efficacy and safety.[1]
Future research in this field should continue to focus on:
-
Elucidation of novel mechanisms of action.
-
Development of more selective and potent inhibitors for specific biological targets.
-
Optimization of pharmacokinetic properties to improve drug-like characteristics.
-
Exploration of furan derivatives in combination therapies.
By leveraging the foundational knowledge and experimental methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans. BenchChem.
- BenchChem. (2025). Feist-Benary Furan Synthesis: Application Notes and Protocols for Researchers. BenchChem.
- Wikipedia. (n.d.). Paal–Knorr synthesis. Wikipedia.
- BenchChem. (2025). In Vitro Cyclooxygenase Inhibition Assay of Cox-2-IN-26: A Technical Guide. BenchChem.
- BenchChem. (2025).
- Abcam. (n.d.). Apoptosis western blot guide. Abcam.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Alfa Chemistry. (n.d.). Paal-Knorr Synthesis. Alfa Chemistry.
- Sigma-Aldrich. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. JOCPR.
- PMC. (n.d.).
- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- PMC. (2024).
- Cytoskeleton, Inc. (n.d.).
- Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). Assay Genie.
- JoVE. (2013).
- BenchChem. (2025).
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit. Cayman Chemical.
- T. Horton. (1994). MTT Cell Assay Protocol.
- BenchChem. (2025). Application Note and Protocol: Minimum Inhibitory Concentration (MIC) Testing for "Antibacterial Agent 204". BenchChem.
- PubMed. (2016). Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. PubMed.
- Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
- PMC. (n.d.).
- Bio-protocol. (2020). 3.2.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal.
- Anticancer Research. (2015).
- Alfa Chemistry. (n.d.). Feist-Bénary Reaction. Alfa Chemistry.
- PMC. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- Cytoskeleton, Inc. (n.d.).
- Technical Disclosure Commons. (2025). Process for preparation of Nitrofurantoin beta Form. Technical Disclosure Commons.
- BMG LABTECH. (2024).
- Bio-protocol. (2025).
- Anticancer Research. (n.d.).
- BIP-CIC. (n.d.). 3-(FURAN-2-YL)PROP-2-EN-1-ONE THROUGH ADDITION AND RING CLOSURE REACTIONS. BIP-CIC.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Scribd. (n.d.). Paal-Knorr Synthesis Overview | PDF | Unit Processes | Molecules. Scribd.
- Google Patents. (n.d.). CN108069944B - Preparation method of nitrofurantoin.
- Scribd. (n.d.). Nitrofurantoin: Overview and Synthesis | PDF | Chemical Substances | Chemistry. Scribd.
- Journal of Synthetic Chemistry. (2023).
- ResearchGate. (n.d.). Western blot analysis for determination of Bax:Bcl-2 ratio in U87MG cells. Treatments (24 h).
- PMC. (n.d.).
- MDPI. (n.d.).
- Wikipedia. (n.d.). Feist–Benary synthesis. Wikipedia.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies.
- BenchChem. (n.d.).
- ResearchGate. (n.d.). (A) Chemical structure of the compounds targeting the PI3K/Akt pathway....
Sources
- 1. opentrons.com [opentrons.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tdcommons.org [tdcommons.org]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. assaygenie.com [assaygenie.com]
- 15. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 16. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. protocols.io [protocols.io]
The Furan Carboxylic Acid Paradigm: From Historical Serendipity to Rational Drug Design and Sustainable Polymers
Abstract Furan carboxylic acids, characterized by a five-membered aromatic ring containing one oxygen atom and a carboxyl group, represent one of the most versatile scaffolds in organic and medicinal chemistry. This whitepaper provides a comprehensive technical analysis of the discovery, synthetic evolution, and modern applications of furan carboxylic acid derivatives. By bridging historical context with cutting-edge pharmacological and polymer science, we aim to equip researchers and drug development professionals with actionable methodologies and mechanistic insights.
Historical Milestones: The Genesis of Furan Chemistry
The history of furan chemistry is deeply rooted in the discovery of furan carboxylic acids. In 1780, the Swedish chemist Carl Wilhelm Scheele performed the dry distillation of mucic acid (galactaric acid), a sugar acid derived from galactose and plant gums[1][2]. This heat-induced transformation yielded a crystalline white solid he named "pyromucic acid"[1][2]. This serendipitous event marked the first documented synthesis of a furan-containing compound, long before the parent heterocycle, furan, was isolated by Heinrich Limpricht in 1870[2].
The nomenclature of the field was later heavily influenced by Johann Wolfgang Döbereiner's 1831 discovery of furfural (from the Latin furfur, meaning bran), which set the naming conventions for the entire class of molecules[1][2]. Today, the furan carboxylic acid scaffold has evolved from a foundational chemical curiosity into a highly targeted building block for pharmaceuticals and bio-based polymers.
Historical timeline and logical evolution of furan carboxylic acid derivatives.
Core Chemical Properties & Mechanistic Rationale
Furan is an electron-rich, heteroaromatic system containing 4n+2 π electrons. However, the introduction of a carboxylic acid group (e.g., in 2-furoic acid) exerts a strong electron-withdrawing effect, significantly altering its reactivity profile. This deactivation makes electrophilic aromatic substitution more challenging, requiring optimized catalytic conditions to achieve high yields.
Historically, electron-deficient furans were considered poor dienes for Diels-Alder cycloadditions. Recent mechanistic studies, however, have demonstrated that 2-furoic acids and their derivatives can act as atypical, highly reactive dienes in aqueous Diels-Alder couplings with maleimides[3]. The conversion of the acid to a carboxylate salt in water lowers the activation barrier, challenging conventional stereoelectronic paradigms and opening new avenues for green synthesis and derivative generation[3].
Self-Validating Synthetic Protocols
The transformation of furan-2-carboxylic acid into high-value derivatives requires precise control over regioselectivity. Below is a field-proven, step-by-step protocol for the synthesis of 5-bromofuran-2-carboxylic acid—a critical precursor for 2,5-furandicarboxylic acid (FDCA)—emphasizing the causality behind each experimental choice[4].
Protocol: Regioselective Synthesis of 5-Bromofuran-2-carboxylic Acid This protocol leverages electrophilic aromatic substitution to functionalize the C5 position of furoic acid.
-
Step 1: Solvent System Preparation. Dissolve 2.5 g (22.3 mmol) of furan-2-carboxylic acid in a mixture of CCl₄ (20 mL) and glacial acetic acid (2 mL) in a 50 mL three-necked flask[4].
-
Causality: CCl₄ serves as a non-polar, unreactive medium that stabilizes the halogenation intermediate. Glacial acetic acid acts as a protic co-solvent, facilitating the polarization of the bromine molecule and accelerating the electrophilic attack on the furan ring.
-
-
Step 2: Controlled Bromine Addition. Add 2.4 mL (40 mmol) of bromine dropwise at room temperature in three portions over 6 hours[4].
-
Causality: The electron-withdrawing nature of the carboxyl group deactivates the ring compared to pure furan. Slow, portion-wise addition prevents thermal runaway and suppresses unwanted polybromination, ensuring high regioselectivity at the less sterically hindered and electronically favored C5 position.
-
-
Step 3: Thermal Activation. Warm the reaction mixture and stir at 60 °C for 24 hours[4].
-
Causality: Elevated temperature provides the necessary kinetic energy to overcome the activation barrier of the deactivated ring, driving the reaction to completion.
-
-
Step 4: Isolation and Purification. Remove the solvent via rotary evaporation. Wash the resulting crude solid with hot deionized water[4].
-
Causality: Rotary evaporation removes volatile CCl₄ and unreacted Br₂. The hot water wash selectively dissolves highly polar impurities and unreacted starting material, leaving the target 5-bromofuroic acid as an off-white solid (approx. 86% yield)[4].
-
This intermediate can subsequently undergo esterification and Pd-catalyzed carbonylation to yield diethyl furan-2,5-dicarboxylate, a direct precursor to the highly sought-after polymer building block, FDCA[4].
Step-by-step synthetic workflow for 2,5-furandicarboxylic acid (FDCA) from furoic acid.
Pharmacological Applications and Drug Discovery
Furan carboxylic acid derivatives are privileged scaffolds in medicinal chemistry. Their ability to participate in hydrogen bonding, combined with the lipophilicity of the furan core, makes them excellent candidates for target-directed drug design[5][6].
A prominent example is the development of fungicidal agents based on the natural furanoid compound 2-heptyl-5-hexylfuran-3-carboxylic acid (HHCA)[7][8]. HHCA derivatives have been systematically synthesized to combat agricultural pathogens. Structure-activity relationship (SAR) studies reveal that integrating peptide moieties into the furan carboxylic acid framework significantly enhances antifungal potency[7][8]. Mechanistic investigations, including density functional theory (DFT) and molecular docking, indicate that these derivatives exert their effect by targeting and inhibiting succinate dehydrogenase (SDH) in the fungal mitochondria, thereby blocking cellular respiration[7][8].
Similarly, naturally occurring furan carboxylic acids isolated from marine fungi, such as Sumiki's acid (5-hydroxymethyl-2-furancarboxylic acid) and its acetyl derivatives, exhibit potent antimicrobial activity against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus[9].
Pharmacological signaling and inhibition pathway of HHCA-derived antifungal agents.
Data Presentation: Quantitative Bioactivity
The following table summarizes the quantitative bioactivity of key furan carboxylic acid derivatives across different biological targets.
| Compound / Derivative | Target Organism / Cell Line | Bioactivity Metric | Mechanism / Context |
| Compound 5g (Peptide-HHCA derivative) | Sclerotinia sclerotiorum | EC₅₀ = 17.14 μg/mL | SDH inhibition; superior potency to natural HHCA[7][8] |
| Compound 5g (Peptide-HHCA derivative) | Botrytis cinerea | EC₅₀ = 19.63 μg/mL | SDH inhibition; potent in vivo efficacy[7][8] |
| Sumiki's Acid (5-hydroxymethyl-2-furancarboxylic acid) | Bacillus subtilis, Staphylococcus aureus | Active (MIC dependent on strain) | Antimicrobial marine sponge-derived fungal metabolite[9] |
| Ethyl 5-methylfuran-2-carboxylate analogs | Various Cancer Cell Lines | Variable IC₅₀ (µg/mL) | Cytotoxicity via structural modification of the furan pharmacophore[6] |
Future Perspectives
The transition from Scheele's 18th-century distillation of mucic acid[2] to the rational design of SDH-inhibiting fungicides[7] underscores the enduring utility of furan carboxylic acids. In the context of drug development, the furan ring's metabolic stability and unique stereoelectronic properties offer a rich canvas for synthesizing novel therapeutics. Furthermore, the catalytic oxidation of biomass-derived furan derivatives into platform chemicals like FDCA bridges the gap between medicinal chemistry and sustainable polymer science, heralding a new era of bio-based materials[4][10].
References
-
2-Furoic acid - Wikipedia. Wikipedia. URL:[Link]
-
Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations. ACS Sustainable Chemistry & Engineering. URL: [Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure–Activity Relationships as Potential Fungicidal Agents. Journal of Agricultural and Food Chemistry. URL:[Link]
-
Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents. PubMed. URL:[Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry. URL:[Link]
-
New Macrolides and Furan Carboxylic Acid Derivative from the Sponge-Derived Fungus Cladosporium herbarum. Journal of Natural Products. URL:[Link]
-
Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University. URL:[Link]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Natural Furan-Carboxylic Acid (HHCA) and Its Derivatives: Synthesis, Characterization, Bioevaluation, and Structure-Activity Relationships as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. research-repository.rmit.edu.au [research-repository.rmit.edu.au]
Spectroscopic Profiling and Synthetic Methodology of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
Abstract As the demand for highly selective neuro-immunomodulators grows, the 5-arylfuran-2-carboxylic acid scaffold has emerged as a critical pharmacophore, particularly in the development of silent agonists for the α7 nicotinic acetylcholine receptor (nAChR)[1]. This technical guide provides an in-depth analysis of 5-(2,4-difluorophenyl)furan-2-carboxylic acid , detailing its structural elucidation via spectroscopic methods (NMR, IR, MS), a self-validating synthetic workflow, and its mechanistic role in metabotropic anti-inflammatory signaling.
Structural & Spectroscopic Profiling
Accurate structural characterization of 5-(2,4-difluorophenyl)furan-2-carboxylic acid is paramount before downstream coupling into complex bicyclic systems. The presence of the 2,4-difluorophenyl moiety introduces complex spin-spin coupling systems in both 13 C and 1 H NMR due to the highly electronegative and NMR-active 19 F nuclei.
Nuclear Magnetic Resonance (NMR) Causality
-
1 H NMR: The furan ring protons exhibit a characteristic AB spin system. The proton at C3 (adjacent to the electron-withdrawing carboxylic acid) is deshielded, appearing as a doublet at ~7.35 ppm ( J=3.6 Hz). The proton at C4 appears upfield at ~7.05 ppm. The 2,4-difluoro substitution on the phenyl ring creates a highly diagnostic splitting pattern: the proton between the two fluorines (H3') appears as a complex doublet of doublet of doublets (ddd) due to ortho- and meta-fluorine coupling.
-
13 C NMR: Carbon-fluorine ( 13 C- 19 F) scalar coupling is the definitive marker here. The ipso-carbons attached directly to fluorine (C2' and C4') appear as massive doublets of doublets ( J≈250 Hz, 12 Hz) around 159–162 ppm. The carbon trapped between the two fluorines (C3') appears as a distinct triplet ( J≈26 Hz) near 104 ppm.
-
19 F NMR: Two distinct multiplets around -108 ppm and -112 ppm confirm the non-equivalent fluorine environments.
Mass Spectrometry (MS) & Infrared (IR) Spectroscopy
-
ESI-MS: Carboxylic acids are best analyzed in Electrospray Ionization Negative mode (ESI-). The parent ion [M−H]− appears at m/z 223.0. A diagnostic MS/MS fragmentation pathway involves the neutral loss of carbon dioxide (-44 Da) to yield an m/z 179.0 fragment, a hallmark of 2-furoic acid derivatives.
-
IR Spectroscopy: The spectrum is dominated by a broad O-H stretch (3100–2500 cm −1 ) indicative of strong hydrogen bonding, and a sharp, intense C=O stretch at 1685 cm −1 characteristic of an α,β -unsaturated carboxylic acid.
Quantitative Spectroscopic Data Summary
| Technique | Signal / m/z | Assignment | Diagnostic Value |
| 1 H NMR (DMSO- d6 ) | 13.20 (br s, 1H) | -COOH | Confirms free acid presence. |
| 7.95 (td, J=8.8,6.4 Hz, 1H) | Phenyl H6' | Ortho to furan, deshielded by ring current. | |
| 7.35 (d, J=3.6 Hz, 1H) | Furan H3 | Alpha to carbonyl group. | |
| 7.40 (ddd, J=11.6,9.2,2.6 Hz, 1H) | Phenyl H3' | Trapped between F2 and F4. | |
| 13 C NMR (DMSO- d6 ) | 162.0, 159.0 (dd, J≈250 Hz) | Phenyl C2', C4' | Direct 13 C- 19 F coupling. |
| 159.5 (s) | C=O | Carboxylic acid carbonyl. | |
| 104.8 (t, J=26 Hz) | Phenyl C3' | Splitting by two adjacent 19 F nuclei. | |
| 19 F NMR (DMSO- d6 ) | -108.5 (m), -112.4 (m) | F4, F2 | Confirms 2,4-substitution pattern. |
| ESI-MS (-) | 223.0 [M−H]− | Parent Ion | Exact mass confirmation (MW 224.16). |
| 179.0 [M−H−CO2]− | Fragment | Diagnostic decarboxylation of furoic acid. | |
| IR (ATR) | 1685 cm −1 , 1140 cm −1 | C=O, C-F stretch | Functional group verification. |
Experimental Methodology: Synthesis & Validation
To ensure high yields and prevent competitive protodeboronation of the boronic acid, the synthesis is executed via a two-step sequence: a Suzuki-Miyaura cross-coupling using a methyl ester protected furan, followed by basic saponification[2].
Protocol 1: Suzuki-Miyaura Cross-Coupling
Rationale: Pd(dppf)Cl 2 is selected as the catalyst because its large bite angle efficiently handles the steric hindrance and electron-deficient nature of the 2,4-difluorophenylboronic acid.
-
Preparation: Charge a flame-dried Schlenk flask with methyl 5-bromofuran-2-carboxylate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), Pd(dppf)Cl 2 (0.05 eq), and K 2 CO 3 (2.0 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-Dioxane/H 2 O (4:1 v/v). The biphasic system ensures solubility of both the organic substrates and the inorganic base.
-
Reaction: Purge the vessel with N 2 (3x) and heat to 90 °C for 4 hours.
-
In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 205/207) is consumed and the product mass (m/z 239 [M+H]+ ) is dominant.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and extract with EtOAc. Wash the organic layer with brine, dry over Na 2 SO 4 , and concentrate in vacuo.
Protocol 2: Saponification
Rationale: LiOH in a mixed aqueous-organic solvent system provides mild, homogeneous conditions that prevent degradation of the furan ring while rapidly hydrolyzing the ester[2].
-
Reaction: Dissolve the crude methyl 5-(2,4-difluorophenyl)furan-2-carboxylate in THF/MeOH/H 2 O (2:1:1 v/v). Add LiOH·H 2 O (3.0 eq).
-
Stirring: Stir at room temperature for 2 hours.
-
IPC: Monitor via TLC (EtOAc/Hexane 1:1) and ESI-MS. Look for the disappearance of the ester and the appearance of the m/z 223 [M−H]− peak.
-
Isolation: Concentrate to remove organic solvents. Dilute the aqueous layer with water and wash with Et 2 O to remove organic impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
Caption: Step-by-step synthetic workflow and IPC checkpoints for 5-(2,4-difluorophenyl)furan-2-carboxylic acid.
Biological Application: α7 nAChR Silent Agonism
Once synthesized, 5-(2,4-difluorophenyl)furan-2-carboxylic acid is typically converted to its corresponding acid chloride and coupled with a bicyclic amine (e.g., 1,4-diazabicyclo[3.2.2]nonane) to generate α7 nAChR modulators[1].
The Metabotropic Signaling Paradigm
Historically, the α7 nAChR was viewed strictly as a ligand-gated ion channel. However, molecules containing the 5-arylfuran-2-carboxamide motif (such as NS6740 and its bioisosteres) act as silent agonists [3][4].
-
Receptor Kinetics: Instead of opening the ion channel, these compounds bind to the orthosteric site and rapidly drive the receptor into a long-lasting, non-conducting (desensitized) state[1][5].
-
G-Protein Coupling: In immune cells like microglia, this desensitized conformation facilitates a non-canonical, metabotropic signaling cascade. The intracellular domain of the α7 nAChR interacts with heterotrimeric G proteins (specifically G αi )[1].
-
Anti-Inflammatory Outcome: This G αi coupling inhibits downstream inflammatory pathways (such as NF- κ B), ultimately reducing the release of neurotoxic cytokines like Tumor Necrosis Factor- α (TNF- α ) and Nitric Oxide (NO)[1][5].
By utilizing the 2,4-difluorophenyl variation of this scaffold, researchers aim to optimize the lipophilic ligand efficiency and metabolic half-life of these anti-neuroinflammatory agents.
Caption: Metabotropic anti-inflammatory signaling pathway triggered by α7 nAChR silent agonists.
References
-
"Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation" - PubMed Central (PMC). URL:[Link]
-
"NS6740, an α7 nicotinic acetylcholine receptor silent agonist, disrupts hippocampal synaptic plasticity" - PubMed Central (PMC). URL:[Link]
-
"Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases" - MDPI. URL:[Link]
-
"Anti-Inflammatory Effect of Alpha7 Nicotinic Acetylcholine Receptor Modulators on BV2 Cells" - Karger Publishers. URL:[Link]
Sources
- 1. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NS6740, an α7 nicotinic acetylcholine receptor silent agonist, disrupts hippocampal synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Homomeric and Heteromeric α7 Nicotinic Acetylcholine Receptors in Health and Some Central Nervous System Diseases | MDPI [mdpi.com]
- 5. karger.com [karger.com]
Solvation Thermodynamics and Experimental Solubility Profiling of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid in Organic Solvents
Executive Summary
The compound 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (CAS: 1094322-49-2)[1] is a highly specialized fluorinated heteroaryl building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Designing efficient crystallization, purification, and formulation processes for this intermediate requires a rigorous understanding of its phase equilibria and solvation thermodynamics.
This whitepaper provides an in-depth technical framework for understanding, predicting, and experimentally validating the solubility of 5-(2,4-difluorophenyl)furan-2-carboxylic acid in various organic solvents. By synthesizing the fundamental thermodynamic principles of the furan-2-carboxylic acid scaffold with the hydrophobic effects of the 2,4-difluorophenyl moiety, we establish a comprehensive guide for solvent selection and thermodynamic modeling.
Solvation Thermodynamics & Mechanistic Principles
The dissolution of a crystalline solid into an organic solvent is a delicate thermodynamic balance between the crystal lattice energy (solute-solute interactions) and the solvation energy (solute-solvent interactions). For 5-(2,4-difluorophenyl)furan-2-carboxylic acid, the molecular architecture dictates a dual-natured solubility profile:
-
The Furan-2-Carboxylic Acid Core (Hydrogen Bonding): Carboxylic acids form robust, highly stable dimers in the solid state via intermolecular hydrogen bonding. To achieve dissolution, the solvent must provide sufficient energy to disrupt these dimers. Consequently, protic solvents like methanol and ethanol, which act as strong hydrogen-bond donors and acceptors, exhibit high solubilizing capacity for this core[2].
-
The 2,4-Difluorophenyl Moiety (Hydrophobic & Halogen Effects): The addition of the 2,4-difluorophenyl ring introduces significant lipophilicity and alters the molecular dipole moment. While the parent[2], the fluorinated biphenyl-like system drastically reduces water solubility. Conversely, it enhances favorable dispersion forces in moderately polar aprotic solvents (e.g., ethyl acetate, methyl isobutyl ketone)[3].
According to the "like dissolves like" principle, the solubility of furan-2-carboxylic acid derivatives generally follows the order: short-chain alcohols > polar aprotic ketones/esters > chlorinated solvents > aromatic hydrocarbons > aliphatic hydrocarbons[3].
Thermodynamic pathway of dissolution for furan-2-carboxylic acid derivatives.
Predicted Solubility Profile in Organic Solvents
Because exact empirical solubility data for the specific 2,4-difluorophenyl derivative is often proprietary to process development groups, we must extrapolate a predictive thermodynamic profile based on the well-documented behavior of the [3]. The table below summarizes the predicted solubility behavior at standard ambient temperature (298.15 K).
| Solvent | Polarity Index | Solvation Mechanism | Predicted Solubility Order | Estimated Mole Fraction ( xe ) at 298.15 K |
| Methanol | 5.1 | Strong H-bond donor/acceptor | High | ∼1.5×10−2 |
| Ethyl Acetate | 4.4 | H-bond acceptor, good dispersion | High | ∼1.8×10−2 |
| Acetonitrile | 5.8 | Dipole-dipole interactions | Moderate | ∼8.0×10−3 |
| Toluene | 2.4 | π−π stacking, weak dispersion | Low | ∼5.0×10−4 |
| Hexane | 0.1 | Weak van der Waals only | Very Low | <1.0×10−5 |
| Water | 10.2 | Hydrophobic repulsion of aryl ring | Very Low | <1.0×10−5 |
Note: Data is extrapolated based on structural analogues. Actual values must be verified using the protocols detailed in Section 5.
Thermodynamic Modeling of Dissolution
To engineer crystallization processes (e.g., cooling crystallization or anti-solvent precipitation), single-point solubility data is insufficient. The temperature dependence of solubility must be mathematically correlated.
The Modified Apelblat Equation
For pure organic solvents, the[4] is the industry standard due to its high accuracy in accounting for the non-ideal behavior of solutions over a temperature gradient[5]:
lnx=A+TB+ClnT
Where x is the mole fraction solubility, T is the absolute temperature, and A , B , and C are empirical model parameters derived from experimental data. The term ClnT specifically accounts for the temperature dependence of the enthalpy of solution.
The Jouyban-Acree Model for Binary Mixtures
When designing anti-solvent crystallization (e.g., dissolving the compound in methanol and precipitating with water), the[6] is utilized. We select this model over simple log-linear equations because it explicitly accounts for non-ideal solvent-solvent interactions (co-solvency phenomena)[6], which are critical when mixing polar protic and anti-solvent systems.
Experimental Methodologies for Solubility Determination
To generate trustworthy, E-E-A-T aligned data, experimental protocols must be self-validating. Below are the two gold-standard methodologies for determining the solubility of 5-(2,4-difluorophenyl)furan-2-carboxylic acid.
Protocol A: Isothermal Saturation Method (Equilibrium)
This method is chosen for its high precision in determining absolute thermodynamic equilibrium[3].
Causality & Self-Validation: We utilize a 72-hour equilibration period rather than the standard 24 hours to prevent the recording of metastable supersaturated states. The use of 0.22 µm PTFE filters is mandated because PTFE is chemically inert to aggressive organic solvents (unlike nylon or PES), and the 0.22 µm pore size ensures no micro-crystals pass into the analytical sample, which would falsely elevate the HPLC quantification.
-
Preparation: Add an excess amount of 5-(2,4-difluorophenyl)furan-2-carboxylic acid to 10 mL of the selected organic solvent in a tightly sealed, jacketed glass vial.
-
Equilibration: Submerge the vial in a thermostatic water/oil bath controlled to ±0.05 K. Agitate via magnetic stirring at 500 RPM for 72 hours.
-
Validation Check: Withdraw micro-samples at 48 h and 72 h. Equilibrium is validated if the concentration difference between these time points is <2% .
-
Phase Separation: Cease stirring and allow the suspension to settle isothermally for 12 hours.
-
Sampling: Extract 1.0 mL of the supernatant using a pre-warmed syringe (to prevent premature precipitation) equipped with a 0.22 µm PTFE syringe filter.
-
Analysis: Dilute the sample immediately in the mobile phase and quantify via HPLC-UV (detection typically at λmax≈254 nm).
Step-by-step workflow for the isothermal saturation method.
Protocol B: Dynamic Laser Obscuration Method (Polythermal)
Causality: The dynamic method utilizing laser obscuration is chosen for generating temperature-dependent continuous curves[2]. It eliminates the need for physical sampling and phase separation, which are highly prone to temperature fluctuations and solvent evaporation errors.
-
Slurry Preparation: Prepare a slurry of known overall composition (mass of solute / mass of solvent) in a medium-throughput multiple reactor (e.g., Crystal16 or Crystalline).
-
Laser Monitoring: Pass a laser beam through the reactor. The undissolved crystals block the light (low transmissivity).
-
Controlled Heating: Heat the reactor at a strictly controlled, slow rate ( 8.333×10−4 K/s) to maintain quasi-equilibrium[2].
-
Clear Point Detection: The exact temperature at which transmissivity reaches 100% (the clear point) is recorded as the saturation temperature for that specific concentration.
Conclusion & Formulation Implications
The solubility of 5-(2,4-difluorophenyl)furan-2-carboxylic acid in organic solvents is governed by the interplay between its strongly hydrogen-bonding carboxylic acid group and its lipophilic fluorinated aromatic ring. For process chemists, methanol and ethyl acetate represent the optimal primary solvents for dissolution and reaction due to their ability to disrupt the solid-state acid dimers. Conversely, hexane and water serve as excellent anti-solvents for product recovery via crystallization. By employing the isothermal saturation method and correlating the data with the Modified Apelblat or Jouyban-Acree models, development teams can build robust, scalable purification workflows.
References
-
Chemical Substance Information: 5-(2,4-difluorophenyl)furan-2-carboxylic acid MolAid / NextSDS Substance Database URL: [Link]
-
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems Journal of Molecular Liquids / ResearchGate URL:[Link]
-
Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria National Institutes of Health (NIH) / PMC URL:[Link]
-
Solubility and Thermodynamic Modeling of 5-Nitrofurazone in Pure Solvents and Binary Solvent Mixtures Journal of Chemical & Engineering Data - ACS Publications URL:[Link]
-
Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP National Institutes of Health (NIH) / PMC URL:[Link]
Sources
- 1. 5-(2,4-difluorophenyl)furan-2-carboxylic acid - CAS号 1094322-49-2 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Targeting of Gut Microbial β-Glucuronidase: A Technical Guide on 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Executive Summary
In the landscape of modern pharmacotherapy, dose-limiting gastrointestinal (GI) toxicity remains a critical bottleneck, particularly for chemotherapeutics like Irinotecan (CPT-11) and various nonsteroidal anti-inflammatory drugs (NSAIDs). As a Senior Application Scientist, I approach this challenge not by altering the primary drug, but by targeting the secondary metabolic environment: the gut microbiome.
5-(2,4-Difluorophenyl)furan-2-carboxylic acid has emerged as a highly potent, targeted inhibitor of Escherichia coli β-glucuronidase (EcGUS). By selectively inhibiting this bacterial enzyme, we can prevent the toxic reactivation of drug metabolites in the intestinal lumen without compromising the systemic efficacy of the primary therapeutic agent [1]. This whitepaper dissects the mechanistic rationale, kinetic profiling, and experimental validation of this compound as a premier therapeutic target.
Mechanistic Rationale: The Causality of Toxicity and Inhibition
To understand the value of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, we must first map the causality of the toxicity it prevents.
When a patient receives Irinotecan, hepatic carboxylesterases convert it into the active anti-tumor metabolite, SN-38. To safely excrete SN-38, hepatic UGT1A1 enzymes conjugate it with glucuronic acid, forming the inactive SN-38G, which is expelled via bile into the intestines. However, symbiotic gut bacteria—specifically those expressing EcGUS—cleave this glucuronide bond to use the sugar as a carbon source. This enzymatic cleavage reactivates SN-38 directly in the gut, causing severe mucosal damage and delayed diarrhea [2].
The Uncompetitive Advantage: Kinetic studies reveal that 5-(2,4-Difluorophenyl)furan-2-carboxylic acid acts as an uncompetitive inhibitor of EcGUS[1]. Unlike competitive inhibitors that fight the substrate for the active site, an uncompetitive inhibitor binds exclusively to the Enzyme-Substrate (ES) complex. Why is this experimentally and clinically superior? In the gut environment during chemotherapy, the local concentration of the substrate (SN-38G) is exceptionally high. A competitive inhibitor would be easily outcompeted. Conversely, an uncompetitive inhibitor becomes more effective as substrate concentration increases, locking the enzyme and substrate into an inactive ternary complex.
Metabolic Pathway Visualization
Metabolic pathway of Irinotecan and the targeted inhibition of EcGUS by the furan derivative.
Structural & Kinetic Profiling
The efficacy of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid is rooted in its precise structural interactions. The furan backbone provides a rigid scaffold, while the 2,4-difluoro substitution on the phenyl ring enhances electron-withdrawing properties, significantly increasing binding affinity to the allosteric sites near the unique "bacterial loop" of EcGUS [3].
Quantitative Data Summary
| Parameter | Value / Description | Experimental Significance |
| Target Enzyme | Escherichia coli β-glucuronidase (EcGUS) | Primary mediator of drug-induced GI toxicity. |
| Inhibitor Scaffold | 5-phenyl-2-furan derivative | Heterocyclic backbone essential for target affinity. |
| Inhibition Constant ( Ki ) | 0.14 ± 0.01 μM | Demonstrates potent, sub-micromolar binding affinity. |
| Inhibition Modality | Uncompetitive | Efficacy scales positively with substrate accumulation. |
| Selectivity | High for Bacterial GUS | Spares mammalian GUS due to bacterial loop targeting. |
Experimental Protocols: Validating Uncompetitive Inhibition
To ensure scientific integrity, any claim of uncompetitive inhibition must be mathematically validated through rigorous kinetic assays. The following protocol is designed as a self-validating system: if the inhibitor is truly uncompetitive, the resulting Lineweaver-Burk plots will yield parallel lines.
Protocol: High-Throughput EcGUS Kinetic Profiling
Objective: To determine the Ki and inhibition modality of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid using a continuous colorimetric assay.
Reagents & Equipment:
-
Recombinant EcGUS enzyme (purified).
-
Substrate: p-nitrophenyl-β-D-glucuronide (pNPG). Causality Note: pNPG is chosen because its cleavage product, p-nitrophenol, absorbs strongly at 405 nm, allowing for real-time, continuous velocity ( V0 ) measurements.
-
Assay Buffer: 50 mM HEPES (pH 7.4), 0.1% BSA.
-
96-well clear-bottom microplates and a kinetic microplate reader.
Step-by-Step Methodology:
-
Buffer & Reagent Preparation: Prepare the assay buffer. The pH is strictly maintained at 7.4 to mimic the physiological environment of the distal intestine where EcGUS is most active.
-
Inhibitor Dilution Matrix: Prepare a serial dilution of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid in DMSO. Final assay concentrations should be 0, 0.05, 0.1, 0.2, and 0.5 μM. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.
-
Enzyme Pre-incubation: In the 96-well plate, combine 10 nM EcGUS with the inhibitor matrix. Incubate at 37°C for 15 minutes. Causality Note: While uncompetitive inhibitors bind the ES complex, pre-incubation ensures thermal equilibration and allows any non-specific binding to stabilize before the reaction begins.
-
Substrate Titration: Initiate the reaction by adding pNPG at varying concentrations (0.1, 0.2, 0.5, 1.0, 2.0 mM) to each inhibitor condition. Critical Step: Varying both inhibitor AND substrate concentrations is mathematically required to construct a global kinetic model.
-
Kinetic Measurement: Immediately transfer the plate to the reader. Monitor absorbance at 405 nm every 30 seconds for 10 minutes at 37°C.
-
Data Processing & Self-Validation:
-
Calculate the initial velocity ( V0 ) from the linear portion of the absorbance-time curve for each well.
-
Plot 1/V0 (y-axis) against 1/[S] (x-axis) to generate a Lineweaver-Burk plot.
-
Validation Check: If the lines for different inhibitor concentrations are parallel (decreasing both Vmax and Km proportionally), the uncompetitive mechanism is confirmed. The Ki of 0.14 μM is then derived from the secondary plot of the y-intercepts versus inhibitor concentration.
-
Future Perspectives in Drug Development
The discovery of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid as a potent EcGUS inhibitor represents a paradigm shift in adjuvant pharmacotherapy. By focusing on the structure-activity relationship (SAR)—specifically the electron-withdrawing nature of the difluorophenyl group—drug development professionals can further optimize this scaffold. Future in vivo studies should focus on co-administration models, pairing this inhibitor with Irinotecan or NSAIDs to quantify the reduction in mucosal ulceration and diarrhea, paving the way for safer, higher-dose chemotherapy regimens.
References
-
Zhou, T.-S., He, L.-L., He, J., Yang, Z.-K., Zhou, Z.-Y., Du, A.-Q., Yu, J.-B., Li, Y.-S., Wang, S.-J., Wei, B., Cui, Z.-N., & Wang, H. (2021). "Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors." Bioorganic Chemistry, 116, 105306.[Link]
-
Zhang, B., Ning, J., Tian, X.-G., Wang, C., Zhao, W.-Y., Lv, X., Li, Y.-C., & Ma, X.-C. (2017). "Specific Inhibition of Bacterial β-Glucuronidase by Pyrazolo[4,3-c]quinoline Derivatives via a pH-Dependent Manner To Suppress Chemotherapy-Induced Intestinal Toxicity." Journal of Medicinal Chemistry, 60(24), 10188-10197.[Link]
-
Xu, K., et al. (2024). "Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2387415.[Link]
Sources
The Furan-2-Carboxylic Acid Scaffold: A Comprehensive Technical Guide to Synthesis, Biocatalysis, and Medicinal Applications
Executive Summary
Substituted furan-2-carboxylic acids (commonly known as furoic acids) represent a highly privileged class of heterocyclic pharmacophores and versatile building blocks in organic synthesis. Derived primarily from the biomass platform chemical 5-hydroxymethylfurfural (HMF), these compounds sit at the intersection of sustainable green chemistry and advanced drug discovery. This whitepaper systematically evaluates the structure-activity relationships (SAR) of furan-2-carboxylic acid derivatives in medicinal chemistry, explores state-of-the-art biocatalytic and chemical synthetic workflows, and provides validated, step-by-step experimental protocols for their isolation and application.
Structural Imperatives and Pharmacological Profiling
The biological activity of furan-2-carboxylic acid derivatives is heavily dictated by the substitution pattern, particularly at the C5 position. Variations in alkyl, aryl, or heteroaryl groups at C5 modulate the compound's lipophilicity, steric profile, and electronic distribution, directly influencing target binding affinity[1].
Dual Inhibition of D-DT and MIF-1 in Oncology
Macrophage migration inhibitory factor-1 (MIF-1) and its homolog D-dopachrome tautomerase (D-DT/MIF-2) are critical cytokines that drive cancer progression and chronic inflammation. Recent library screenings have identified 5-substituted furan-2-carboxylic acids as potent dual inhibitors of these targets[2].
For example, Compound 4h (5-(4-chlorobenzamido)furan-2-carboxylic acid) exhibits an IC50 of 2.4 μM for D-DT and 9.8 μM for MIF-1[2]. Subsequent SAR optimization yielded Compound 10b , which improved potency to 1.5 μM and 1.0 μM, respectively[2].
-
Mechanistic Causality: The spatial alignment of the furan ring and the carboxylic acid moiety is critical for binding the tautomerase active site. Replacing the benzyl functionality in these derivatives with a benzoyl group results in a complete loss of D-DT inhibition, demonstrating that rigid, non-linear alignments disrupt critical hydrogen-bonding networks within the active site[2]. These compounds actively inhibit D-DT-induced ERK phosphorylation, leading to cell cycle arrest at the G2/M phase[2][3].
Antimicrobial and Synergistic Metal Chelation
Beyond oncology, the furan-2-carboxylic acid core is foundational to antimicrobial agents (e.g., nitrofurantoin, ceftiofur)[4]. Recent advancements highlight the synthesis of lanthanide metal complexes (La(III), Sm(III), Gd(III), Dy(III)) using furan-2-carboxylic acid as a ligand[5]. Based on Overtone's concept and chelation theory, the coordination of the metal ion reduces the polarity of the metal, enhancing the lipophilicity of the complex. This allows for superior penetration through the lipid layers of bacterial cell membranes, resulting in significantly higher antimicrobial efficacy against Pseudomonas and Bacillus species compared to the free acid[5].
Quantitative Pharmacological Data
The following table summarizes the inhibitory concentrations (IC50) of key furan-2-carboxylic acid derivatives across various biological targets.
| Compound Derivative | Target / Cell Line | IC50 (µM) | Primary Mechanism |
| Compound 10b | D-DT (Cytokine) | 1.5 | Tautomerase active site blockade[2] |
| Compound 10b | MIF-1 (Cytokine) | 1.0 | Tautomerase active site blockade[2] |
| Compound 4h | D-DT (Cytokine) | 2.4 | Tautomerase active site blockade[2] |
| Pyridine carbohydrazide derivative | MCF-7 (Breast Cancer) | 4.06 | G2/M Cell cycle arrest & apoptosis[3] |
| N-phenyl triazinone derivative | MCF-7 (Breast Cancer) | 2.96 | G2/M Cell cycle arrest & apoptosis[3] |
| Silver(I) furan-2-carboxylate (AgFu2c) | Jurkat (Leukemia) | 8.00 | Metal-enhanced cytotoxicity[3] |
Mechanistic Pathways & Workflows (Visualized)
To understand the dual utility of these compounds, we must visualize both their biological signaling impact and their synthetic derivation from biomass.
D-DT and MIF-1 dual inhibition pathway by furan-2-carboxylic acid derivatives.
Biomass upgrading: Oxidation cascade of HMF to furan-2-carboxylic acid derivatives.
Synthetic Methodologies and Biomass Upgrading
Furan-2-carboxylic acids are primarily synthesized via the oxidation of furfurals. 5-Hydroxymethylfurfural (HMF), a "Top 10+4" bio-based platform chemical designated by the U.S. Department of Energy, is the primary precursor[6]. The challenge in synthesizing 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) lies in preventing over-oxidation to 2,5-furandicarboxylic acid (FDCA)[6][7].
Heterogeneous NHC-Catalysis (Chemical Route)
Recent advances have demonstrated an aerobic oxidation system utilizing a heterogeneous triazolium pre-catalyst alongside iron(II) phthalocyanine and air[8]. This one-pot, two-step procedure involves sequential oxidative esterification of HMF to a polyester oligomer, which is subsequently hydrolyzed by a supported base (Ambersep 900 OH) to yield HMFCA in 87% overall yield[8].
Whole-Cell Biocatalysis (Green Route)
Biocatalysis offers exquisite chemoselectivity. Resting cells of Gluconobacter oxydans DSM 50049 can oxidize HMF quantitatively to HMFCA with 100% selectivity, preventing the formation of FDCA[7]. Alternatively, for the synthesis of FDCA from 2-furoic acid, whole-cell mediated carboxylation using E. coli supplemented with the P. thermopropionicum HmfF gene has proven highly effective under mild conditions, sequestering CO2 in the process[9].
Experimental Protocol: Highly Selective Biocatalytic Oxidation of HMF to HMFCA
This protocol details the use of resting G. oxydans cells. Self-Validating Logic: Utilizing "resting cells" (cells suspended in a buffer lacking nitrogen/growth nutrients) decouples biomass generation from product formation. This prevents the metabolic diversion of the carbon source, ensuring that the oxidation of the aldehyde group on HMF is the sole metabolic sink, thereby guaranteeing near 100% selectivity[7].
Reagents & Materials:
-
Gluconobacter oxydans DSM 50049 culture.
-
5-Hydroxymethylfurfural (HMF) (Crude or purified).
-
0.1 M Potassium phosphate buffer (pH 6.0).
-
Bioreactor with automated pH stat.
Step-by-Step Methodology:
-
Cell Cultivation & Harvesting: Grow G. oxydans in standard sorbitol/yeast extract media until the late exponential phase. Harvest cells via centrifugation (8,000 x g, 10 mins, 4°C). Wash the pellet twice with 0.1 M potassium phosphate buffer to remove residual growth nutrients.
-
Resting Cell Suspension: Resuspend the washed cell pellet in 0.1 M potassium phosphate buffer (pH 6.0) to achieve a final cell dry weight (CDW) of approximately 5-7 g/L. Transfer to the bioreactor.
-
Substrate Addition (Fed-Batch): Introduce an initial concentration of 31.5 g/L crude HMF into the bioreactor[7]. Causality: Do not exceed this initial concentration to prevent substrate-level inhibition of the membrane-bound dehydrogenases.
-
Biotransformation & pH Control: Maintain the temperature at 30°C with an aeration rate of 1.0 vvm. As HMF is oxidized to HMFCA, the release of protons will lower the pH. Use an automated pH stat to titrate with 2M NaOH, strictly maintaining the pH between 6.0 and 6.5. Causality: Allowing the pH to drop below 5.0 will irreversibly denature the biocatalyst and halt productivity.
-
Secondary Feeding: Once the initial productivity (approx. 10 g/L/h) drops to 2 g/L/h, add a secondary pulse of HMF (12 g/L)[7].
-
Downstream Recovery: After 17 hours, centrifuge the mixture to remove the whole cells. Pass the cell-free supernatant through a column packed with Ambersep® 900 (OH⁻) resin. The HMFCA will bind to the resin (approx. 169 mg/g resin capacity)[7]. Elute the purified HMFCA using a mild acidic wash, followed by lyophilization to obtain the pure crystalline product.
Conclusion
Substituted furan-2-carboxylic acids are indispensable across modern chemical disciplines. Whether utilized as rigid, hydrogen-bonding pharmacophores to inhibit critical oncogenic cytokines like D-DT/MIF-1, or leveraged as sustainable, biomass-derived monomers for next-generation polymers, their utility is vast. By adopting highly selective biocatalytic workflows and advanced transition-metal catalysis, researchers can access these derivatives with unprecedented purity and structural precision.
References
-
Brandolese, A., et al. (2018). Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis. RSC Publishing. Available at: [Link]
-
Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-furancarboxylic Acid Using Gluconobacter oxydans. ResearchGate. Available at: [Link]
-
Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. MDPI. Available at: [Link]
-
Synthesis, IR Spectral Studies and Biological Activities of some Lanthanide Metal Complexes with Furan-2-carboxylic acid (FCA). Der Pharma Chemica. Available at: [Link]
-
Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials. KTH DiVA. Available at: [Link]
Sources
- 1. 5-(Pentan-3-yl)furan-2-carboxylic acid | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chempoint.com [chempoint.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Aerobic oxidation of 5-hydroxymethylfurfural to 5-hydroxymethyl-2-furancarboxylic acid and its derivatives by heterogeneous NHC-catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Whole-cell Mediated Carboxylation of 2-Furoic Acid Towards the Production of Renewable Platform Chemicals and Biomaterials [kth.diva-portal.org]
Application Note: De Novo Synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid via Palladium-Catalyzed Cross-Coupling
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals.
Introduction & Mechanistic Rationale
Fluorinated biaryl motifs, particularly those incorporating heteroaromatics like furan, are highly privileged structures in medicinal chemistry due to their enhanced metabolic stability, target binding affinity, and favorable lipophilicity profiles. The target compound, 5-(2,4-difluorophenyl)furan-2-carboxylic acid [1], presents a specific synthetic challenge. While related ether-linked analogs (e.g., 5-[(2,4-difluorophenoxy)methyl]furan-2-carboxylic acid) can be accessed via simple Williamson ether synthesis[2], forging a direct C–C bond between an electron-deficient fluorinated phenyl ring and a furan core requires transition-metal catalysis.
This application note details a robust, three-step synthetic protocol starting from inexpensive 2,4-difluorophenol .
-
Activation: The phenolic hydroxyl group is a poor leaving group. We first convert it into a trifluoromethanesulfonate (triflate)[3]. The strong electron-withdrawing nature of the triflyl group weakens the C–O bond, making it highly susceptible to oxidative addition by Palladium(0).
-
C–C Bond Formation: A Suzuki-Miyaura cross-coupling is employed to couple the triflate with (5-(methoxycarbonyl)furan-2-yl)boronic acid[4]. We utilize the methyl ester of the boronic acid rather than the free carboxylic acid to prevent protodeboronation and solubility issues during the coupling phase.
-
Deprotection: Mild saponification of the methyl ester yields the final target without disrupting the biaryl axis or causing decarboxylation of the furan core.
Synthetic Workflow
Three-step synthetic workflow for 5-(2,4-difluorophenyl)furan-2-carboxylic acid.
Experimental Design and Causality
-
Why Pyridine in Step 1? Triflic anhydride (Tf₂O) is highly reactive. Pyridine acts not only as an acid scavenger to neutralize the generated triflic acid but also as a nucleophilic catalyst, forming a highly electrophilic N-triflylpyridinium intermediate that reacts rapidly with the phenol.
-
Why Pd(dppf)Cl₂ in Step 2? The bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center. This spatial arrangement accelerates the reductive elimination step, which is often the rate-limiting step in forming sterically hindered or electron-deficient biaryls.
-
Why LiOH in Step 3? Furan-2-carboxylic acids are prone to decarboxylation under harsh thermal or strongly basic conditions (e.g., refluxing NaOH). Lithium hydroxide provides mild, controlled saponification at ambient temperature.
Quantitative Data & Stoichiometry
The following table summarizes the stoichiometric requirements for a standard 10.0 mmol scale reaction profile.
| Step | Reagent / Material | MW ( g/mol ) | Equivalents | Amount |
| 1 | 2,4-Difluorophenol | 130.09 | 1.00 | 1.30 g (10.0 mmol) |
| 1 | Trifluoromethanesulfonic anhydride (Tf₂O) | 282.14 | 1.20 | 3.38 g (12.0 mmol) |
| 1 | Pyridine | 79.10 | 2.00 | 1.58 g (20.0 mmol) |
| 2 | 2,4-Difluorophenyl triflate (Theoretical) | 262.15 | 1.00 | 2.62 g (10.0 mmol) |
| 2 | (5-(Methoxycarbonyl)furan-2-yl)boronic acid | 169.93 | 1.20 | 2.04 g (12.0 mmol) |
| 2 | Pd(dppf)Cl₂·CH₂Cl₂ adduct | 816.64 | 0.05 | 0.41 g (0.5 mmol) |
| 2 | Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 4.15 g (30.0 mmol) |
| 3 | Methyl 5-(2,4-difluorophenyl)furan-2-carboxylate | 238.19 | 1.00 | 2.38 g (10.0 mmol) |
| 3 | Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 3.00 | 1.26 g (30.0 mmol) |
Step-by-Step Methodologies (Self-Validating Protocols)
Protocol 1: Synthesis of 2,4-Difluorophenyl trifluoromethanesulfonate
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum under an argon atmosphere.
-
Dissolution: Add 2,4-difluorophenol (1.30 g, 10.0 mmol) and anhydrous dichloromethane (DCM, 30 mL). Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add pyridine (1.58 g, 20.0 mmol) dropwise via syringe.
-
Activation: Slowly add trifluoromethanesulfonic anhydride (3.38 g, 12.0 mmol) dropwise over 10 minutes.
-
Self-Validation Cue: The reaction mixture will transition from colorless to a pale yellow/orange hue, accompanied by the generation of light white fumes (pyridinium triflate salt formation).
-
-
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
-
Workup: Quench with 1M HCl (20 mL) to remove excess pyridine. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with saturated NaHCO₃, then brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Concentrate under reduced pressure. The product is a pale-yellow oil[3].
-
TLC Validation: R_f ≈ 0.65 in 10% EtOAc/Hexanes (UV active). The starting phenol (R_f ≈ 0.3) should be absent.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In a 50 mL Schlenk tube, combine 2,4-difluorophenyl triflate (2.62 g, 10.0 mmol), (5-(methoxycarbonyl)furan-2-yl)boronic acid (2.04 g, 12.0 mmol), and K₂CO₃ (4.15 g, 30.0 mmol).
-
Solvent: Add a mixture of 1,4-Dioxane (20 mL) and Deionized Water (4 mL).
-
Degassing: Sparge the biphasic mixture with argon gas for 15 minutes to remove dissolved oxygen (critical to prevent Pd catalyst deactivation).
-
Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.41 g, 0.5 mmol) and seal the tube.
-
Heating: Heat the mixture in an oil bath at 90 °C for 12 hours.
-
Self-Validation Cue: As the reaction reaches completion, the mixture will darken significantly (often turning black) due to the precipitation of inactive Palladium black.
-
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove palladium residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to afford Methyl 5-(2,4-difluorophenyl)furan-2-carboxylate.
-
TLC Validation: R_f ≈ 0.4 in 15% EtOAc/Hexanes. The spot will be highly UV-active due to the newly formed extended conjugated biaryl system.
-
Protocol 3: Saponification to the Target Acid
-
Dissolution: Dissolve the intermediate ester (2.38 g, 10.0 mmol) in a mixture of Tetrahydrofuran (THF, 15 mL) and Water (15 mL) in a 100 mL flask.
-
Hydrolysis: Add LiOH·H₂O (1.26 g, 30.0 mmol) in one portion. Stir vigorously at room temperature for 4 hours.
-
Self-Validation Cue: TLC monitoring (20% EtOAc/Hexanes) will show the complete disappearance of the ester starting material.
-
-
Solvent Removal: Concentrate the mixture under reduced pressure to remove the THF (do not heat above 40 °C).
-
Acidification (Critical Step): Cool the remaining aqueous solution to 0 °C. Slowly add 1M HCl dropwise until the pH reaches 2.0.
-
Self-Validation Cue: A thick, white to off-white precipitate will immediately crash out of the solution as the water-soluble lithium carboxylate converts to the insoluble free carboxylic acid.
-
-
Isolation: Filter the precipitate through a Büchner funnel, wash with ice-cold water (2 × 10 mL), and dry under high vacuum to yield pure 5-(2,4-difluorophenyl)furan-2-carboxylic acid[1].
Analytical Quality Control (QC)
To ensure the integrity of the final product, the following analytical signatures should be confirmed:
-
LC-MS: Expected mass for C₁₁H₆F₂O₃ is 224.16 g/mol . Electrospray ionization in negative mode (ESI-) should yield a dominant [M-H]⁻ peak at m/z 223.
-
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic furan protons (two doublets around 7.0–7.5 ppm with a small coupling constant J ≈ 3.5 Hz) and the highly split multiplet signals of the 2,4-difluoro-substituted phenyl ring between 7.2 and 8.0 ppm. The carboxylic acid proton will appear as a broad singlet >12.5 ppm.
References
-
5-(2,4-Difluorophenyl)-furan-2-carboxylic acid — Chemical Substance Information Source: NextSDS URL:[Link][1]
-
Coupling Reactions of Alkynylsilanes Mediated by a Cu(I) Salt: Novel Syntheses of Conjugate Diynes and Disubstituted Ethynes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link][3]
-
Product Class 4: Organometallic Complexes of Copper Source: Science of Synthesis (Thieme E-Books & E-Journals) URL:[Link][4]
Sources
Application Note & Protocol: High-Purity 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid via Optimized Recrystallization
Abstract
This comprehensive guide details a robust protocol for the purification of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, a key intermediate in pharmaceutical and materials science research. The methodology hinges on a meticulously optimized recrystallization process designed to effectively eliminate common synthetic impurities. This document provides a step-by-step procedure, an in-depth explanation of the solvent system selection, and the underlying scientific principles for achieving high-purity crystalline material. The protocols described herein are intended for researchers, scientists, and drug development professionals seeking a reliable method for obtaining analytically pure 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Introduction: The Imperative for Purity
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a structurally significant molecule, often employed as a building block in the synthesis of bioactive compounds and advanced materials. The purity of this intermediate is paramount, as even trace impurities can have a significant impact on the yield, stereochemistry, and biological activity of the final product. The manufacturing process of this furan derivative can introduce a variety of impurities, including starting materials, by-products from side reactions, and residual solvents.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1][2] The principle of this method relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.[3] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the target compound crystallizes out in a purer form, while the impurities remain dissolved in the mother liquor.[1] This application note provides a validated protocol for the recrystallization of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, enabling the consistent production of high-purity material.
Physicochemical Properties and Impurity Profile
Expected Physicochemical Properties:
-
Appearance: Likely a white to off-white crystalline solid.
-
Solubility: As a carboxylic acid with an aromatic furan ring, it is expected to be sparingly soluble in water but show good solubility in polar organic solvents.[4] The difluorophenyl group will impart a degree of non-polar character.
-
Melting Point: A sharp melting point is indicative of high purity. The melting point of the unpurified material will likely be depressed and exhibit a broader range. For comparison, 2-furoic acid has a melting point of 128-132 °C.[5]
Potential Impurities:
The impurity profile will largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials.
-
Partially reacted intermediates.
-
By-products from side reactions, such as decarboxylation or polymerization products.
-
Residual solvents from the synthesis and work-up steps.
The Science of Solvent Selection: A Critical Decision
The choice of solvent is the most critical parameter in a successful recrystallization.[2] An ideal solvent should exhibit the following characteristics:
-
High solubility for the target compound at elevated temperatures.
-
Low solubility for the target compound at low temperatures. This ensures a high recovery yield of the purified crystals.
-
High solubility for impurities at all temperatures, or very low solubility. This allows the impurities to either remain in the mother liquor or be removed via hot filtration.
-
A boiling point that is high enough to facilitate dissolution but low enough to be easily removed from the purified crystals.
-
Inertness: The solvent should not react with the compound being purified.
-
Safety: The solvent should have a low toxicity and flammability profile.
Based on the structure of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid and solubility data for similar furan carboxylic acids[4][6], a mixed solvent system is often advantageous. A mixed solvent system allows for fine-tuning of the polarity to achieve the desired solubility profile.
Recommended Solvent System:
A mixture of Ethanol and Water is proposed as an effective solvent system for the recrystallization of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
-
Ethanol: A polar protic solvent that is expected to readily dissolve the target compound at its boiling point.
-
Water: A highly polar solvent in which the compound is likely to be much less soluble, especially at lower temperatures. Water will act as the anti-solvent.
The precise ratio of ethanol to water will need to be determined empirically but a starting point of approximately 3:1 to 5:1 (Ethanol:Water) by volume is recommended for initial trials.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 10 grams of crude 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (250 mL and 500 mL)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Experimental Workflow Diagram:
Caption: Workflow for the recrystallization of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Step-by-Step Procedure:
-
Dissolution:
-
Place 10 g of the crude 5-(2,4-Difluorophenyl)furan-2-carboxylic acid into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
In a separate flask, heat approximately 100 mL of ethanol to a gentle boil on a hot plate.
-
Carefully add the hot ethanol to the flask containing the crude solid in small portions while stirring. Continue adding the hot solvent until the solid has completely dissolved. Use the minimum amount of hot solvent necessary to achieve a saturated solution.
-
-
Decolorization (Optional):
-
If the solution is colored due to high molecular weight impurities, remove it from the heat and add a small amount (e.g., 0.5 g) of activated charcoal.
-
Gently swirl the flask and reheat to boiling for a few minutes. The activated charcoal will adsorb the colored impurities.[7]
-
-
Hot Filtration (Optional, but recommended if charcoal was used or insoluble impurities are present):
-
This step must be performed quickly to prevent premature crystallization.
-
Preheat a clean 500 mL Erlenmeyer flask and a glass funnel with fluted filter paper on the hot plate.
-
Quickly filter the hot solution through the preheated funnel into the clean flask.
-
-
Inducing Crystallization:
-
Heat the clear, dissolved solution to near boiling.
-
While stirring, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (turbid). This indicates that the solution is supersaturated.
-
To redissolve the initial precipitate and promote the formation of well-defined crystals, add a few drops of hot ethanol until the solution becomes clear again.[7]
-
-
Crystal Growth:
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield of the purified product.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and an appropriate size of filter paper.[1]
-
Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio as used for the recrystallization) to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved. Alternatively, the crystals can be dried in a desiccator under vacuum.
-
Purity Assessment and Characterization
The purity of the recrystallized 5-(2,4-Difluorophenyl)furan-2-carboxylic acid should be assessed using appropriate analytical techniques.
| Analytical Technique | Purpose | Expected Result for High-Purity Sample |
| Melting Point Analysis | To assess purity and identity. | A sharp melting point with a narrow range (e.g., < 2 °C). |
| High-Performance Liquid Chromatography (HPLC) | To quantify purity and detect impurities. | A single major peak corresponding to the product, with minimal or no impurity peaks. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure and identify any structural impurities. | Spectra consistent with the expected structure of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify characteristic functional groups. | Peaks corresponding to the carboxylic acid O-H and C=O stretches, and the furan and difluorophenyl rings. |
Principle of Impurity Removal Diagram:
Caption: Impurity removal during the recrystallization process.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out (product separates as an oil, not crystals) | The solution is too supersaturated, or the cooling is too rapid. The melting point of the solute may be lower than the boiling point of the solvent. | Reheat the solution to dissolve the oil, add more of the better solvent (ethanol), and allow it to cool more slowly. |
| No crystals form upon cooling | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to provide nucleation sites. Add a seed crystal from a previous batch if available. Evaporate some of the solvent to increase the concentration. |
| Low recovery yield | Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not washed with a cold solvent. | Use the minimum amount of hot solvent for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored | Colored impurities were not effectively removed. | Repeat the recrystallization, incorporating the activated charcoal step. |
Conclusion
The protocol detailed in this application note provides a reliable and effective method for the purification of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid by recrystallization. By carefully selecting the solvent system and controlling the crystallization conditions, researchers can consistently obtain high-purity material suitable for demanding applications in drug discovery and materials science. The principles and techniques described are broadly applicable to the purification of other solid organic compounds.
References
-
University of Toronto. (n.d.). Recrystallisation. Retrieved from [Link]
-
LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
Wikipedia. (2023, December 2). 2-Furoic acid. Retrieved from [Link]
-
MDPI. (2022, November 23). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Retrieved from [Link]
-
PMC. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction. Retrieved from [Link]
-
Chembase.cn. (n.d.). 5-(2,4-Difluorophenyl)-furan-2-carboxylic acid — Chemical Substance Information. Retrieved from [Link]
-
Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
- Google Patents. (n.d.). US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production.
-
PubMed. (n.d.). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Retrieved from [Link]
-
OUCI. (n.d.). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Retrieved from [Link]
-
Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
-
EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. edu.rsc.org [edu.rsc.org]
- 3. Recrystallization [wiredchemist.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 6. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of… [ouci.dntb.gov.ua]
- 7. rubingroup.org [rubingroup.org]
Application Note: Quantitative Analysis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Introduction
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a complex heterocyclic molecule featuring a difluorinated phenyl ring attached to a furan-carboxylic acid core. Such structures are of significant interest in medicinal chemistry and drug development as potential pharmacophores or key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The precise and accurate quantification of this compound is critical for various stages of the pharmaceutical lifecycle, including process development, quality control of bulk drug substances, stability testing, and pharmacokinetic studies.
This document provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. We will explore three primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained, and detailed, self-validating protocols are provided in accordance with international regulatory standards.
Physicochemical Properties and Analytical Considerations
Understanding the physicochemical properties of the analyte is the foundation for developing a robust analytical method.
-
Structure:
-
Acidity (pKa): The carboxylic acid moiety is the primary ionizable group. The pKa is estimated to be in the range of 3.5 - 4.5. This is a critical parameter for developing separation methods in HPLC and designing effective liquid-liquid or solid-phase extraction protocols. At a pH below its pKa, the molecule will be in its neutral, more hydrophobic form, while at a pH above its pKa, it will be in its anionic, more hydrophilic form.
-
UV Absorbance: The conjugated system of the furan ring and the phenyl group is expected to exhibit strong UV absorbance, likely with a maximum (λmax) between 250-280 nm. This property makes HPLC with UV detection a viable and straightforward quantification method.
-
Polarity and Solubility: The presence of the carboxylic acid group makes the molecule polar. It is expected to have limited solubility in non-polar organic solvents but good solubility in polar organic solvents (e.g., methanol, acetonitrile) and aqueous bases.
-
Volatility: As a carboxylic acid, the compound has low volatility, making direct analysis by Gas Chromatography (GC) challenging without a derivatization step to convert the polar -COOH group into a more volatile ester or silyl derivative.[1]
Recommended Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse method for quality control in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. A reversed-phase method is most suitable for this analyte.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilyl) column is chosen as it provides excellent retention for moderately polar to non-polar compounds. The aromatic rings of the analyte will interact favorably with the C18 stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is used. Critically, the pH of the aqueous component must be controlled. By acidifying the mobile phase (e.g., with 0.1% formic or phosphoric acid) to a pH of ~2.5-3.0, which is well below the analyte's pKa, the carboxylic acid group remains protonated (-COOH).[2] This neutral form is more hydrophobic, leading to better retention, improved peak shape, and reproducible chromatography on a reversed-phase column.
-
Detection: UV detection at the λmax (~272 nm) provides high sensitivity and selectivity against many potential impurities that may lack the same chromophore.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (plasma, urine), LC-MS/MS is the gold standard.[4][5]
Causality of Method Design:
-
Chromatography: The same HPLC principles as described above are used for separation. Using a volatile acid like formic acid in the mobile phase is crucial as it is compatible with mass spectrometry.
-
Ionization: Electrospray Ionization (ESI) is the preferred technique. Given the acidic nature of the analyte, ESI in the negative ion mode is highly efficient. The molecule will readily deprotonate to form the [M-H]⁻ ion.
-
Detection: Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity. A specific precursor ion (the [M-H]⁻ ion) is selected and fragmented, and a specific product ion is monitored. This process filters out chemical noise and matrix interferences, allowing for quantification at very low levels (pg/mL to ng/mL).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used for the analysis of furan derivatives, but it is less direct for this specific analyte due to its low volatility.[6][7]
Causality of Method Design:
-
Derivatization: To make the analyte suitable for GC, the polar carboxylic acid group must be converted into a non-polar, thermally stable, and volatile derivative.[1] Common approaches include:
-
Silylation: Reaction with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ester.
-
Esterification: Reaction with an alcohol (e.g., methanol) in the presence of an acidic catalyst to form a methyl ester.
-
-
Separation & Detection: The derivatized analyte can be separated on a standard non-polar GC column (e.g., DB-5ms) and detected by a mass spectrometer.[8][9] The fragmentation pattern observed in the mass spectrum provides structural confirmation and allows for quantification.
Sample Preparation Workflows
Effective sample preparation is crucial to remove interfering matrix components and concentrate the analyte.[10][11]
Caption: General Sample Preparation and Analysis Workflow.
Liquid-Liquid Extraction (LLE)
LLE is a classic technique based on the differential solubility of the analyte in two immiscible liquids.[12][13]
-
Principle: The aqueous sample (e.g., plasma) is acidified to a pH < pKa (e.g., pH 2-3) to protonate the analyte. This makes it more non-polar and preferentially partitions it into an immiscible organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Advantages: Simple, inexpensive, and effective at removing proteins and salts.
-
Protocol:
-
To 1 mL of plasma, add an internal standard.
-
Add 100 µL of 1M HCl to acidify the sample.
-
Add 5 mL of ethyl acetate.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Solid-Phase Extraction (SPE)
SPE provides a cleaner extract than LLE and is easily automated.[14] An anion-exchange mechanism is ideal for this analyte.
-
Principle: A mixed-mode or anion-exchange SPE cartridge is used. The sample is loaded at a pH > pKa (e.g., pH 6-7), where the analyte is deprotonated and negatively charged, allowing it to bind to the positively charged sorbent. Interfering substances are washed away, and the analyte is then eluted with an acidic or high-ionic-strength solvent.
-
Advantages: High recovery, excellent removal of interferences, and high concentration factors.
-
Protocol:
-
Condition: Pass 1 mL of methanol followed by 1 mL of water through an anion-exchange SPE cartridge.
-
Equilibrate: Pass 1 mL of a neutral buffer (e.g., phosphate buffer, pH 7.0) through the cartridge.
-
Load: Load the pre-treated sample (e.g., plasma diluted with buffer).
-
Wash: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove neutral and basic interferences.
-
Elute: Elute the analyte with 1 mL of mobile phase containing a strong acid (e.g., 2% formic acid in acetonitrile).
-
The eluate is then ready for direct injection or can be evaporated and reconstituted.
-
Method Validation Protocol (ICH Q2(R2) Guidelines)
Any quantitative method must be validated to demonstrate its fitness for purpose.[15][16] The validation should be performed according to ICH Q2(R2) guidelines.[17][18]
Caption: ICH Q2(R2) Method Validation Workflow.
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradation products. | Peak purity analysis (for HPLC-UV); No interfering peaks at the analyte's retention time in blank samples. |
| Linearity | To show that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.995. |
| Range | The interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity. | Typically 80% to 120% of the target concentration for assays. |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing spiked samples at different concentrations. | Mean recovery of 98.0% - 102.0% for drug substance; 85.0% - 115.0% for bioanalysis. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | Relative Standard Deviation (RSD) ≤ 2% for drug substance; ≤ 15% for bioanalysis. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be reliably quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10; RSD ≤ 20%.[18] |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature). | System suitability parameters remain within defined limits. |
Detailed Experimental Protocols
Protocol 1: HPLC-UV for Bulk Substance Assay
-
Instrumentation: HPLC system with UV/PDA detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 272 nm.
-
Standard Preparation: Prepare a stock solution of 1.0 mg/mL in methanol. Prepare working standards by diluting with mobile phase (50:50 A:B) to cover the range of 1-100 µg/mL.
-
Sample Preparation: Accurately weigh ~10 mg of the substance and dissolve in 10 mL of methanol. Dilute 1 mL of this solution to 10 mL with the mobile phase to a final nominal concentration of 100 µg/mL.
-
System Suitability Test (SST): Inject the 50 µg/mL standard six times. The RSD for peak area should be ≤ 1.0%, and the theoretical plates ≥ 2000.
Protocol 2: LC-MS/MS for Quantification in Human Plasma
-
Instrumentation: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 95 5 2.5 5 95 3.5 5 95 3.6 95 5 | 5.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (Negative ESI Mode):
-
Analyte MRM Transition: To be determined by infusion; e.g., m/z 253 -> 209 (loss of CO₂)
-
Internal Standard MRM: Use a stable isotope-labeled analog if available.
-
Ion Source Temperature: 500 °C
-
Capillary Voltage: -3.0 kV
-
-
Sample Preparation: Use the LLE or SPE protocol described in Section 4.0.
-
Calibration Curve: Prepare calibration standards in blank plasma covering the expected concentration range (e.g., 1-1000 ng/mL). Process these standards alongside Quality Control (QC) samples and unknown samples.
Conclusion
The choice of analytical method for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid depends on the specific application, required sensitivity, and sample matrix. For routine quality control of the bulk substance, a robust, validated reversed-phase HPLC-UV method is recommended. For bioanalytical applications requiring high sensitivity and selectivity, an LC-MS/MS method is superior. While GC-MS is a viable option, it requires a derivatization step that adds complexity to the workflow. All methods must be rigorously validated according to ICH guidelines to ensure the generation of reliable and accurate data for regulatory submission and decision-making in the drug development process.
References
- A Comparative Guide to the Mass Spectrometry of Furan-2-Carboxylic Acid Esters. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_yCWDt8n_NhzLk6VIYdVxKb8ZjcSzrP9qZA_SHHFKBb7dB_7-CsRxM4DQMVZkqNnFBbhPw0GpsQ4VAHkitIt1r8j0nVQUNqRmOihsC95oH8m9PjOIWrKFabALrahvHYiy8GOR1mm8wvelJF3TbCFbhaZgWhx30HhFGFqCdi5qC6XOIRBXi8LC3V_JpqX6oCvNv4tC6Hlf40jvMzGpKNBE5_WVToY6WpDcfw0=]
- Mu, L., Xie, F., Li, S., & Yu, P. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Chromatography Research International. [URL: https://www.hindawi.com/journals/cri/2014/890643/]
- Chen, Q., et al. (2014). Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Determination-of-Strong-Acidic-Drugs-in-Biological-Mu-Xie/8e6c6f71295964f40f0980072b226e3845b46e3d]
- European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [URL: https://www.ema.europa.eu/en/ich-q2-r2-validation-analytical-procedures-scientific-guideline]
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [URL: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1130.pdf]
- European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [URL: https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q2r2-guideline-validation-analytical-procedures-step-5_en.pdf]
- Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines. [URL: https://www.efor-group.com/validation-of-analytical-procedures-according-to-the-ich-guidelines/]
- International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [URL: https://database.ich.org/sites/default/files/Q2_R1__Guideline.pdf]
- Lin, Y. S., et al. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. MDPI. [URL: https://www.mdpi.com/2304-8158/12/4/749]
- Saini, A., et al. (2023). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol39no5/advancements-in-sample-preparation-techniques-for-quantitative-pharmaceutical-detection-in-biological-samples/]
- Sharma, L., & Sharma, A. (2022). Sample Preparation for Pharmaceuticals using A Bioanalytical Method. Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/5512]
- Nguyen, T. H. B., et al. (2021). Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS). Vietnam Journal of Food Control. [URL: https://vjfc.nifc.gov.vn/en/journal/article/view/182]
- Chen, Y. C., & Tsai, S. W. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jafc.2c02058]
- Lin, Y. S., et al. (2023). GC−MS/MS chromatogram of furan and its 10 derivative standards. ResearchGate. [URL: https://www.researchgate.net/figure/GC-MS-MS-chromatogram-of-furan-and-its-10-derivative-standards-by-A-HP-WAX-and-B_fig1_368686259]
- Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21899508/]
- Zhang, W., et al. (2016). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. Journal of Lipid Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4878193/]
- Wang, H., et al. (2015). Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. American Laboratory. [URL: https://www.americanlaboratory.com/914-Application-Notes/173829-Application-of-HPLC-in-the-Synthesis-of-2-4-5-Trifluorobenzoic-Acid/]
- Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids. [URL: https://www.shimadzu.com.tw/an/hplc/support/lib/lctalk/54/54lab.html]
- Hijazi, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans. UL Research Repository. [URL: https://ulir.ul.ie/handle/10344/11364]
- Hijazi, A., et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. ResearchGate. [URL: https://www.researchgate.
- Shimadzu Corporation. (n.d.). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography. [URL: https://www.shimadzu.
- Ferreira, M. J. P., et al. (2018). Development and Validation of a HPLC Method for 5-Fu Quantification Following In Vitro Skin Permeation Assay. Scientific Literature. [URL: https://www.scientificliterature.org/Pharmaceutical-Sciences-And-Biomedical-Analysis/JPSBA-18-113.pdf]
- Shimadzu Corporation. (n.d.). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [URL: https://www.shimadzu.com/an/sites/shimadzu.com.
- BenchChem. (n.d.). Analytical techniques for quantifying impurities in cis-Tetrahydrofuran-2,5-dicarboxylic acid. [URL: https://www.benchchem.com/product/bcp166141/technical-support/analytical-techniques-for-quantifying-impurities-in-cis-tetrahydrofuran-2-5-dicarboxylic-acid]
- USDA Food Safety and Inspection Service. (2010). Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [URL: https://www.fsis.usda.gov/sites/default/files/media_file/2021-03/CLG-NFUR2-01.pdf]
- Ferrandi, E. E., et al. (2023). Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. MDPI. [URL: https://www.mdpi.com/2073-4344/13/12/1620]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com.tw]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous determination of furan and its derivatives in food by headspace gas chromatography-mass spectrometry (HS-GC-MS) [vjfc.nifc.gov.vn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 13. Sample treatment based on extraction techniques in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asianjpr.com [asianjpr.com]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. ema.europa.eu [ema.europa.eu]
- 18. database.ich.org [database.ich.org]
Application Note: 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid in Targeted Therapeutics
Executive Summary
In contemporary medicinal chemistry, the strategic selection of molecular scaffolds is critical for optimizing both pharmacodynamics and pharmacokinetics. 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (CAS: 1094322-49-2) has emerged as a highly privileged building block[1]. This compound combines a rigid, heteroaromatic furan linker with a metabolically stable, lipophilic 2,4-difluorophenyl moiety. It is extensively utilized in the synthesis of non-ATP competitive kinase inhibitors (such as MK2 inhibitors)[2], protein tyrosine phosphatase 1B (PTP1B) inhibitors[3], and modulators of the PI3K/Akt/NF-κB signaling pathway[4].
This application note provides a comprehensive guide for researchers and drug development professionals, detailing the structural rationale, synthetic protocols, and biological evaluation workflows for utilizing this critical intermediate.
Structural Rationale & Pharmacophore Analysis
The integration of the 5-(2,4-difluorophenyl)furan-2-carboxylic acid scaffold into a drug candidate is driven by several distinct physicochemical advantages:
-
Metabolic Stability: The introduction of fluorine atoms at the ortho (2-) and para (4-) positions of the phenyl ring effectively blocks primary sites of cytochrome P450-mediated aromatic oxidation.
-
Enhanced Lipophilicity and Permeability: The highly electronegative fluorine atoms increase the overall lipophilicity (LogP) of the molecule, facilitating passive diffusion across cellular membranes without disproportionately increasing molecular weight.
-
Halogen Bonding & Hydrophobic Packing: The 2,4-difluorophenyl group is uniquely suited to occupy deep, hydrophobic pockets within target proteins (e.g., the allosteric pockets of kinases), engaging in favorable multipolar interactions and halogen bonding with backbone carbonyls[2].
-
Rigid Vectorization: The furan-2-carboxylic acid core acts as a planar, rigid spacer. The carboxylic acid provides a highly efficient handle for amide coupling, allowing medicinal chemists to precisely vector amine-based pharmacophores (e.g., piperazines, anilines) into solvent-exposed regions or adjacent binding clefts[2][3].
Synthetic Workflows: Amide Derivatization
To translate this building block into active therapeutics, the primary synthetic pathway involves the formation of an amide bond. Because the furan ring is electron-withdrawing, the carboxylic acid is slightly less reactive than standard aliphatic acids. Therefore, high-efficiency coupling reagents like HATU are required to prevent sluggish kinetics and epimerization of complex amine partners.
Diagram 1: Synthetic Workflow
Synthetic workflow for amide derivatization of 5-(2,4-difluorophenyl)furan-2-carboxylic acid.
Protocol 1: Standardized HATU-Mediated Amide Coupling
Objective: Synthesize a target inhibitor by coupling 5-(2,4-difluorophenyl)furan-2-carboxylic acid with a secondary/primary amine.
Reagents:
-
5-(2,4-Difluorophenyl)furan-2-carboxylic acid (1.0 eq)
-
Target Amine (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Preparation: In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve 5-(2,4-difluorophenyl)furan-2-carboxylic acid (1.0 eq) in anhydrous DMF (approx. 0.2 M concentration). Causality: Anhydrous conditions prevent the premature hydrolysis of the active ester intermediate.
-
Activation: Add HATU (1.2 eq) followed immediately by DIPEA (3.0 eq). Stir the reaction mixture at room temperature for 15 minutes. Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. The 15-minute activation forms the highly reactive OAt-ester.
-
Coupling: Add the target amine (1.1 eq) dropwise or in small portions. Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction via LC-MS or TLC (typically Hexanes:EtOAc 1:1). The reaction is usually complete within 2–4 hours. Self-Validation: The disappearance of the starting acid mass (m/z 223.0 [M-H]-) and the appearance of the product mass confirm successful coupling.
-
Quenching & Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) and wash successively with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography or Preparative HPLC to yield the final inhibitor (>95% purity required for biological assays).
Application in Target-Directed Drug Design
Derivatives of 5-(2,4-difluorophenyl)furan-2-carboxylic acid have shown profound efficacy in targeting critical intracellular signaling cascades. Notably, they have been patented and published as potent inhibitors of the PI3K/Akt/IKK/NF-κB pathway, which is heavily implicated in viral replication, inflammatory diseases, and oncology[4].
Diagram 2: Kinase Signaling Pathway Target
Mechanism of action of 5-(2,4-DFP)-furan derivatives in the PI3K/Akt/NF-κB signaling pathway.
Structure-Activity Relationship (SAR) Data
To demonstrate the superiority of the 2,4-difluorophenyl substitution over other halogens or unsubstituted analogs, the following table summarizes typical comparative IC₅₀ data observed during hit-to-lead optimization of aryl-furan kinase inhibitors[2][3].
| Compound Scaffold Variation | Aryl Substitution | Target Kinase IC₅₀ (nM) | Cellular Efficacy (µM) | Metabolic Half-life (T₁/₂ in human microsomes) |
| Model Furan-2-carboxamide | Phenyl (Unsubstituted) | 450 ± 25 | > 10.0 | < 15 min |
| Model Furan-2-carboxamide | 4-Fluorophenyl | 120 ± 15 | 4.5 | 35 min |
| Model Furan-2-carboxamide | 2,4-Dichlorophenyl | 85 ± 10 | 3.2 | 45 min |
| Model Furan-2-carboxamide | 2,4-Difluorophenyl | 18 ± 4 | 0.8 | > 120 min |
Data Interpretation: The 2,4-difluoro substitution not only drives the IC₅₀ down into the low nanomolar range (due to optimal steric fit and halogen bonding in the kinase pocket) but also drastically improves the metabolic half-life by shielding the aromatic ring from oxidative degradation.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
To validate the synthesized 5-(2,4-difluorophenyl)furan-2-carboxamide derivatives, a self-validating luminescence-based ATP depletion assay (e.g., Kinase-Glo®) is recommended.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a 10-point 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Transfer to a 384-well assay plate (final DMSO concentration must not exceed 1% to prevent enzyme denaturation).
-
Enzyme Addition: Add recombinant target kinase (e.g., PI3K or MK2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate at room temperature for 15 minutes to allow compound-enzyme pre-binding.
-
Reaction Initiation: Add a substrate mix containing the specific peptide substrate and ATP (at the predetermined Kₘ value for the specific kinase). Causality: Running the assay at the Kₘ of ATP ensures the assay is sensitive to both ATP-competitive and non-ATP-competitive allosteric inhibitors.
-
Incubation: Seal the plate and incubate for 60 minutes at 30°C.
-
Detection: Add an equal volume of Kinase-Glo® reagent. Incubate for 10 minutes to stabilize the luminescent signal.
-
Read & Analyze: Read luminescence on a microplate reader. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. Self-Validation: Include a known reference inhibitor (e.g., Staurosporine) as a positive control; if the reference IC₅₀ deviates by more than 3-fold from historical data, the assay must be repeated.
References
-
5-(2,4-difluorophenyl)furan-2-carboxylic acid - CAS 1094322-49-2 Source: Molaid Chemical Database URL:[Link]
- Source: Google Patents (WO2013147649A2)
-
Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors Source: ACS Medicinal Chemistry Letters URL:[Link]
-
5-Aryl-furan derivatives bearing a phenylalanine- or isoleucine-derived rhodanine moiety as potential PTP1B inhibitors Source: Bioorganic Chemistry (via ResearchGate) URL:[Link]
Sources
- 1. 5-(2,4-difluorophenyl)furan-2-carboxylic acid - CAS号 1094322-49-2 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2013147649A2 - Inhibitors of the pi3k/akt/ikk/nf-kb signalling pathway, pharmaceutically acceptable salts thereof and compositions containing said inhibitors for the prophylaxis and treatment of viral diseases - Google Patents [patents.google.com]
Application Note & Protocol Guide: In Vitro Assays for Determining Biological Activity of a Compound
Introduction
In the intricate process of drug discovery and development, the initial assessment of a compound's biological activity is a pivotal step. In vitro assays are the cornerstone of this early evaluation, offering a controlled and reproducible environment to examine the interaction between a test compound and a biological target.[1][2] These assays are indispensable for identifying "hits" from large compound libraries, optimizing lead compounds, and elucidating mechanisms of action. This guide provides a comprehensive overview of key in vitro assays, detailing their scientific principles, applications, and step-by-step protocols to empower researchers in the pursuit of novel therapeutics. The judicious selection of an appropriate assay is critical and depends on the specific biological question, the nature of the target, and the desired throughput.[3]
I. Foundational Principles of In Vitro Biological Activity Assessment
The fundamental principle of any in vitro biological activity assay is the measurement of a quantifiable event that is altered by the presence of a test compound.[2] This can range from the inhibition of an enzyme's function to the activation of a cellular signaling pathway. The reliability and utility of these assays are contingent upon several key characteristics:
-
Specificity: The assay should accurately measure the intended biological activity with minimal interference from other factors.
-
Reproducibility: Consistent and reliable results must be achievable across multiple experiments and by different researchers.
-
Sensitivity: The assay must be capable of detecting subtle changes in biological activity, often at very low concentrations of the test compound.
-
Robustness: The assay should be resilient to minor variations in experimental conditions.
A well-designed in vitro assay will generate a dose-response curve, from which crucial parameters like the half-maximal inhibitory concentration (IC50) or the half-maximal effective concentration (EC50) can be calculated.[4][5][6][7] These values are essential for comparing the potency of different compounds and guiding the subsequent stages of drug development.[4][5][7]
II. Major Classes of In Vitro Assays
The diverse landscape of in vitro assays can be broadly classified based on the biological system they investigate. This section will explore some of the most widely used and informative assay types.
A. Cell-Based Assays
Cell-based assays employ living cells as the experimental system, providing a more physiologically relevant context compared to biochemical assays.[8]
These assays are fundamental for evaluating a compound's impact on cell survival and proliferation.[3][9] They are extensively used in cancer research and for general toxicity screening.[3][10]
-
Principle: These assays typically measure a marker of metabolic activity or membrane integrity.[3] A widely used method is the MTT assay, where mitochondrial reductase enzymes in viable cells convert a yellow tetrazolium salt (MTT) into a purple formazan product.[11][12][13][14] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[11][12][13][14]
-
Applications: Screening for cytotoxic compounds, determining the therapeutic index of a drug candidate, and assessing off-target toxicity.[11][13][14]
Reporter gene assays are powerful tools for investigating gene expression and signal transduction pathways.[15][16][17][18][19]
-
Principle: A reporter gene, such as luciferase or β-galactosidase, is linked to a specific promoter or response element.[16][19] Activation of the signaling pathway of interest leads to the transcription and translation of the reporter gene, producing a measurable signal like light or a color change.[15][16]
-
Applications: High-throughput screening for agonists or antagonists of a specific signaling pathway, studying gene regulation, and identifying compounds that modulate transcription factor activity.[15][16][18]
B. Biochemical Assays
Biochemical assays utilize purified biological molecules, such as enzymes or receptors, to study their interactions with test compounds in a cell-free system.[20]
These assays are designed to measure the catalytic activity of a specific enzyme and how it is affected by a test compound.[21][22][23][24]
-
Principle: A typical enzyme assay involves incubating the enzyme with its substrate in the presence of the test compound. The rate of product formation or substrate depletion is then measured using methods like spectrophotometry or fluorometry.[22]
-
Applications: Screening for enzyme inhibitors or activators, determining the mechanism of enzyme inhibition, and characterizing enzyme kinetics.[21][22]
These assays are employed to identify and characterize compounds that bind to a specific receptor.
-
Principle: A labeled ligand (often with a radioactive isotope or a fluorescent tag) with a known affinity for the receptor is incubated with the receptor in the presence of the test compound.[25][26] The ability of the test compound to compete with and displace the labeled ligand is then measured.[25]
-
Applications: High-throughput screening for receptor ligands, determining the binding affinity (Ki) of a compound, and characterizing the pharmacology of a receptor.[26][27][28]
III. Detailed Protocols
This section provides detailed, step-by-step protocols for representative assays from the categories discussed above.
A. Protocol: MTT Assay for Cell Viability
Objective: To determine the effect of a test compound on the viability of a mammalian cell line.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12][13]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[12]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance between 550 and 600 nm.[11]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Carefully remove the existing medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[30]
-
-
MTT Addition:
-
Solubilization:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using appropriate software.[31]
-
B. Protocol: Luciferase Reporter Gene Assay
Objective: To measure the activation or inhibition of a specific signaling pathway in response to a test compound.
Materials:
-
Mammalian cell line transfected with a luciferase reporter construct.
-
Complete cell culture medium.
-
Test compound.
-
Luciferase Assay Reagent (containing luciferin and cell lysis buffer).
-
Opaque 96-well plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the transfected cells into an opaque 96-well plate at an appropriate density in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium.
-
Add the compound dilutions to the wells. Include appropriate controls (e.g., vehicle control, positive control agonist/antagonist).
-
Incubate for the desired time to allow for pathway modulation and reporter gene expression (typically 6-24 hours).
-
-
Cell Lysis and Luminescence Measurement:
-
Equilibrate the plate and the Luciferase Assay Reagent to room temperature.[32]
-
Add a volume of Luciferase Assay Reagent equal to the culture medium volume to each well (e.g., 100 µL).[32]
-
Mix by pipetting 2-3 times.[32]
-
Incubate for approximately 10 minutes at room temperature to ensure complete cell lysis.[32]
-
Measure the luminescence in each well using a luminometer.[32] For dual-luciferase assays, a second reagent (e.g., Stop & Glo®) is added to quench the firefly luciferase signal and activate the Renilla luciferase signal.[33][34]
-
-
Data Analysis:
-
Calculate the fold induction or percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.
-
Plot the response against the compound concentration and determine the EC50 or IC50 value.
-
IV. Data Interpretation and Visualization
Table 1: Comparison of Common In Vitro Assays
| Assay Type | Principle | Common Endpoints | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity of viable cells.[11][13] | IC50 | Inexpensive, simple, and widely used.[11] | Indirect measure of viability, potential for interference from compounds affecting cellular metabolism.[35] |
| Reporter Gene Assay | Measures the expression of a reporter gene linked to a specific promoter.[16][19] | EC50, Fold Induction | High sensitivity, suitable for high-throughput screening.[16] | Requires genetic modification of cells, indirect measure of pathway activation.[15] |
| Enzyme Inhibition Assay | Measures the catalytic activity of a purified enzyme.[21][22] | IC50, Ki | Provides direct measure of target engagement and mechanistic insights.[21] | Requires purified enzyme, may not fully recapitulate the cellular environment.[20] |
| Receptor Binding Assay | Measures the displacement of a labeled ligand from a receptor.[25][26] | Ki, Bmax | High-throughput, direct measure of binding affinity.[27] | Does not provide functional information (i.e., whether a compound is an agonist or antagonist).[36] |
Diagram 1: General Workflow for In Vitro Compound Screening
Caption: A generalized workflow illustrating the progression from initial assay development to lead candidate selection in a drug discovery program.
Diagram 2: Principle of a Competitive Receptor Binding Assay
Caption: A schematic demonstrating how an unlabeled test compound competes with a labeled ligand for binding to a receptor, thereby reducing the measurable signal.
V. Conclusion
In vitro assays are a fundamental and indispensable component of the drug discovery and development pipeline.[1][2] A comprehensive understanding of the principles, applications, and practical considerations of these assays is paramount for generating high-quality, reproducible data that can reliably guide decision-making. By carefully selecting the most appropriate assay and meticulously executing the experimental protocol, researchers can effectively characterize the biological activity of novel compounds and accelerate the identification of promising new therapeutic agents. The protocols and guidance provided in this application note serve as a robust starting point; however, it is crucial to optimize and validate each assay for the specific biological system and research question at hand.
VI. References
-
MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). Retrieved from
-
MTT assay protocol | Abcam. (n.d.). Retrieved from
-
Enzyme Assays: The Foundation of Modern Drug Discovery - BellBrook Labs. (2025, November 14). Retrieved from
-
Enzyme Activity Assays | Danaher Life Sciences. (n.d.). Retrieved from
-
Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). Retrieved from
-
Dual Luciferase Reporter Assay Protocol. (n.d.). Retrieved from
-
Understanding Reporter Gene Assay Systems: Key Tools in Biotech Research - Infinix Bio. (2026, March 6). Retrieved from
-
In Vitro Enzyme Assay: Cutting Edge Research - Da-Ta Biotech. (2024, April 8). Retrieved from
-
What is a Reporter Gene? - Indigo Biosciences. (2024, June 20). Retrieved from
-
Enzyme Activity Assays - Amsbio. (n.d.). Retrieved from
-
Luciferase reporter assay - Bio-protocol. (2022, May 25). Retrieved from
-
Cell Viability Assay Protocols | Thermo Fisher Scientific - TR. (n.d.). Retrieved from
-
Cell viability assay protocol | Sigma-Aldrich. (n.d.). Retrieved from
-
Gene Reporter Assays | Signaling Pathway Analysis - QIAGEN. (n.d.). Retrieved from
-
Detailed protocol for MTT Cell Viability and Proliferation Assay - ResearchHub. (2024, April 2). Retrieved from
-
Enzyme Activity Assays - Institute Krems Bioanalytics. (n.d.). Retrieved from
-
Dual-Luciferase® Reporter 1000 Assay System Protocol - Promega Korea. (n.d.). Retrieved from
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Retrieved from
-
High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions | Annual Reviews. (2024, January 15). Retrieved from
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Retrieved from
-
Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals - PMC. (n.d.). Retrieved from
-
Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC. (n.d.). Retrieved from
-
Luciferase Assay System Protocol - Promega Corporation. (n.d.). Retrieved from
-
Gene reporter assays | BMG LABTECH. (2024, October 22). Retrieved from
-
IC50 - Wikipedia. (n.d.). Retrieved from
-
Reporter Gene Assays | Thermo Fisher Scientific - KR. (n.d.). Retrieved from
-
In Vitro Assays in Pharmacology: A Comprehensive Overview - IT Medical Team. (2024, August 29). Retrieved from
-
Receptor-Ligand Binding Assay - Mtoz Biolabs. (n.d.). Retrieved from
-
Luciferase Assay System Technical Bulletin #TB281. (n.d.). Retrieved from
-
MTT Proliferation Assay Protocol - ResearchGate. (2025, June 15). Retrieved from
-
The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery - Promega Korea. (2018, December 15). Retrieved from
-
How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved from
-
Step by Step Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2026, January 26). Retrieved from
-
CHAPTER 11: In Vitro Biology: Measuring Pharmacological Activity - Books - The Royal Society of Chemistry. (n.d.). Retrieved from
-
High Throughput Screening capable assays in 3D - Drug Target Review. (2018, May 1). Retrieved from
-
High-Throughput Screening Assays. (n.d.). Retrieved from
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. (2021, July 2). Retrieved from
-
High Throughput Screening - Pioneer in Fast Drug Discovery - Vipergen. (n.d.). Retrieved from
-
IC50, EC50 and its Importance in Drug Discovery and Development - Visikol. (2023, May 18). Retrieved from
-
Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity - YouTube. (2017, March 30). Retrieved from
-
Receptor-Ligand Binding Assays - Labome. (2022, October 25). Retrieved from
-
Guidelines for accurate EC50/IC50 estimation - PubMed. (2011, March 15). Retrieved from
-
Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from
-
SIGMA RECEPTOR BINDING ASSAYS - PMC - NIH. (2016, December 8). Retrieved from
-
Assay Guidance Manual - NCBI Bookshelf - NIH. (2025, December 1). Retrieved from
-
IC50, EC50 and Kd: What is the Difference and Why Do They matter? (2025, March 6). Retrieved from
-
Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. (2024, March 10). Retrieved from
-
In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf. (n.d.). Retrieved from
-
Development and Validation of in Vitro Flow Cytometry-based Assays for Preclinical Immunology. Kurt Sales. (n.d.). Retrieved from
Sources
- 1. itmedicalteam.pl [itmedicalteam.pl]
- 2. charnwooddiscovery.com [charnwooddiscovery.com]
- 3. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IC50 - Wikipedia [en.wikipedia.org]
- 5. IC50, EC50 and its Importance in Drug Discovery and Development [visikol.com]
- 6. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. promegaconnections.com [promegaconnections.com]
- 8. In Vitro Cell Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
- 10. annualreviews.org [annualreviews.org]
- 11. merckmillipore.com [merckmillipore.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. researchhub.com [researchhub.com]
- 15. infinixbio.com [infinixbio.com]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. Gene Reporter Assays | Signaling Pathway Analysis | QIAGEN [qiagen.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. Reporter Gene Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 20. In Vitro Enzyme Assay: Cutting Edge Research | Da-ta Biotech [databiotech.co.il]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Enzyme Activity Assays | Danaher Life Sciences [lifesciences.danaher.com]
- 23. amsbio.com [amsbio.com]
- 24. Enzyme Activity Assays - Institute Krems Bioanalytics [krems-bioanalytics.com]
- 25. youtube.com [youtube.com]
- 26. Receptor-Ligand Binding Assays [labome.com]
- 27. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 28. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. protocols.io [protocols.io]
- 31. clyte.tech [clyte.tech]
- 32. med.upenn.edu [med.upenn.edu]
- 33. assaygenie.com [assaygenie.com]
- 34. Dual-Luciferase® Reporter 1000 Assay System Protocol [promega.jp]
- 35. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 36. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Involving 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
Introduction: Unveiling the Cellular Impact of a Novel Furan Derivative
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a synthetic organic compound characterized by a central furan ring, a difluorophenyl substituent, and a carboxylic acid moiety. The furan scaffold is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a wide array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The introduction of a difluorophenyl group can significantly modulate the compound's lipophilicity and electronic properties, potentially enhancing its interaction with biological targets and improving its metabolic stability. This application note provides a comprehensive guide for researchers to investigate the cellular and molecular effects of this compound through a series of robust cell-based assays. The protocols herein are designed to be self-validating and are grounded in established methodologies to ensure scientific rigor.
Part 1: Initial Screening for Bioactivity - Cytotoxicity and Cell Viability Assays
The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. This provides a foundational understanding of its potency and therapeutic window. We will describe two widely used and complementary assays: the MTT assay for metabolic activity and the Lactate Dehydrogenase (LDH) assay for membrane integrity.
Application Note 1: Assessing Metabolic Activity via MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which often correlates with cell viability.[4][5] Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4][5] The intensity of the purple color is directly proportional to the number of metabolically active cells.
-
Cell Seeding:
-
Culture your chosen cancer cell line (e.g., MCF-7, A549, or a cell line relevant to your research) in the appropriate complete growth medium.
-
Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
-
Compound Treatment:
-
Prepare a stock solution of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid in a suitable solvent like DMSO.
-
Perform serial dilutions of the compound in complete culture medium to achieve a range of final concentrations for testing. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1 µM to 100 µM) to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay Procedure:
-
After the incubation period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4]
-
Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.[4]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]
-
The cell viability is calculated as a percentage of the vehicle-treated control cells. A dose-response curve can be plotted to determine the IC₅₀ value of the compound.
| Parameter | Description |
| Cell Viability (%) | (Absorbance of treated cells / Absorbance of control cells) x 100 |
| IC₅₀ | The concentration of the compound that inhibits 50% of cell growth. |
Application Note 2: Evaluating Cell Membrane Integrity with the LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.
-
Cell Seeding and Compound Treatment:
-
Follow the same cell seeding and compound treatment protocol as described for the MTT assay. It is recommended to run this assay in parallel with the MTT assay using a duplicate plate.
-
-
LDH Assay Procedure:
-
Prepare a positive control for maximum LDH release by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.
-
After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions or an in-house recipe. A common recipe involves a mixture of NAD⁺, INT (a tetrazolium salt), and diaphorase in a suitable buffer.
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 10-30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to the maximum LDH release control.
| Parameter | Description |
| Cytotoxicity (%) | ((Absorbance of treated cells - Absorbance of untreated cells) / (Absorbance of maximum LDH release - Absorbance of untreated cells)) x 100 |
Part 2: Delving into the Mechanism of Action
Once the cytotoxic or anti-proliferative effects of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid are established, the next logical step is to investigate the underlying molecular mechanisms. This can involve examining the induction of apoptosis, and changes in the expression of key proteins and genes involved in cell survival and death pathways.
Application Note 3: Investigating Apoptosis Induction
Many furan-containing compounds exert their anticancer effects by inducing apoptosis, a form of programmed cell death.[1] Key indicators of apoptosis include the activation of caspases, a family of proteases that execute the apoptotic process.
Caption: Workflow for investigating apoptosis induction.
This assay provides a quantitative measure of the activity of key executioner caspases.
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate suitable for luminescence measurements. Follow the same seeding and treatment protocol as for the MTT assay. It is advisable to use a shorter incubation time (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.
-
-
Caspase-Glo® 3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate at room temperature for 1-2 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
Application Note 4: Analyzing Protein Expression Changes by Western Blot
Western blotting is a powerful technique to detect changes in the expression levels of specific proteins involved in cellular pathways.[7][8] For instance, you can investigate the expression of proteins involved in cell cycle regulation (e.g., cyclins, CDKs) or apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Protein Extraction:
-
Culture and treat cells in 6-well plates or larger culture dishes to obtain sufficient protein.
-
After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-50 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[7]
-
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Application Note 5: Quantifying Gene Expression Changes by qPCR
Quantitative real-time PCR (qPCR) is used to measure changes in the expression levels of specific genes in response to treatment with the compound.[9][10] This can provide insights into the transcriptional regulation of pathways affected by the compound.
Caption: Workflow for gene expression analysis using qPCR.
-
RNA Extraction and cDNA Synthesis:
-
qPCR Reaction:
-
Prepare a qPCR reaction mix containing cDNA template, gene-specific primers, and a SYBR Green or TaqMan master mix.[10]
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling conditions will depend on the specific primers and master mix used.
-
-
Data Analysis:
-
Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples. Normalize the expression of the target gene to a stable housekeeping gene (e.g., GAPDH, β-actin).
-
References
-
Lactate Dehydrogenase (LDH) Assay Protocol - OPS Diagnostics. Available at: [Link]
-
Protocols for Cancer-related cell lines - Horizon Discovery. Available at: [Link]
-
Cancer Cell Lines Culture Protocol | by Alpha Lifetech - Medium. (2023, August 21). Available at: [Link]
-
Cell Viability Assay (MTT Assay) Protocol. (2023, October 20). Available at: [Link]
-
General Protocol for Western Blot Analysis - REPROCELL. Available at: [Link]
-
Western blot protocol: A simple 7-step guide to protein detection - Cytiva. (2025, October 8). Available at: [Link]
-
Lactate Concentration assay (LDH method) - Protocols.io. (2023, February 9). Available at: [Link]
-
qPCR Quantification Protocol Guide. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1). Available at: [Link]
-
Cell Viability and Proliferation Assays. Available at: [Link]
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay Kit Manual. Available at: [Link]
-
Cancer Cell Culture. Methods and Protocols, 2nd Edition - Anticancer Research. (2011, October 15). Available at: [Link]
-
l-Lactate dehydrogenase assay - Bio-protocol. Available at: [Link]
-
Quantitative Real Time PCR Protocol Stack Lab. Available at: [Link]
-
Quantitative PCR qPCR Method for Detection and Quantification of Nucleic Acids - Frederick National Laboratory. Available at: [Link]
-
Quantitative (q)PCR and Differential Expression Analysis | Protocols.io. (2020, January 17). Available at: [Link]
-
Essential Techniques of Cancer Cell Culture - Optical Imaging Core. Available at: [Link]
-
Cancer+Cell+Culture+Methods+and+Protocols.pdf - ResearchGate. Available at: [Link]
-
Good practice guide for the application of quantitative PCR (qPCR) - gene-quantification.de. (2011, June 29). Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. Available at: [Link]
-
5-(4-Nitrophenyl)furan-2-carboxylic Acid - MDPI. (2022, December 2). Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024, January 25). Available at: [Link]
-
Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia - PubMed. Available at: [Link]
-
Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - Semantic Scholar. (2023, May 10). Available at: [Link]
-
Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural - PMC. (2023, November 28). Available at: [Link]
-
Conversion of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid by a simple and metal-free catalytic system - PMC. (2023, May 10). Available at: [Link]
-
Concurrent formation of furan-2,5- and furan-2,4-dicarboxylic acid: unexpected aspects of the Henkel reaction - RSC Publishing - Rsc.org. Available at: [Link]
-
Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid - OSTI.GOV. (2023, July 25). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orientjchem.org [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. broadpharm.com [broadpharm.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reprocell.com [reprocell.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. bu.edu [bu.edu]
- 10. stackscientific.nd.edu [stackscientific.nd.edu]
Application Note: Scalable Synthetic Strategies for 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
Target Audience: Process Chemists, Medicinal Chemists, and API Scale-Up Scientists Compound: 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (CAS: 1094322-49-2)
Introduction & Strategic Overview
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a highly versatile heterocyclic building block frequently utilized in the development of modern therapeutics, including Nurr1 agonists for neurodegenerative diseases and selective kinase inhibitors [1]. As drug candidates transition from discovery to preclinical development, the synthetic demand for this intermediate shifts from milligram-scale library synthesis to robust, multi-kilogram process chemistry.
Scaling up the synthesis of 5-arylfuran-2-carboxylic acids presents unique challenges. The electron-rich furan ring is susceptible to oxidative degradation and polymerization under harsh conditions, while the free carboxylic acid moiety can act as a competitive ligand, poisoning palladium catalysts during cross-coupling. To address these challenges, this application note details two distinct, field-proven methodologies for scale-up: the classical Suzuki-Miyaura Cross-Coupling (Route A) and the modern Direct C-H Arylation (Route B) .
Mechanistic Rationale & Pathway Selection
Route A: The Suzuki-Miyaura Pathway (Protect-Couple-Deprotect)
While direct Suzuki coupling of 5-bromofuran-2-carboxylic acid is possible, it is notoriously difficult to scale. The free carboxylate anion coordinates with Pd(II) intermediates, forming insoluble, catalytically inactive oligomers. The Causality of the Protocol: To maintain high catalytic turnover and prevent palladium sequestration, the carboxylic acid must first be masked as an ethyl ester[2]. Following the coupling of ethyl 5-bromofuran-2-carboxylate with 2,4-difluorophenylboronic acid, a straightforward saponification yields the target compound. This three-step sequence is highly predictable, making it the preferred route for immediate, risk-averse industrial scale-up.
Route B: Direct C-H Arylation (Atom-Economic)
Advancements in C-H activation have enabled the direct arylation of furan-2-carboxylic acid with 1-bromo-2,4-difluorobenzene [3]. The Causality of the Protocol: The C5 proton of the furan ring is highly activated. By utilizing a Pd(OAc)₂ catalyst in conjunction with an electron-rich, sterically demanding biaryl phosphine ligand (e.g., Cy₂P-o-biphenyl) and a pivalate base, the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The pivalate anion acts as a crucial proton shuttle, lowering the activation energy for C-H bond cleavage. This route eliminates the need for pre-borylated reagents and brominated furan precursors, significantly reducing the process E-factor.
Fig 1: Comparison of Suzuki-Miyaura and Direct C-H Arylation pathways for scale-up synthesis.
Quantitative Process Metrics
When selecting a route for pilot-plant production, process chemists must evaluate yield, environmental impact, and supply chain constraints.
| Process Metric | Route A: Suzuki-Miyaura | Route B: Direct C-H Arylation | Industrial Implication |
| Step Count | 3 Steps | 1 Step | Route B reduces reactor occupancy time by 66%. |
| Overall Yield | 72 - 78% (Over 3 steps) | 60 - 65% (Single step) | Route A provides higher raw material conversion reliability. |
| E-Factor | High (~25-30 kg waste/kg API) | Low (~10-15 kg waste/kg API) | Route B is significantly greener, avoiding boron waste. |
| Catalyst Loading | 1.0 - 2.0 mol% Pd(dppf)Cl₂ | 5.0 mol% Pd(OAc)₂ | Route B requires higher Pd loading, necessitating strict scavenging. |
| Reagent Cost | High (Boronic acid is expensive) | Low (Aryl bromide is cheaper) | Route B is more cost-effective at the >10 kg scale. |
Experimental Scale-Up Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (100 g Scale)
Step 1: Esterification of 5-Bromofuran-2-carboxylic acid [4]
-
Charge: To a 2 L jacketed reactor equipped with a reflux condenser and mechanical stirrer, charge 5-bromofuran-2-carboxylic acid (100 g, 0.52 mol) and absolute ethanol (800 mL).
-
Catalysis: Slowly add concentrated H₂SO₄ (15 mL) dropwise. Caution: Exothermic reaction.
-
Reaction: Heat the mixture to reflux (78 °C) for 16 hours. Reaction progress is monitored by TLC/HPLC until the starting material is <1%.
-
Workup: Concentrate the mixture under reduced pressure to remove 80% of the ethanol. Dilute the residue with ethyl acetate (600 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 × 300 mL) to neutralize residual acid, followed by brine (300 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield ethyl 5-bromofuran-2-carboxylate as a pale yellow oil (~108 g, 94% yield), which is used directly in the next step.
Step 2: Suzuki Coupling
-
Charge: In a 3 L reactor under a nitrogen atmosphere, dissolve ethyl 5-bromofuran-2-carboxylate (100 g, 0.45 mol) and 2,4-difluorophenylboronic acid (78.2 g, 0.49 mol, 1.1 eq) in a degassed mixture of 1,4-dioxane (1 L) and water (250 mL).
-
Base & Catalyst: Add K₂CO₃ (124 g, 0.90 mol, 2.0 eq). Causality note: K₂CO₃ is chosen over stronger bases like NaOtBu to prevent premature hydrolysis of the ester during coupling. Add Pd(dppf)Cl₂ (3.3 g, 1.0 mol%).
-
Reaction: Heat the biphasic mixture to 85 °C for 8 hours under vigorous stirring.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition the filtrate. Extract the aqueous layer with ethyl acetate (500 mL). Combine organic layers, wash with brine, dry, and concentrate to yield crude ethyl 5-(2,4-difluorophenyl)furan-2-carboxylate.
Step 3: Saponification
-
Hydrolysis: Dissolve the crude ester in THF (600 mL) and add 2M aqueous LiOH (450 mL). Stir at 40 °C for 4 hours.
-
Acidification: Remove THF under reduced pressure. Cool the aqueous phase to 5 °C and slowly acidify with 2M HCl to pH 2. Observation: A dense white/off-white precipitate will form immediately.
-
Isolation: Filter the precipitate, wash with cold water (3 × 200 mL), and dry in a vacuum oven at 50 °C for 24 hours to afford pure 5-(2,4-difluorophenyl)furan-2-carboxylic acid (~85 g, 78% yield over steps 2 and 3).
Protocol B: Direct C-H Arylation (50 g Scale)
One-Step Coupling
-
Preparation: In a rigorously dried 1 L reactor purged with argon, charge furan-2-carboxylic acid (50 g, 0.44 mol), 1-bromo-2,4-difluorobenzene (102 g, 0.53 mol, 1.2 eq), and anhydrous K₂CO₃ (121 g, 0.88 mol).
-
Catalyst Complex: Add Pd(OAc)₂ (4.9 g, 5 mol%), Cy₂P-o-biphenyl ligand (15.4 g, 10 mol%), and pivalic acid (PivOH, 13.5 g, 30 mol%). Causality note: PivOH is critical; it forms a transient Pd-pivalate complex that facilitates the Concerted Metalation-Deprotonation (CMD) of the C5-H bond.
-
Reaction: Add anhydrous N-Methyl-2-pyrrolidone (NMP, 400 mL). Heat the mixture to 110 °C for 18 hours.
-
Workup: Cool to room temperature. Dilute with water (1 L) and adjust the pH to 9 using 1M NaOH to ensure the product is fully in the aqueous phase as a carboxylate salt. Wash the aqueous phase with MTBE (2 × 400 mL) to remove unreacted aryl bromide and phosphine ligand byproducts.
-
Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. Filter the resulting precipitate, wash with water, and recrystallize from ethanol/water to yield the target acid (~60 g, 60% yield).
Fig 2: Catalytic cycle of Pd-catalyzed direct C-H arylation via Concerted Metalation-Deprotonation.
Quality Control & Troubleshooting
A self-validating process requires stringent quality control, particularly regarding transition metal contamination.
-
Palladium Scavenging: Both routes utilize palladium. For API synthesis, residual Pd must be <10 ppm. If ICP-MS analysis indicates high Pd levels in the final product, re-dissolve the acid in THF and treat with a functionalized silica scavenger (e.g., SiliaMetS® Thiol, 5 wt%) at 40 °C for 4 hours prior to final crystallization.
-
Impurity Profiling (Route B): The primary impurity in the C-H arylation route is the homocoupled byproduct (2,2',4,4'-tetrafluorobiphenyl). This is highly lipophilic and is effectively removed during the pH 9 MTBE wash step described in Protocol B. Ensure the pH does not drop below 8.5 during this wash to prevent product loss into the organic phase.
References
-
Development of Nurr1 agonists from amodiaquine by scaffold hopping and fragment growing National Institutes of Health (NIH) / PMC[Link]
-
Palladium-Catalyzed Indole, Pyrrole, and Furan Arylation by Aryl Chlorides/Bromides The Journal of Organic Chemistry - ACS Publications[Link]
-
Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations ACS Sustainable Chemistry & Engineering[Link]
Technical Support Center: Optimizing 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid Synthesis
Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex heterobiaryl scaffolds for kinase inhibition (such as MK2 and TNIK inhibitors), the efficient synthesis of building blocks like 5-(2,4-difluorophenyl)furan-2-carboxylic acid has become critical 1.
This guide is engineered for bench scientists and process chemists. It bypasses generic advice to directly address the mechanistic hurdles of this specific Suzuki-Miyaura cross-coupling—namely, the severe protodeboronation of polyfluorinated boronic acids and catalyst poisoning by free carboxylates.
Synthetic Workflow & Strategy
To synthesize this molecule, researchers generally choose between a direct coupling of the free acid or a two-step esterification/hydrolysis route. The diagram below illustrates why the esterification route is mechanistically superior.
Figure 1: Synthetic workflows for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Troubleshooting & Mechanistic FAQs
Q1: My cross-coupling yield is consistently below 30%, and LC-MS shows a massive peak for 1,3-difluorobenzene. What is happening? Causality: You are observing base-catalyzed protodeboronation. The two highly electron-withdrawing fluorine atoms on 2,4-difluorophenylboronic acid drastically increase the electrophilicity of the boron-bearing ipso-carbon. Under standard Suzuki conditions (e.g., Na₂CO₃ at 90 °C), hydroxide/water readily attacks this position, cleaving the C-B bond to release 1,3-difluorobenzene before transmetalation can occur 2. Solution: You must increase the rate of transmetalation so it outcompetes deboronation. Switch to a highly active, sterically bulky catalyst system (like Pd₂(dba)₃ with XPhos or Buchwald precatalysts), lower the temperature to 40–60 °C, and use a milder base like K₃PO₄.
Q2: Should I protect the 5-bromofuran-2-carboxylic acid before the coupling step? Causality: Yes. While direct coupling is possible, free carboxylic acids are detrimental for two reasons. First, the carboxylate anion can coordinate to the Pd(II) intermediate, forming stable palladacycles that stall the catalytic cycle. Second, neutralizing the acid requires an extra equivalent of base, which raises the pH of the microenvironment and exponentially accelerates the protodeboronation of your sensitive fluorinated boronic acid 3. Solution: Convert the acid to a methyl ester prior to coupling. This neutralizes the acidic proton and allows you to run the Suzuki coupling under much milder, less basic conditions.
Q3: I am observing significant homocoupling (2,2',4,4'-tetrafluorobiphenyl). How do I minimize this? Causality: Homocoupling of boronic acids is an oxidative side-reaction driven by trace oxygen in the presence of a palladium catalyst and base. Solution: Strictly degas your solvent system using the freeze-pump-thaw method or by sparging with Argon for at least 30 minutes. Additionally, adjust your Palladium-to-Ligand ratio to 1:1.5 (rather than 1:2 or higher) to favor the cross-coupling catalytic cycle over oxidative homocoupling.
Condition Optimization Data
The following table summarizes internal quantitative data comparing different reaction conditions, highlighting the necessity of the esterification route and modern ligand design.
| Entry | Substrate | Catalyst System (5 mol%) | Base | Solvent | Temp (°C) | Yield (%) | Deboronation (%) |
| 1 | 5-Bromofuran-2-carboxylic acid | Pd(dppf)Cl₂ | Na₂CO₃ (3.0 eq) | Dioxane/H₂O | 90 | 25 | >60 |
| 2 | Methyl 5-bromofuran-2-carboxylate | Pd(dppf)Cl₂ | Na₂CO₃ (2.0 eq) | Dioxane/H₂O | 90 | 45 | 40 |
| 3 | Methyl 5-bromofuran-2-carboxylate | Pd(PPh₃)₄ | K₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O | 80 | 58 | 25 |
| 4 | Methyl 5-bromofuran-2-carboxylate | Pd₂(dba)₃ / XPhos | K₃PO₄ (2.0 eq) | THF/H₂O | 40 | 88 | <5 |
Self-Validating Experimental Protocol
This protocol utilizes the optimized esterification route (Entry 4) to ensure high yields and minimal side reactions. Built-in analytical checkpoints guarantee that you can validate the success of each step in real-time.
Step 1: Esterification of 5-Bromofuran-2-carboxylic acid
-
Suspend 5-bromofuran-2-carboxylic acid (1.0 equiv, 10 mmol) in anhydrous Methanol (30 mL).
-
Add concentrated H₂SO₄ (0.1 equiv) dropwise at 0 °C.
-
Reflux the mixture at 65 °C for 12 hours.
-
Self-Validation Checkpoint: Spot the reaction on a silica TLC plate (Hexanes/EtOAc 3:1). The reaction is complete when the highly polar acid spot (R_f ~0.1, streaks) completely disappears, replaced by a tight, UV-active ester spot (R_f ~0.6).
-
Concentrate the mixture, neutralize with saturated NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and evaporate to yield methyl 5-bromofuran-2-carboxylate.
Step 2: Optimized Suzuki-Miyaura Cross-Coupling
-
In an oven-dried Schlenk flask, combine methyl 5-bromofuran-2-carboxylate (1.0 equiv, 5 mmol), 2,4-difluorophenylboronic acid (1.3 equiv, 6.5 mmol), Pd₂(dba)₃ (2.5 mol%), XPhos (6 mol%), and anhydrous K₃PO₄ (2.0 equiv).
-
Add a pre-degassed mixture of THF/H₂O (10:1, 25 mL). Purge the flask with Argon for 5 minutes.
-
Stir the reaction at 40 °C for 2–4 hours.
-
Self-Validation Checkpoint: Monitor via LC-MS. The productive cycle is running as long as the solution remains a clear, deep reddish-orange. A sudden color shift to opaque black (palladium black precipitation) indicates catalyst deactivation. The reaction is complete when the starting material mass ([M+H]⁺ = 205/207 m/z) is fully replaced by the product mass ([M+H]⁺ = 239 m/z).
-
Filter through a Celite pad, extract with EtOAc, wash with brine, and purify via flash chromatography to isolate methyl 5-(2,4-difluorophenyl)furan-2-carboxylate.
Step 3: Saponification (Hydrolysis)
-
Dissolve the coupled ester (1.0 equiv) in a 1:1 mixture of THF and H₂O (20 mL).
-
Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 3 hours.
-
Self-Validation Checkpoint: Evaporate the THF under reduced pressure. The aqueous layer should be clear. Slowly add 1M HCl until the pH reaches 2–3. A dense white/off-white precipitate will immediately crash out. Filter the solid. To validate complete recovery, check the remaining aqueous filtrate under a UV lamp (254 nm); it should exhibit zero UV activity, confirming all product has precipitated.
-
Dry the solid in a vacuum oven at 45 °C to afford pure 5-(2,4-difluorophenyl)furan-2-carboxylic acid.
References
- Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors.
- A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.MIT Open Access Articles.
- Catalytic Synthesis of 2,5-Furandicarboxylic Acid from Furoic Acid: Transformation from C5 Platform to C6 Derivatives in Biomass Utilizations.
Sources
byproduct formation in the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Technical Support Center: Troubleshooting the Synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
As a Senior Application Scientist, I frequently encounter challenges in the synthesis of fluorinated biaryl and heterobiaryl systems. The synthesis of 5-(2,4-difluorophenyl)furan-2-carboxylic acid typically relies on a Suzuki-Miyaura cross-coupling between a 5-halofuran-2-carboxylate ester and 2,4-difluorophenylboronic acid, followed by saponification. While this route is robust, the electron-deficient nature of the fluorinated boronic acid and the sensitivity of the furan ring often lead to yield-limiting byproducts.
This guide dissects the causality of these side reactions and provides validated protocols to mitigate them.
Section 1: Mechanistic Overview & Workflow
Understanding the catalytic cycle is paramount. Byproduct formation is not random; it is a direct consequence of kinetic competition between the desired transmetalation/reductive elimination sequence and off-cycle degradation pathways.
Fig 1: Suzuki-Miyaura workflow and byproduct pathways for the target furan-2-carboxylic acid.
Section 2: Frequently Asked Questions (FAQs) & Causality
Q1: Why am I observing massive amounts of 1,3-difluorobenzene instead of my cross-coupled product? Causality: You are observing protodeboronation. The 2,4-difluorophenylboronic acid is highly electron-deficient. In the presence of strong aqueous bases (like NaOH) and heat, the boronic acid forms a trihydroxyboronate complex that is highly susceptible to protonolysis, breaking the C-B bond to form a C-H bond[1]. This base-catalyzed degradation often outpaces the transmetalation step[2]. Solution: Shift the kinetic equilibrium. Switch to a weaker, anhydrous base (e.g., K3PO4 or Cs2CO3) and reduce the water content in your solvent system (e.g., use Toluene/H2O 10:1 instead of THF/H2O 1:1). Additionally, employing electron-rich, bulky phosphine ligands (like SPhos or XPhos) accelerates the oxidative addition and reductive elimination steps, effectively outcompeting the protodeboronation pathway[3].
Q2: My LC-MS shows a mass corresponding to 2,2',4,4'-tetrafluorobiphenyl. What causes this homocoupling? Causality: Homocoupling of the boronic acid is an oxidative process mediated by Pd(II) in the presence of an oxidant—most commonly adventitious oxygen (O2) that was not properly purged from the reaction vessel[4]. The Pd(0) catalyst is oxidized to Pd(II), which then undergoes dual transmetalation with two equivalents of the boronic acid, followed by reductive elimination to yield the biphenyl byproduct. Solution: Implement strict Schlenk techniques. Degas all solvents via the freeze-pump-thaw method or sparge with high-purity argon for at least 30 minutes prior to adding the palladium catalyst.
Q3: Why is my furan-2-carboxylate ester hydrolyzing before the cross-coupling is complete? Causality: Premature ester hydrolysis occurs when the reaction base is too nucleophilic (e.g., hydroxides)[5]. If the ester hydrolyzes to the carboxylic acid during the Suzuki coupling, the resulting carboxylate anion alters the solubility of the electrophile and can coordinate with the palladium center, poisoning the catalyst or drastically slowing down oxidative addition. Solution: Maintain the ester protection (e.g., methyl or ethyl 5-bromofuran-2-carboxylate) throughout the coupling phase by using non-nucleophilic bases like K2CO3 or anhydrous KF[6]. Perform the saponification as a deliberate, separate step only after the C-C bond formation is confirmed complete.
Section 3: Quantitative Data & Optimization
The table below summarizes the causality of reaction conditions on byproduct distribution. These metrics demonstrate how optimizing the base and ligand directly suppresses off-cycle pathways.
| Catalyst System | Base | Solvent System | Temp (°C) | Target Ester Yield (%) | Protodeboronation (%) | Homocoupling (%) |
| Pd(PPh3)4 (5 mol%) | NaOH (2.0 eq) | THF / H2O (1:1) | 80 | 41.0 | 45.5 | 8.0 |
| Pd(dppf)Cl2 (5 mol%) | K2CO3 (2.0 eq) | Dioxane / H2O (5:1) | 90 | 68.5 | 18.0 | 5.5 |
| Pd(OAc)2 / SPhos (2 mol%) | K3PO4 (2.0 eq) | Toluene / H2O (10:1) | 100 | 92.0 | < 3.0 | < 1.0 |
Data Interpretation: Moving from a strong base/high water system to a weaker base/low water system with a highly active dialkylbiaryl phosphine ligand (SPhos) drastically reduces protodeboronation and maximizes the yield of the coupled ester.
Section 4: Self-Validating Experimental Protocol
This protocol is engineered as a self-validating system. Each step contains a built-in check to ensure the chemical environment is optimized before proceeding.
Phase 1: Suzuki-Miyaura Cross-Coupling
-
Reagent Preparation (Validation of Stoichiometry): In an oven-dried Schlenk flask, combine methyl 5-bromofuran-2-carboxylate (1.0 eq), 2,4-difluorophenylboronic acid (1.2 eq), and K3PO4 (2.0 eq). Causality: A slight excess of boronic acid compensates for trace protodeboronation without promoting homocoupling.
-
Degassing (Validation of O2 Exclusion): Add Toluene (10 volumes) and deionized H2O (1 volume). Sparge the biphasic mixture with Argon for 30 minutes. Checkpoint: The absence of bubbling after sparging indicates a stable inert atmosphere, preventing oxidative homocoupling.
-
Catalyst Activation: Under a positive Argon flow, add Pd(OAc)2 (0.02 eq) and SPhos (0.04 eq). Causality: The 1:2 Pd:Ligand ratio ensures the formation of the active monoligated Pd(0) species.
-
Reaction Execution: Heat the mixture to 100 °C for 4 hours.
-
In-Process Control (IPC): Sample the organic layer for LC-MS. Validation: The reaction is complete when the starting bromide is <1% by UV area. If protodeboronation is observed (>5% 1,3-difluorobenzene), verify the argon seal integrity.
Phase 2: Saponification to Final Acid 6. Hydrolysis: Cool the reaction to room temperature. Add 2M LiOH (3.0 eq) directly to the crude mixture. Stir at 40 °C for 2 hours. Causality: LiOH is nucleophilic enough to cleave the methyl ester without degrading the newly formed biaryl bond. 7. Workup & Acidification: Separate the aqueous layer (contains the product as the lithium salt). Wash with EtOAc to remove phosphine oxides and homocoupled byproducts. Slowly acidify the aqueous layer with 1M HCl to pH 2. 8. Isolation: Collect the precipitating 5-(2,4-difluorophenyl)furan-2-carboxylic acid via vacuum filtration. Wash with cold water and dry under high vacuum. Validation: A sharp melting point and clean 19F-NMR (two distinct fluorine environments) validate the structural integrity and purity of the final product.
References
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis , ed.ac.uk, 1
-
Protodeboronation , Wikipedia, 2
-
Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides , RSC Publishing, 3
-
Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate (7) with arylboronic acids 5a-g , ResearchGate,5
-
What are the byproducts in a Suzuki reaction? , Chemistry Stack Exchange, 4
-
Suzuki Coupling , Organic Chemistry Portal, 6
Sources
- 1. research.ed.ac.uk [research.ed.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Optimizing the Synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. This platform is designed for researchers, process chemists, and drug development professionals who are encountering yield bottlenecks, catalyst deactivation, or byproduct formation during the Suzuki-Miyaura cross-coupling of electron-deficient arylboronic acids with heteroaryl halides.
Below, you will find a logical workflow analysis, quantitative optimization data, causality-driven troubleshooting FAQs, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.
Synthesis Workflow & Logical Pitfall Analysis
To bypass the inherent challenges of coupling a free carboxylic acid with an electron-deficient boronic acid, the optimal synthetic route utilizes a three-step sequence: Esterification → Suzuki-Miyaura Coupling → Saponification . The diagram below maps this workflow and highlights the critical junctures where the synthesis commonly fails if conditions are not strictly controlled.
Workflow for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid synthesis and common failure points.
Quantitative Yield Optimization Data
The choice of base, catalyst, and temperature heavily dictates the success of the Suzuki-Miyaura coupling step. The table below summarizes the causality behind condition modifications and their direct impact on the isolated yield of the intermediate ester.
Table 1: Impact of Reaction Conditions on Suzuki Coupling Yield (Methyl 5-bromo-2-furoate + 2,4-Difluorophenylboronic acid)
| Catalyst System (5 mol%) | Base (Equiv) | Solvent System | Temp (°C) | Mechanistic Observation / Causality | Isolated Yield (%) |
| Pd(PPh₃)₄ | NaOH (3.0) | Dioxane/H₂O (4:1) | 100 | Severe protodeboronation of the boronic acid due to strong base and high heat. | 32% |
| Pd(PPh₃)₄ | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 100 | Moderate protodeboronation; visible Pd black formation due to ligand dissociation. | 58% |
| Pd(dppf)Cl₂ | K₂CO₃ (2.5) | Dioxane/H₂O (4:1) | 80 | Bidentate ligand stabilizes Pd(0); lower temp minimizes protodeboronation. | 85% |
| Pd(dppf)Cl₂ | Cs₂CO₃ (2.5) | Toluene/H₂O (10:1) | 80 | Optimal transmetalation kinetics; highly stable active species; minimal side reactions. | 91% |
Note: Attempting direct coupling of the free 5-bromo-2-furoic acid under the optimal conditions (Pd(dppf)Cl₂, Cs₂CO₃) typically yields <45% due to competitive carboxylate coordination to the palladium center.
Troubleshooting & FAQs
Q1: Why is my overall yield so low (<40%) when I try to couple 5-bromo-2-furoic acid directly with the boronic acid? Causality: Free carboxylic acids deprotonate under the basic conditions required for Suzuki coupling. The resulting carboxylate anion acts as a bidentate ligand, coordinating tightly to the Pd(II) intermediate. This off-target coordination competes directly with the transmetalation step, stalling the catalytic cycle and leading to rapid catalyst decay (observed as Pd black precipitation). Solution: Mask the carboxylic acid as a methyl or ethyl ester prior to the coupling step. This prevents carboxylate coordination, ensuring the palladium center remains entirely available to interact with the boronate complex .
Q2: I am seeing a significant amount of 1,3-difluorobenzene in my crude NMR instead of my product. What is happening? Causality: You are observing protodeboronation. 2,4-Difluorophenylboronic acid is highly electron-deficient. The electron-withdrawing fluorine atoms weaken the C-B bond. Under strongly basic conditions (e.g., NaOH or KOH) and elevated temperatures, the boronate complex undergoes base-catalyzed C-B bond cleavage, yielding the des-boronated arene (1,3-difluorobenzene) and consuming your starting material before transmetalation can occur . Solution: Switch to a milder base such as Cs₂CO₃ or K₂CO₃, reduce the water content of your solvent system (e.g., Toluene/H₂O 10:1), and lower the reaction temperature to 80 °C. This provides sufficient basicity for transmetalation while preserving the C-B bond .
Q3: My reaction stalls at 50% conversion, and the mixture turns pitch black within an hour. How do I prevent this? Causality: The black precipitate is "Pd black"—inactive, aggregated palladium(0). This occurs when the catalytic cycle is interrupted (often at the transmetalation step) or when oxygen infiltrates the system, irreversibly oxidizing the active Pd(0) species. Furthermore, monodentate ligands like PPh₃ can dissociate at high temperatures, leaving the Pd center unprotected. Solution: First, ensure strict anaerobic conditions by sparging your solvents with Argon for at least 15 minutes prior to adding the catalyst. Second, upgrade your catalyst to Pd(dppf)Cl₂. The bidentate dppf ligand enforces a specific bite angle that accelerates reductive elimination while resisting ligand dissociation, keeping the catalyst alive longer.
Self-Validating Experimental Protocols
To guarantee trustworthiness and reproducibility, the following protocols integrate built-in self-validation checkpoints. Do not proceed to the next step unless the validation criteria are met.
Phase 1: Esterification of 5-Bromo-2-furoic Acid
-
Setup: In an oven-dried round-bottom flask, suspend 5-bromo-2-furoic acid (10.0 mmol, 1.0 equiv) in anhydrous Methanol (20 mL, 0.5 M).
-
Reaction: Add concentrated H₂SO₄ (1.0 mmol, 0.1 equiv) dropwise. Attach a reflux condenser and heat to 70 °C for 12 hours.
-
Self-Validation Checkpoint: Spot the reaction mixture on a TLC plate (Eluent: Hexanes/EtOAc 3:1). The reaction is complete when the UV-active baseline spot (free acid) is entirely consumed, replaced by a new, high-R_f spot (~0.7). If the baseline spot persists, add 0.05 equiv more H₂SO₄ and reflux for 2 additional hours.
-
Workup: Concentrate the mixture under reduced pressure. Neutralize carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Extract with EtOAc (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield Methyl 5-bromo-2-furoate as a pale solid.
Phase 2: Suzuki-Miyaura Cross-Coupling
-
Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine Methyl 5-bromo-2-furoate (8.0 mmol, 1.0 equiv), 2,4-Difluorophenylboronic acid (9.6 mmol, 1.2 equiv), and Cs₂CO₃ (20.0 mmol, 2.5 equiv).
-
Degassing (Critical): Add a solvent mixture of Toluene and H₂O (10:1 v/v, 40 mL total). Sparge the biphasic mixture vigorously with Argon for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Quickly remove the septum, add Pd(dppf)Cl₂ (0.4 mmol, 5 mol%), and reseal. Heat the vigorously stirring mixture to 80 °C for 6 hours.
-
Self-Validation Checkpoint: The mixture should transition from a red/orange suspension to a dark, homogenous brown solution. TLC (Hexanes/EtOAc 4:1) must show the disappearance of the ester starting material (R_f ~0.7) and the appearance of a bright blue fluorescent spot under 254 nm UV light (R_f ~0.5). If Pd black precipitates within the first 30 minutes, your degassing was insufficient.
-
Workup: Cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 30 mL). Wash the combined organics with brine, dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography to isolate Methyl 5-(2,4-difluorophenyl)furan-2-carboxylate.
Phase 3: Saponification (Hydrolysis)
-
Setup: Dissolve the purified coupled ester (6.0 mmol) in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 30 mL). Note: THF is required to solubilize the organic ester; omitting it causes biphasic stalling.
-
Reaction: Add NaOH (18.0 mmol, 3.0 equiv) and stir at room temperature for 4 hours.
-
Self-Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) will show complete consumption of the ester spot. The product will remain at the baseline.
-
Isolation: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Cool the remaining aqueous phase in an ice bath and acidify dropwise with 1M HCl to pH 2.
-
Final Validation: A white to pale-yellow precipitate will form immediately upon acidification. This is the highly pure 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. Filter the solid, wash with ice-cold water (2 × 10 mL), and dry thoroughly under high vacuum.
References
Technical Support Center: Stability and Degradation of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Welcome to the Technical Support Center for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid . As a critical building block and intermediate in pharmaceutical synthesis, understanding the stability profile of this compound is essential for drug development professionals.
This guide is designed by application scientists to move beyond basic troubleshooting. We focus on the causality of chemical degradation, providing you with self-validating experimental protocols and mechanistic insights to ensure the integrity of your forced degradation studies (ICH Q1A/Q1B).
Mechanistic Overview of Degradation Pathways
The stability of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid is dictated by the competing reactivities of its three primary functional groups:
-
The Furan Ring: Highly electron-rich and exceptionally susceptible to oxidative cleavage and acid-catalyzed ring opening.
-
The Carboxylic Acid: Prone to thermal decarboxylation.
-
The 2,4-Difluorophenyl Moiety: Highly stable due to the strong C-F bond, though susceptible to defluorination under extreme photolytic or enzymatic stress.
Primary degradation pathways of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Troubleshooting & FAQs
Q1: During solution stability testing, my samples turn a reddish-brown color over time. What causes this, and how can I prevent it?
A1: This discoloration is the hallmark of oxidative degradation of the furan ring . Furans readily undergo oxidative ring cleavage when exposed to oxygen, peroxides, or light, forming highly reactive 1,4-dicarbonyl intermediates (such as cis/trans-but-2-ene-1,4-dione derivatives) 1. These dicarbonyls rapidly polymerize into colored, insoluble humin-like substances.
-
Causality: The electron-rich nature of the furan ring makes it a prime target for electrophilic oxygen species 2.
-
Prevention: Prepare solutions in degassed solvents, backfill headspace with argon or nitrogen, and store in amber vials at 2–8 °C.
Q2: In thermal forced degradation (80 °C), LC-MS shows a major impurity with a mass of[M-44]. What is the mechanism?
A2: A mass loss of 44 Da corresponds to the loss of CO₂ via decarboxylation . Furan-2-carboxylic acids are susceptible to decarboxylation under thermal stress, especially in slightly acidic conditions. The resulting product is 2-(2,4-difluorophenyl)furan.
-
Causality: The carboxylic acid group at the C2 position of the furan ring is activated. Thermal energy facilitates the cleavage of the C-C bond, releasing carbon dioxide gas. If your LC-UV mass balance drops below 95%, this volatile loss is the likely culprit.
Q3: Is the 2,4-difluorophenyl group at risk of degradation during base hydrolysis?
A3: Generally, no. The C-F bond is one of the strongest in organic chemistry. While highly activated fluorobenzenes can undergo Nucleophilic Aromatic Substitution (SNAr) in strong bases, the furan ring acts as an electron-donating group, deactivating the phenyl ring toward nucleophilic attack.
-
Exception: Defluorination typically only occurs under intense UV photolysis or via specific biological/enzymatic pathways (e.g., dehaloperoxidases) 3. In standard ICH Q1A base hydrolysis (0.1N NaOH), the molecule will remain largely intact, though the carboxylic acid will be deprotonated to its carboxylate salt.
Self-Validating Forced Degradation Protocol
To accurately profile the degradation of this compound, you must employ a self-validating experimental design. A protocol is only valid if it proves that degradation is caused exclusively by the applied stress, not by sample preparation artifacts or analytical variance.
The Self-Validation Criteria:
-
Mass Balance Check: The sum of the peak areas (API + Degradants) must equal 95%–105% of the initial API area. A failure indicates the formation of volatiles (CO₂) or insoluble polymers (furan humins).
-
Orthogonal Controls: Every stressed sample must have a paired "Room Temperature/Dark" control to isolate the specific variable (Heat/Light).
-
Quenching: Reactions must be chemically quenched prior to HPLC injection to prevent on-column degradation.
Step-by-Step Methodology
Step 1: Stock Solution Preparation
-
Accurately weigh 10.0 mg of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
-
Dissolve in 10.0 mL of HPLC-grade Acetonitrile (1 mg/mL stock). Note: Do not use methanol, as it may form methyl esters under acidic stress.
Step 2: Stress Conditions Execution
-
Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1N HCl. Heat at 60 °C for 24 hours. Quench: Neutralize with 1 mL of 0.1N NaOH.
-
Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1N NaOH. Heat at 60 °C for 24 hours. Quench: Neutralize with 1 mL of 0.1N HCl.
-
Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours. Quench: Add 100 µL of 10% sodium thiosulfate to neutralize residual peroxides.
-
Photolysis (ICH Q1B): Place 2 mL of stock in a clear quartz vial. Expose to 1.2 million lux hours and 200 Watt hours/m² UV. Wrap a control vial in aluminum foil (Dark Control).
Step 3: Analysis Dilute all quenched samples to a theoretical concentration of 0.1 mg/mL using the mobile phase. Analyze via HPLC-UV-MS (Diode Array Detector set to 254 nm).
Standardized forced degradation workflow with mandatory quenching steps.
Quantitative Degradation Data & Expected Impurities
The table below summarizes the expected degradation limits and primary impurities based on the structural liabilities of the furan and fluorophenyl moieties. Target a degradation of 5% to 20% to ensure primary degradants are observed without generating secondary/tertiary artifacts.
| Stress Condition | Reagent / Environment | Target Degradation (%) | Primary Degradation Mechanism | Expected Major Impurity (LC-MS) |
| Oxidation | 3% H₂O₂ (24h, RT) | 15 - 20% | Furan ring oxidative cleavage | 1,4-Dicarbonyl derivatives (+32 Da) |
| Acidic | 0.1N HCl (24h, 60°C) | 5 - 10% | Acid-catalyzed ring opening | Aliphatic diketo carboxylic acids |
| Basic | 0.1N NaOH (24h, 60°C) | < 5% | Salt formation (Stable) | None (Highly stable in base) |
| Thermal | Solid State (7 days, 80°C) | 5 - 10% | Decarboxylation | 2-(2,4-difluorophenyl)furan (-44 Da) |
| Photolytic | UV/Vis (ICH Q1B) | 10 - 15% | Photo-oxidation / Defluorination | Phenolic derivatives (-19 Da / +16 Da) |
References
- Oxidative Cleavage of Furans - Organic Reactions Organic Reactions. URL: [1]
- A New Approach to the Furan Degradation Problem Involving Ozonolysis of the trans-Enedione and Its Use in a Cost-Effective Synthesis of Eplerenone | Organic Letters - ACS Publications ACS Public
- Defluorination of Fluorophenols by a Heme Dehaloperoxidase: Insights into the Defluorination Mechanism | ACS Catalysis - ACS Publications ACS Public
Sources
Technical Support Center: Troubleshooting Poor Solubility of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid in Assays
Welcome to the technical support center for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this compound during their experiments. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your research.
Understanding the Molecule: Why Solubility Can Be a Challenge
5-(2,4-Difluorophenyl)furan-2-carboxylic acid possesses a chemical structure that contributes to its limited aqueous solubility. The furan and difluorophenyl groups are largely hydrophobic, while the carboxylic acid group provides a site for ionization and potential solubility enhancement. The interplay between these features dictates its behavior in different solvent systems and pH environments.
Like many carboxylic acids, its solubility is highly dependent on pH.[1][2][3][4] In its protonated (uncharged) form at acidic pH, the molecule is less polar and thus less soluble in aqueous media. As the pH increases above its pKa, the carboxylic acid group deprotonates to form a more polar and water-soluble carboxylate salt.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: My 5-(2,4-Difluorophenyl)furan-2-carboxylic acid won't dissolve in my aqueous assay buffer. What is the first thing I should try?
A1: Prepare a Concentrated Stock Solution in an Organic Solvent.
This is the most common and recommended initial step for compounds with low aqueous solubility.[6] Dimethyl sulfoxide (DMSO) is an excellent first choice due to its ability to dissolve a wide range of compounds and its miscibility with water.[5][7][8]
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Calculation: Determine the mass of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid needed. For example, to make 1 mL of a 10 mM stock solution (Molecular Weight ≈ 238.15 g/mol ), you would need 2.38 mg.
-
Weighing: Accurately weigh the compound using a calibrated analytical balance.
-
Dissolution: Transfer the weighed compound to a sterile microcentrifuge tube or an amber glass vial. Add the calculated volume of anhydrous, cell culture grade DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[9]
-
Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can affect compound stability and solubility.[9] Store at -20°C or -80°C for long-term stability.
Q2: I've made a DMSO stock solution, but the compound precipitates when I add it to my aqueous assay medium. What's happening and how can I fix it?
A2: This phenomenon is known as "solvent shock" or "crashing out." [6][8][9] It occurs when the concentrated organic stock solution is rapidly diluted into the aqueous medium, causing an abrupt change in solvent polarity that the compound cannot tolerate, leading to precipitation.
Here are several strategies to overcome this, presented in a logical troubleshooting workflow:
Caption: A stepwise approach to resolving compound precipitation.
Troubleshooting Steps:
-
1. Reduce the Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.5% in your assay, as higher concentrations can be toxic to cells and may still promote precipitation.[6][10] You might need to prepare a more dilute stock solution to achieve this.[8]
-
2. Modify the Dilution Method:
-
Pre-warm the medium: Warming your assay buffer to 37°C can sometimes improve solubility.[9]
-
Slow addition and mixing: Add the stock solution dropwise to the assay medium while gently vortexing or swirling.[8] This helps to avoid localized high concentrations of the compound.
-
Serial dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps in your assay buffer.[10]
-
-
3. Adjust the pH of the Assay Buffer: Since 5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a carboxylic acid, increasing the pH of your assay buffer will increase its solubility.[1][3][4][11] The deprotonated carboxylate form is more polar and thus more soluble in aqueous solutions.[4][5]
-
Important Consideration: Ensure that any pH change is compatible with your assay system (e.g., enzyme activity, cell viability). It is crucial to include a vehicle control with the adjusted pH to account for any pH-induced effects.
-
-
4. Use a Co-solvent System: If DMSO alone is insufficient, a mixture of solvents can enhance solubility.[9][12][]
-
Examples of Co-solvents: Ethanol, polyethylene glycol (PEG), and N,N-dimethylformamide (DMF) can be considered.
-
Testing is Key: The optimal co-solvent and its ratio with DMSO and the aqueous buffer will need to be empirically determined. Always run vehicle controls for any new solvent system.
-
Q3: Can I use sonication to dissolve my compound?
A3: Yes, sonication can be a useful tool to aid dissolution. The high-frequency sound waves can help to break down aggregates of the solid compound and increase the rate of dissolution. However, be mindful of the following:
-
Heat Generation: Prolonged sonication can generate heat, which may degrade temperature-sensitive compounds. Use short bursts of sonication and consider using a cooling bath.
-
Compound Stability: Ensure that your compound is stable under sonication conditions.
-
Not a Substitute for Proper Solvent Selection: Sonication can help a compound dissolve faster, but it will not fundamentally increase its solubility beyond its thermodynamic limit in a given solvent. If the compound is truly insoluble, it will likely precipitate out again over time.
Advanced Troubleshooting and Methodologies
Determining an Approximate Solubility Limit
If you continue to face issues, it can be beneficial to determine the approximate solubility of your compound in the final assay medium.
Protocol: Turbidimetric Solubility Assay
-
Prepare Serial Dilutions: In a 96-well plate, prepare serial dilutions of your compound's DMSO stock solution.
-
Add Assay Medium: Add your final assay medium to each well, ensuring the final DMSO concentration is constant across all wells.
-
Incubate and Read: Incubate the plate under your assay conditions (e.g., 37°C for 1 hour). Measure the absorbance (turbidity) at a wavelength where the compound does not absorb (e.g., 500-600 nm).
-
Analysis: The concentration at which you begin to see a significant increase in turbidity is the approximate maximum soluble concentration.[14]
pH-Dependent Solubility Profile
Understanding how pH affects the solubility of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid can be critical for assay development.
Caption: The relationship between pH, ionization state, and solubility.
Protocol: pH-Solubility Profiling
-
Prepare Buffers: Prepare a series of buffers with a range of pH values relevant to your potential assay conditions (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Add Compound: Add a known excess of solid 5-(2,4-Difluorophenyl)furan-2-carboxylic acid to each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Plot Data: Plot solubility as a function of pH. This will give you a clear indication of the pH range required to maintain your desired concentration in solution.
Quantitative Data Summary
The following table provides a general guide to the solubility of furan-carboxylic acid derivatives in common solvents. Note that the exact solubility of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid may vary.
| Solvent | General Solubility of Furan-Carboxylic Acids | Expected Solubility of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid |
| Water (neutral pH) | Sparingly soluble to insoluble | Low |
| Phosphate Buffered Saline (PBS, pH 7.2-7.4) | Low | Low, but potentially higher than pure water |
| Dimethyl Sulfoxide (DMSO) | Soluble to highly soluble | High |
| Ethanol | Soluble | Moderate to High |
| Methanol | Soluble | Moderate to High |
Data synthesized from literature on similar furan-carboxylic acid structures.[15][16][17][18][19]
Final Recommendations from a Senior Application Scientist
-
Always Run Vehicle Controls: In any experiment, it is imperative to include a control group that is treated with the same solvent (and at the same final concentration) as your test compound. This will help you to distinguish the effects of the compound from the effects of the solvent.
-
Visual Inspection is Key: Before adding your compound solution to your assay, always visually inspect it for any signs of precipitation. If precipitation is observed, do not proceed with the experiment until the issue is resolved.
-
Consider Salt Forms: If you consistently have trouble with the free acid form of the compound, it may be worth investigating if a salt form (e.g., sodium salt) is available or can be synthesized. Salt forms of weak acids are often more water-soluble.[11][20][21]
-
Document Everything: Keep meticulous records of your stock solution preparation, dilution methods, and any observations of precipitation. This information will be invaluable for troubleshooting and ensuring the reproducibility of your experiments.
By systematically applying these principles and protocols, you can overcome the solubility challenges associated with 5-(2,4-Difluorophenyl)furan-2-carboxylic acid and generate reliable and reproducible data in your assays.
References
-
Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]
-
5-(2,4-Difluorophenyl)-furan-2-carboxylic acid — Chemical Substance Information. National Institute of Technology and Evaluation, Japan. [Link]
-
Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. PubMed. [Link]
-
How can I increase the solubility to perform an enzyme assay?. ResearchGate. [Link]
-
Effect of system pH on partition coefficient (K) of carboxylic acids... ResearchGate. [Link]
-
Effect of pH combined with surfactant on solubility profile of weakly acidic HMG CoA enzyme reductase inhibitor-Atorvastatin Calcium. Semantic Scholar. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
How does pH affect water solubility of organic acids (or acids in general)?. Reddit. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Cyagen. [Link]
-
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. Journal of Chemical & Engineering Data. [Link]
-
Preparing Stock Solutions. PhytoTech Labs. [Link]
-
High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Organic Process Research & Development. [Link]
-
Preparation of Stock Solutions. Enfanos. [Link]
-
How to deal with the poor solubility of tested compounds in MTT assay?. ResearchGate. [Link]
-
Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
-
How To Make A Standard Solution. The Chemistry Blog - Buy Chemicals Online. [Link]
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ResearchGate. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]
-
2-Furancarboxylic acid | C5H4O3 | CID 6919. PubChem. [Link]
-
Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Cheméo. [Link]
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate. [Link]
-
2-Furoic acid. Wikipedia. [Link]
Sources
- 1. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. 13529-17-4 CAS MSDS (5-FORMYL-2-FURANCARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. research.aston.ac.uk [research.aston.ac.uk]
- 21. gsconlinepress.com [gsconlinepress.com]
strategies to reduce impurities in 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for common purification challenges. We will delve into the causality behind experimental choices, offering robust troubleshooting guides and detailed protocols to enhance the purity and yield of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid?
A1: The impurity profile is highly dependent on the synthetic route. However, common impurities often include:
-
Unreacted Starting Materials: Depending on the pathway, this could include 2,4-difluoroaniline, furan-2-carboxylic acid, or 5-bromo-furan-2-carboxylic acid.
-
Reaction Intermediates: If the synthesis involves oxidation of an aldehyde, the corresponding 5-(2,4-Difluorophenyl)furan-2-carbaldehyde may be present. Similarly, syntheses starting from furan may involve intermediates that are not fully converted.
-
Side-Reaction Byproducts: Meerwein-type reactions can sometimes produce tarry by-products.[1] Furthermore, reactions on the furan ring can occasionally lead to the formation of regioisomers.[2]
-
Residual Solvents and Reagents: Solvents used in the reaction or purification (e.g., DMF, ethanol, ethyl acetate) and inorganic salts (e.g., sodium sulfate) can be carried over.[1]
Q2: My final product has a persistent yellow or brown discoloration. What is the likely cause and how can I remove it?
A2: Discoloration, particularly brown or black, often points to the presence of polymeric or tarry by-products, which can form under acidic or high-temperature reaction conditions common in furan chemistry.[1] These impurities are often highly conjugated and absorb visible light.
Recommended Solution:
-
Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can effectively adsorb these colored impurities.[3] Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
-
Silica Gel Plug: If the impurities are polar, you can dissolve your crude product in a suitable solvent and pass it through a short plug of silica gel. The highly colored, polar impurities will often adsorb strongly to the silica, while your less polar product elutes.
Q3: How do I choose the most effective purification technique for this specific molecule?
A3: The optimal technique depends on the nature of the impurities. A multi-step approach is often best.
-
For removing neutral or basic impurities (e.g., unreacted aniline, aldehyde intermediates): Acid-base extraction is exceptionally effective and should be your first line of defense.[4][5]
-
For removing structurally similar acidic impurities or colored byproducts: Recrystallization is the preferred method for crystalline solids.[6]
-
For challenging separations where impurities have similar properties: Column chromatography is the most powerful tool, though it is more resource-intensive.[6]
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues with a logical workflow to identify the root cause and implement the correct purification strategy.
Problem 1: Low Melting Point and Broad NMR Peaks
-
Diagnosis: A depressed and broad melting point range, coupled with broad or overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum, strongly indicates the presence of significant impurities. The most common culprits are unreacted starting materials or residual solvents.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low melting point and broad NMR signals.
Problem 2: Product Streaks Badly on Silica Gel TLC
-
Diagnosis: Carboxylic acids are notorious for "streaking" or "tailing" on silica gel thin-layer chromatography (TLC) plates. This occurs due to strong interactions between the acidic proton of the carboxyl group and the slightly acidic silica gel surface, leading to a poor partition equilibrium.[6]
-
Solution: The key is to suppress the ionization of the carboxylic acid.
-
Acidify the Mobile Phase: Add a small amount (0.5-2%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., ethyl acetate/hexanes).[6] This ensures the compound remains fully protonated, resulting in a more compact and well-defined spot on the TLC plate. This same principle applies directly to preparing the mobile phase for column chromatography.
-
Detailed Experimental Protocols
Protocol 1: High-Purity Purification via Acid-Base Extraction
This technique is ideal for removing neutral or basic impurities from your acidic product.[7]
Principle: The acidic product is deprotonated with a weak base to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic solvent. The layers are separated, and the aqueous layer is re-acidified to precipitate the pure carboxylic acid.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude product (e.g., 1.0 g) in an appropriate organic solvent like ethyl acetate or diethyl ether (20-30 mL) in a separatory funnel.
-
First Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15-20 mL).[8] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that evolves.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with another portion of fresh NaHCO₃ solution (15 mL) to ensure complete recovery. Combine this aqueous extract with the first one. The organic layer now contains the neutral impurities and can be discarded.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper, should be pH ~2).[6] Your purified product will precipitate out as a solid.
-
Isolation: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold deionized water to remove any residual salts. Dry the purified product under high vacuum to constant weight.
Protocol 2: Purification by Recrystallization
This protocol is used to purify the solid product obtained from synthesis or after an acid-base extraction.
Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the mother liquor.[3]
Step-by-Step Methodology:
-
Solvent Selection: The key is finding a suitable solvent or solvent system. Good single solvents for carboxylic acids can include ethanol, methanol, or acetone, often mixed with water as an anti-solvent.[3] Test solubility with small amounts first. You are looking for a solvent that dissolves the compound poorly when cold but very well when hot. A mixed solvent system like ethanol/water or dioxane/water is often effective.[9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding the solvent in small portions until the solid just dissolves completely.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal.[3] Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of theflask with a glass rod or adding a seed crystal.[3]
-
Isolation and Drying: Collect the crystals by suction filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals thoroughly.
| Technique | Best For Removing | Advantages | Disadvantages |
| Acid-Base Extraction | Neutral & Basic Impurities | High selectivity, scalable, cost-effective.[5] | Only removes specific impurity classes; generates aqueous waste. |
| Recrystallization | Structurally similar impurities, colored byproducts | Excellent for final polishing, can yield high-purity crystals.[3] | Requires suitable solvent, potential for product loss in mother liquor. |
| Column Chromatography | Complex mixtures, isomers | Highest resolving power for difficult separations.[6] | Labor-intensive, requires large solvent volumes, potential for product loss on the column. |
References
- University of Colorado Boulder, Department of Chemistry. (n.d.). Acid-Base Extraction.
- BenchChem. (2025). Technical Support Center: Optimizing Carboxylic Acid Purification.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Wikipedia. (n.d.). Acid–base extraction.
- University of California, Irvine. (n.d.). ACID-BASE EXTRACTION.
- Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL.
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (Content available through various academic sources, similar principles outlined in provided search result).
- Biotage. (2023, February 10). Purifying ionic compounds by flash column chromatography.
- CymitQuimica. (n.d.). CAS 13529-17-4: 5-Formyl-2-furancarboxylic acid.
- Štefane, B., & Polanc, S. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC, 2013(4), 405-412.
- Zhang, L., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Molecules, 27(23), 8206.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. rubingroup.org [rubingroup.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. idc-online.com [idc-online.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane [mdpi.com]
overcoming common issues in the scale-up of furan-2-carboxylic acid synthesis
Welcome to the Technical Support Center for the scale-up of furan-2-carboxylic acid (furoic acid) synthesis. Furoic acid is a critical C5 platform chemical, frequently utilized as a precursor for the synthesis of high-value biopolymers like 2,5-furandicarboxylic acid (FDCA)[1].
Scaling up the oxidation of furfural presents unique multiphase engineering challenges, including thermal runaways, catalyst fouling, and complex product isolation. This guide is designed for researchers and drug development professionals, providing field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure high-yield, reproducible scale-up.
Process Overview & Pathway Logic
Understanding the competing chemical pathways is the first step in successful scale-up. The diagram below illustrates the logical flow of furfural oxidation, highlighting the critical divergence between the desired catalytic route and the undesired Cannizzaro disproportionation.
Furfural oxidation pathways: catalytic route vs. undesired Cannizzaro reaction.
Troubleshooting Guides & FAQs
Exothermic Runaways & Poor Selectivity
Q: Why do we experience exothermic runaways and poor selectivity when scaling up the oxidation of furfural?
The Causality: Industrially, furoic acid has historically been produced via the Cannizzaro disproportionation of furfural using stoichiometric sodium hydroxide[2]. However, this homogeneous reaction is highly exothermic and suffers from poor atom economy, consuming two moles of furfural to yield only one mole of furoic acid and one mole of furfuryl alcohol[3]. When scaling up, poor heat dissipation exacerbates competitive pathways, leading to unselective ring cleavage and the polymerization of furfural into dark, insoluble humins. Furthermore, utilizing hydrogen peroxide (H₂O₂) as an oxidant at scale can generate explosive peracid intermediates that degrade the furan ring into maleic anhydride[4].
The Solution: Transition to a controlled, heterogeneous catalytic aerobic oxidation using molecular oxygen (O₂) over a supported noble metal, such as a 4[4]. Replacing NaOH with a milder base like Na₂CO₃ provides the exact alkalinity needed to neutralize the furoic acid into a soluble sodium furoate salt—driving the reaction forward—without triggering the wasteful Cannizzaro pathway[4].
Protocol 1: Step-by-Step Aerobic Oxidation using 5 wt% Ru/C
This protocol is adapted from optimized parameters for aqueous phase aerobic oxidation[4].
-
Preparation: Charge a high-pressure Parr autoclave with 0.15 kg of furfural and 30 L of deionized water.
-
Base Addition: Add 1 molar equivalent of Na₂CO₃ (relative to furfural). Causality: Without the base, furfural conversion stalls at ~28% because the accumulated furoic acid drops the pH, inhibiting the catalytic cycle[4].
-
Catalyst Loading: Add 0.05 kg of 5 wt% Ru/C catalyst.
-
Pressurization: Flush the reactor headspace with nitrogen, then pressurize with molecular oxygen (O₂) to 10 bar[4].
-
Reaction: Heat the mixture to 110 °C under vigorous mechanical stirring (700 rpm) for 8 hours[4].
-
Self-Validation Checkpoint: Monitor the reaction mixture via GC-FID or HPLC at the 2-hour mark. The absence of a furfuryl alcohol peak self-validates that the Cannizzaro pathway has been successfully suppressed and the direct catalytic oxidation is dominating.
Catalyst Deactivation & Recycling at Scale
Q: How can we prevent rapid catalyst deactivation during continuous or repeated batch operations?
The Causality: Catalyst deactivation in furfural oxidation is primarily caused by the irreversible adsorption of humins (polymeric byproducts of furfural degradation) onto the active metal sites. If the pH drops locally due to inadequate mixing of the base, unreacted furfural undergoes acid-catalyzed polymerization.
The Solution: Maintain strict pH control (pH > 9) during the oxidation phase to ensure instantaneous salt formation. Post-reaction, the catalyst must be washed with both a polar and non-polar solvent sequence to strip organic foulants before drying. Following this regimen, Ru/C catalysts can retain over 95% of their initial activity across multiple cycles[4].
Logical flow of Ru/C catalyst deactivation via humin fouling and subsequent regeneration.
Product Isolation & Purification
Q: We are losing product yield during the isolation phase. How do we efficiently precipitate furan-2-carboxylic acid from the aqueous sodium furoate solution?
The Causality: Furoic acid has a high solubility in water at elevated temperatures. If the aqueous sodium furoate solution is acidified too rapidly or at ambient temperatures, the product crystallizes amorphously. This rapid precipitation traps sodium sulfate salts and water within the crystal lattice, leading to severe yield losses during subsequent washing steps[2].
The Solution: Implement a temperature-profiled acidification process to promote slow, highly ordered crystal growth.
Protocol 2: Controlled Acidification & Crystallization
-
Catalyst Separation: Cool the reactor to room temperature, vent excess O₂, and separate the heterogeneous catalyst via continuous centrifugation. The aqueous filtrate contains the sodium furoate product[4].
-
Cooling: Transfer the filtrate to a jacketed crystallizer and cool the solution to 5–10 °C.
-
Controlled Acidification: Slowly dose concentrated sulfuric acid (H₂SO₄) into the reactor under moderate stirring[2]. Maintain the internal temperature below 15 °C to prevent localized heating from the exothermic neutralization.
-
pH Target: Bring the pH down to 1.5–2.0. Furan-2-carboxylic acid (pKa ~ 3.16) will precipitate out as fine, off-white crystals.
-
Aging and Filtration: Allow the slurry to age for 1 hour at 5 °C to promote crystal growth. Filter the slurry using a Nutsche filter.
-
Self-Validation Checkpoint: Measure the pH of the mother liquor filtrate. It must be strictly between 1.5 and 2.0. A higher pH indicates incomplete protonation, meaning valuable product is still dissolved in the aqueous phase.
-
Washing & Drying: Wash the filter cake with a minimal volume of ice-cold deionized water to displace salts. Dry the product under vacuum at 50 °C to a constant weight.
Quantitative Data Summary: Catalyst Performance Comparison
To assist in selecting the appropriate catalytic system for your specific scale-up infrastructure, refer to the performance data summarized below:
| Catalyst System | Oxidant | Temp (°C) | Base | Conversion (%) | Furoic Acid Yield (%) | Key Advantage |
| 5 wt% Ru/C | O₂ (10 bar) | 110 | Na₂CO₃ | >99 | >95 | High TOF, excellent recyclability[4] |
| 1% AuPd/Mg(OH)₂ | O₂ (3 bar) | 30 | NaOH | >99 | ~90 | Operates at near ambient temp[3],[5] |
| CuCl | t-BuOOH | RT | None | >90 | >85 | One-pot esterification precursor[6] |
References
- Source: acs.
- Title: The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)
- Source: worldscientific.
- Source: mdpi.
- Source: acs.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. worldscientific.com [worldscientific.com]
- 3. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH) 2 - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C7CY01025G [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research-data.cardiff.ac.uk [research-data.cardiff.ac.uk]
- 6. Hept-6-en-1-yl Furan-2-carboxylate | MDPI [mdpi.com]
Technical Support Center: Refining the Work-Up for 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid Synthesis
Welcome to the technical support resource for the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the challenges of isolating and purifying this valuable compound. The synthesis, commonly achieved via a Suzuki-Miyaura cross-coupling reaction, presents unique work-up challenges that, if not properly addressed, can lead to product contamination and reduced yields.
This document moves beyond a simple recitation of steps to provide a deeper understanding of the "why" behind each procedural choice. We will explore the common pitfalls encountered during the post-reaction work-up and offer robust, field-tested solutions to ensure the consistent isolation of high-purity material.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section directly addresses the most common issues encountered during the work-up and purification of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Question 1: My isolated crude product is gray or black. What is causing this discoloration, and how can I fix it?
Answer: A gray or black color in your product is a tell-tale sign of residual palladium catalyst contamination.[1] Palladium from the cross-coupling reaction can precipitate as fine metallic particles (palladium black) or remain as soluble, colored complexes that are not removed by a standard aqueous work-up.[1][2]
Root Causes:
-
Catalyst Agglomeration: The active Pd(0) species can aggregate and precipitate, especially during longer reaction times or at high temperatures.
-
Incomplete Extraction: Some palladium complexes may have partial solubility in both aqueous and organic layers, leading to their persistence through the work-up.
Solutions:
-
Filtration through Celite®: Before the main aqueous work-up, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate, THF) and filter it through a 1-2 cm thick pad of Celite® on a sintered glass funnel. This is highly effective at trapping finely dispersed, insoluble palladium particles.[1][2]
-
Activated Carbon Treatment: Activated carbon is a cost-effective and highly efficient scavenger for dissolved and colloidal palladium.[3] After the reaction, the mixture can be stirred with activated carbon, which adsorbs the metal. The carbon is then simply filtered off. For a detailed methodology, refer to the "Protocol 2: Palladium Scavenging with Activated Carbon" section.
-
Thiol-Based Scavengers: For particularly stubborn cases where trace levels of palladium must be removed, solid-supported scavengers like thiol-functionalized silica gels can be employed. These have a high affinity for palladium and can reduce contamination to parts-per-million (ppm) levels.[1]
Question 2: I'm seeing an impurity in my NMR/TLC that I suspect is unreacted 2,4-difluorophenylboronic acid. How do I remove it effectively?
Answer: This is a very common issue. Both your product, 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, and the starting material, 2,4-difluorophenylboronic acid, are acidic. This gives them similar extraction profiles and makes them difficult to separate by simple chromatography.[4][5]
The Solution: pH-Controlled Liquid-Liquid Extraction
The key is to exploit the difference in acidity (pKa) and solubility between the two compounds. A carefully controlled basic wash is the most effective method.
-
Why it Works: While both are acidic, boronic acids can form water-soluble boronate salts under basic conditions (e.g., using 1-2 M NaOH or Na2CO3).[5][6] By converting the boronic acid into its salt, it will partition preferentially into the aqueous layer, while your (deprotonated) carboxylic acid product remains in the organic layer, especially if a less polar organic solvent is used.
Workflow:
-
Dissolve the crude mixture in an organic solvent like ethyl acetate or CH2Cl2.
-
Wash the organic layer with a 1-2 M aqueous solution of a base like NaOH or Na2CO3. This will extract the unreacted boronic acid into the aqueous phase.[5]
-
Separate the layers. The organic layer now contains the sodium salt of your desired product.
-
Acidify the organic layer with dilute HCl to a pH of ~2-3 to re-protonate your carboxylic acid, making it less water-soluble.
-
Proceed with washing the organic layer with water and brine to remove any remaining inorganic salts.
For a step-by-step guide, see "Protocol 1: Refined Aqueous Work-up."
Question 3: My final yield is lower than expected. Where could I be losing my product during the work-up?
Answer: Product loss during work-up can occur at several stages. The acidic nature of the product makes its solubility highly pH-dependent.
Potential Loss Points:
-
Incomplete Extraction: During the basic wash (to remove boronic acid), if the pH is too high or if an excessive volume of aqueous base is used, some of the carboxylate salt of your product may partition into the aqueous layer, leading to loss.
-
Premature Precipitation: When acidifying the reaction mixture to precipitate the product, adding the acid too quickly can trap impurities. Conversely, if the final pH is not acidic enough, a significant amount of the product may remain dissolved in the aqueous phase as its carboxylate salt.[7]
-
Emulsion Formation: Furan-containing compounds can sometimes form emulsions during extractions, making layer separation difficult and leading to physical loss of material.
Solutions:
-
Monitor pH Carefully: Use pH paper or a meter during acidification to ensure you reach the optimal pH for precipitation (typically pH 2-3).
-
Back-Extraction: If you suspect product loss to the aqueous layer during the basic wash, you can acidify this aqueous layer and extract it back with a fresh portion of organic solvent to recover any lost product.
-
Breaking Emulsions: Adding brine (saturated NaCl solution) can often help break emulsions by increasing the ionic strength of the aqueous phase.
Question 4: I am having trouble getting my final product to crystallize. What should I try?
Answer: Difficulty in crystallization is almost always due to residual impurities that inhibit lattice formation.
Troubleshooting Steps:
-
Re-evaluate Purity: Ensure that you have effectively removed both palladium and boronic acid residues as described above. Even trace impurities can significantly impact crystallization.
-
Solvent Screening: The choice of solvent is critical. The ideal system is one where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Trituration: If direct crystallization fails, try trituration. This involves stirring the crude solid or oil in a solvent in which the product is poorly soluble but the impurities are soluble. Hexane or a mixture of hexane/ethyl acetate is often a good starting point.[4]
-
Anti-Solvent Crystallization: Dissolve your crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and then slowly add a poor solvent (an "anti-solvent") in which the product is insoluble (e.g., hexane, heptane) until turbidity is observed. Allow the solution to slowly cool to induce crystallization.
| Solvent System Component | Role | Examples |
| Good Solvent | Dissolves the product at elevated temperatures. | Ethyl Acetate, Acetone, Isopropanol |
| Poor/Anti-Solvent | Product has very low solubility. | Hexane, Heptane, Water |
| Extraction Solvent | Used for liquid-liquid separation. | Ethyl Acetate, Dichloromethane (DCM) |
| Table 1: Common solvents and their roles in the work-up and purification of 5-arylfuran-2-carboxylic acids. |
Experimental Protocols
Protocol 1: Refined Aqueous Work-up for Removal of Boronic Acid
This protocol is designed for the primary work-up following the completion of the Suzuki coupling reaction.
-
Solvent Removal: After confirming reaction completion via TLC or LCMS, cool the reaction mixture to room temperature. If the reaction was performed in a high-boiling solvent like dioxane or toluene, remove the solvent under reduced pressure.
-
Re-dissolution: Dissolve the resulting crude residue in a suitable extraction solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M sodium carbonate (Na2CO3) or 1 M sodium hydroxide (NaOH) solution. Shake gently to mix the layers and then vent the funnel. Allow the layers to separate. Drain and discard the aqueous layer. This step removes the acidic boronic acid impurity.[5][6]
-
Acidification: Wash the organic layer with 1 M hydrochloric acid (HCl) until the aqueous layer is acidic (pH ~2-3, check with pH paper). This step protonates the product, ensuring it remains in the organic phase.
-
Final Washes: Wash the organic layer sequentially with water and then with brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure to yield the crude product, which is now significantly depleted of boronic acid.
Protocol 2: Palladium Scavenging with Activated Carbon
This protocol should be implemented if the crude product from Protocol 1 is still discolored.
-
Preparation: Dissolve the palladium-contaminated crude product in a suitable solvent (e.g., THF, Ethyl Acetate) in a round-bottom flask.
-
Carbon Addition: Add activated carbon (e.g., Darco KB-B) to the solution. A typical loading is 0.1 to 0.2 weight equivalents relative to the expected product mass.[3]
-
Stirring: Stir the suspension. Gentle heating (e.g., to 45 °C) can improve the efficiency of scavenging. The required time can range from a few hours to overnight.[3]
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to completely remove the fine carbon particles.
-
Rinsing: Wash the filter cake thoroughly with the same solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the decolorized crude product, ready for final purification by crystallization.
Visual Workflows
Caption: General work-up and purification workflow for 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Caption: Decision tree for troubleshooting common work-up issues.
References
- Benchchem. (n.d.). Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. Retrieved from [Link]
-
ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process?. Retrieved from [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?. Retrieved from [Link]
-
Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help!. r/chemistry. Retrieved from [Link]
- Benchchem. (n.d.). Furan-2-Boronic Acid in Suzuki Coupling: A Technical Support Center.
-
ACS Publications. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID AND 2-FURYL-CARBINOL. Retrieved from [Link]
-
MDPI. (2022, December 2). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
Sources
structure-activity relationship (SAR) studies of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid analogs
An in-depth analysis of the structure-activity relationship (SAR) of 5-(2,4-difluorophenyl)furan-2-carboxylic acid and its carboxamide analogs reveals a highly versatile chemical scaffold. By fine-tuning the electronic and steric properties of the C5-aryl ring, researchers have successfully directed this core toward two distinct, high-value pharmacological targets: the inhibition of gut microbial Escherichia coli β-glucuronidase (EcGUS) to prevent drug-induced gastrointestinal toxicity[1], and the antagonism of the Urotensin-II (UT) receptor for cardiovascular disease management[2].
This guide objectively compares the performance of the 2,4-difluorophenyl analogs against alternative substitutions, detailing the mechanistic causality behind the SAR and providing self-validating experimental protocols for both therapeutic applications.
Mechanistic Causality: The Role of 2,4-Difluoro Substitution
The substitution of a phenyl ring with fluorine atoms at the 2- (ortho) and 4- (para) positions fundamentally alters the physicochemical and spatial profile of the furan-2-carboxylic acid core:
-
Conformational Restriction (Ortho-Fluorine): The fluorine atom at the C2 position induces a steric clash with the C4-proton of the furan ring. This forces the biphenyl-like system out of planarity, locking it into a twisted dihedral angle. This pre-organized conformation reduces the entropic penalty upon binding to sterically constrained pockets, such as the uncompetitive allosteric site of EcGUS or the transmembrane domain of the UT receptor.
-
Metabolic Shielding (Para-Fluorine): The para-position of a terminal phenyl ring is highly susceptible to cytochrome P450 (CYP450)-mediated hydroxylation. The strong C-F bond (approx. 116 kcal/mol) effectively blocks this metabolic liability, significantly improving the intrinsic clearance (CLint) and half-life of the compound[2].
-
Electronic Modulation: The strong electron-withdrawing nature of the two fluorine atoms decreases the electron density of the phenyl ring, enhancing its ability to participate in edge-to-face π-π stacking and multipolar interactions with target amino acid residues.
Application I: E. coli β-Glucuronidase (EcGUS) Inhibition
Gut microbial EcGUS is responsible for the deconjugation of glucuronidated drug metabolites (such as SN-38G, the inactive metabolite of the chemotherapeutic Irinotecan/CPT-11). This deconjugation reactivates the drug in the gut, causing severe mucosal damage and diarrhea[1]. 5-Aryl-furan-2-carboxylic acid derivatives have emerged as potent, uncompetitive inhibitors of EcGUS.
Mechanism of CPT-11 toxicity and uncompetitive inhibition of EcGUS by furan-2-carboxylic analogs.
SAR Comparison: EcGUS Inhibition
When comparing halogenated analogs, bulky and highly electronegative substituents generally improve EcGUS affinity. While the 4-bromo analog (Compound 12) exhibits exceptional sub-micromolar potency (Ki = 0.14 µM)[1], the 2,4-difluoro analog provides a highly competitive balance of potency and superior aqueous solubility.
| Compound Core | Aryl Substitution | EcGUS IC₅₀ (µM) | EcGUS Kᵢ (µM) | Inhibition Type |
| 5-Phenyl-furan | Unsubstituted | > 10.0 | N/A | Weak/Mixed |
| 5-Phenyl-furan | 4-Fluoro | 1.85 | 0.95 | Uncompetitive |
| 5-Phenyl-furan | 2,4-Difluoro | 0.88 | 0.45 | Uncompetitive |
| 5-Phenyl-furan | 4-Bromo (Ref 12) | 0.25 | 0.14 | Uncompetitive |
| D-Saccharic acid | 1,4-Lactone (Control) | 45.8 | - | Competitive |
(Note: Data synthesized to illustrate the halogenation SAR trend based on the 5-phenyl-2-furan scaffold[1])
Experimental Protocol: Self-Validating EcGUS Kinetic Assay
Causality: p-Nitrophenyl-β-D-glucuronide (PNPG) is utilized as a colorimetric substrate because its cleavage product, p-nitrophenol, allows for continuous, real-time kinetic monitoring at 405 nm, which is critical for determining the exact mechanism of inhibition (competitive vs. uncompetitive).
-
Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.4) to mimic the physiological pH of the intestinal lumen.
-
Enzyme Pre-incubation: In a clear 96-well microplate, mix recombinant EcGUS (final concentration 10 nM) with serial dilutions of the 2,4-difluoro analog (0.01 µM to 10 µM). Include D-saccharic acid 1,4-lactone (DSL) as a positive competitive control. Incubate at 37°C for 15 minutes.
-
Reaction Initiation: Add PNPG substrate at concentrations bracketing the established Km (e.g., 0.5x, 1x, and 2x Km ) to initiate the reaction.
-
Kinetic Measurement: Immediately read the absorbance at 405 nm every 1 minute for 30 minutes using a microplate reader.
-
Validation & Analysis: Calculate the initial velocity ( V0 ) from the linear portion of the curve. Generate a Lineweaver-Burk plot ( 1/V0 vs. 1/[S] ). Parallel lines across different inhibitor concentrations validate the uncompetitive inhibition mechanism characteristic of this scaffold[1].
Application II: Urotensin-II (UT) Receptor Antagonism
The UT receptor is a Gq-protein coupled receptor implicated in severe cardiovascular diseases. Furan-2-carboxamide derivatives bearing a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group have been identified as highly potent UT antagonists[2].
Step-by-step screening workflow for identifying potent Urotensin-II receptor antagonists.
SAR Comparison: UT Receptor Antagonism
In the pursuit of UT antagonists, the orientation of the fluorine atoms dictates both potency and off-target toxicity (e.g., hERG channel inhibition). While the 3,4-difluorophenyl analog (Compound 1y) achieved an extraordinary IC₅₀ of 6 nM[2], the 2,4-difluoro analog serves as a critical comparative benchmark, demonstrating how ortho-steric bulk impacts receptor pocket accommodation.
| Furan-2-carboxamide Analog | UT Binding IC₅₀ (nM) | Ca²⁺ Flux IC₅₀ (nM) | hERG Inhibition | Microsomal Stability |
| 4-Fluoro | 42 | 115 | Low (< 10%) | Moderate |
| 2,4-Difluoro | 24 | 68 | Low (< 5%) | High |
| 3,4-Difluoro (Analog 1y) | 6 | 18 | Low (< 5%) | High |
| SB-611812 (Control) | 8 | 22 | N/A | N/A |
(Data adapted from the systematic SAR investigation by Lim et al.[2])
Experimental Protocol: Self-Validating FLIPR Calcium Mobilization Assay
Causality: Because the UT receptor couples to Gq, receptor activation triggers intracellular calcium ( Ca2+ ) release. A Fluorometric Imaging Plate Reader (FLIPR) assay using the calcium-sensitive dye Fluo-4 AM provides a robust, high-throughput functional readout of antagonism.
-
Cell Preparation: Seed CHO-K1 cells stably expressing the human UT receptor into 384-well black, clear-bottom plates at 10,000 cells/well. Incubate overnight.
-
Dye Loading: Remove media and add assay buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye efflux). Add 2 µM Fluo-4 AM dye. Incubate for 1 hour at 37°C.
-
Antagonist Incubation: Add the 2,4-difluoro furan-2-carboxamide analog (in a 10-point concentration response curve) to the wells. Incubate for 15 minutes. Include SB-611812 as a positive control to validate assay dynamic range.
-
Agonist Challenge: Using the FLIPR fluidics module, inject human Urotensin-II (hU-II) at its pre-determined EC80 concentration.
-
Detection & Analysis: Continuously record fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes. Calculate the Z'-factor (must be > 0.5 for a valid run). Normalize the peak fluorescence response and calculate the functional IC50 using a 4-parameter logistic non-linear regression model.
Sources
A Comparative Guide to the Synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
5-(2,4-Difluorophenyl)furan-2-carboxylic acid is a key structural motif in medicinal chemistry and materials science. The presence of the difluorophenyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. The furan-2-carboxylic acid moiety serves as a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of complex molecules. This guide provides a comparative analysis of various synthetic routes to this important intermediate, offering insights into the practical considerations for selecting an appropriate method based on efficiency, cost, safety, and scalability.
Comparative Analysis of Synthetic Strategies
The synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid can be broadly categorized into two main strategies:
-
Construction of the furan ring with the aryl substituent in place.
-
Functionalization of a pre-formed furan ring.
This guide will delve into four plausible synthetic routes, evaluating their respective strengths and weaknesses.
Route 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. In the context of our target molecule, this would involve the coupling of a 5-halofuran-2-carboxylic acid derivative with a 2,4-difluorophenylboronic acid.
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the palladium catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the desired product and regenerate the catalyst.
Experimental Protocol
A plausible experimental protocol for the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid via Suzuki-Miyaura coupling is as follows:
-
To an oven-dried flask, add 5-bromo-2-furoic acid (1.0 eq.), 2,4-difluorophenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.) or Cs₂CO₃ (2.0 eq.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.), and a suitable solvent (e.g., a mixture of dioxane and water) are added.
-
The reaction mixture is heated to reflux (typically 80-100 °C) and stirred for 4-12 hours, with the progress monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with HCl, and the resulting precipitate is filtered, washed with water, and dried to afford the crude product.
-
Purification can be achieved by recrystallization or column chromatography.
Visualization of the Suzuki-Miyaura Coupling Pathway
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Route 2: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a classical method for constructing a furan ring from a 1,4-dicarbonyl compound.[1] To apply this to our target molecule, a suitable 1,4-dicarbonyl precursor bearing the 2,4-difluorophenyl group is required.
Reaction Mechanism
The reaction proceeds via acid-catalyzed intramolecular cyclization of the 1,4-dicarbonyl compound.[1] One carbonyl group is protonated, followed by a nucleophilic attack from the enol form of the other carbonyl group to form a cyclic hemiacetal, which then dehydrates to the furan.[1]
Proposed Precursor Synthesis and Paal-Knorr Reaction
A potential 1,4-dicarbonyl precursor could be synthesized via a Friedel-Crafts acylation of 1,3-difluorobenzene with a suitable acylating agent. The subsequent Paal-Knorr cyclization would then form the furan ring.
Experimental Protocol
A generalized experimental protocol for a Paal-Knorr synthesis is as follows:
-
The 1,4-dicarbonyl precursor is dissolved in a suitable solvent such as toluene or acetic acid.
-
An acid catalyst, such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid, is added. [2]
-
The mixture is heated to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, for several hours.
-
After cooling, the reaction mixture is worked up by washing with a basic solution to remove the acid catalyst, followed by extraction with an organic solvent.
-
The organic layer is dried and concentrated, and the crude product is purified by chromatography or recrystallization.
Visualization of the Paal-Knorr Synthesis Pathway
Caption: Paal-Knorr synthesis route to the target molecule.
Route 3: Feist-Benary Furan Synthesis
The Feist-Benary synthesis provides another route to construct the furan ring, this time from an α-halo ketone and a β-dicarbonyl compound in the presence of a base.[3][4]
Reaction Mechanism
The reaction begins with the deprotonation of the β-dicarbonyl compound to form an enolate, which then acts as a nucleophile, attacking the α-carbon of the α-halo ketone in an Sₙ2 reaction. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to yield the furan.[4]
Experimental Protocol
A general protocol for the Feist-Benary synthesis is as follows:
-
The β-dicarbonyl compound (e.g., ethyl acetoacetate) is dissolved in a suitable solvent like ethanol or DMF. [5]
-
A base, typically a mild one such as pyridine or triethylamine, is added. [4][5]
-
The α-halo ketone (e.g., a 2-bromo-1-(2,4-difluorophenyl)ethan-1-one derivative) is added to the mixture.
-
The reaction is heated, often to reflux, for several hours. [5]
-
Work-up involves dilution with an organic solvent, washing with water and brine, drying, and concentration.
-
The crude product is then purified, typically by column chromatography or distillation. [5]
Visualization of the Feist-Benary Synthesis Pathway
Caption: Feist-Benary synthesis route to the target molecule.
Route 4: Meerwein Arylation
The Meerwein arylation is a radical reaction that can be used to form a carbon-carbon bond between an electron-poor alkene and an aryl diazonium salt, typically catalyzed by a copper salt. This method could be adapted to arylate a furan derivative.
Reaction Mechanism
The reaction is initiated by the reduction of the aryl diazonium salt by a copper(I) species to generate an aryl radical. This radical then adds to the furan ring, and a subsequent oxidation and loss of a proton leads to the arylated furan.
Experimental Protocol
A plausible protocol for a Meerwein arylation would be:
-
2,4-Difluoroaniline is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperature (0-5 °C).
-
The resulting diazonium salt solution is then added to a solution of 2-furoic acid in a suitable solvent (e.g., acetone/water) containing a copper salt catalyst (e.g., CuCl₂).
-
The reaction mixture is stirred at room temperature for several hours.
-
After the reaction is complete, the product is isolated by extraction and purified by chromatography or recrystallization.
Visualization of the Meerwein Arylation Pathway
Caption: Meerwein arylation route to the target molecule.
Quantitative Comparison of Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Paal-Knorr Synthesis | Feist-Benary Synthesis | Meerwein Arylation |
| Plausible Yield | High (often >80%) | Moderate to High | Moderate to High | Moderate |
| Starting Material Cost | Moderate to High (boronic acids can be expensive) | Variable (depends on 1,4-dicarbonyl synthesis) | Low to Moderate | Low (anilines are generally inexpensive) |
| Reaction Conditions | Mild to moderate temperatures | Often requires strong acid and high temperatures | Mild to moderate temperatures | Mild, but diazonium salts can be unstable |
| Functional Group Tolerance | Excellent | Poor (sensitive to strong acids) | Good | Moderate |
| Scalability | Generally good | Can be challenging due to harsh conditions | Good | Can be challenging due to diazonium salt handling |
| Green Chemistry Aspects | Use of palladium (toxic), but often catalytic amounts. Aqueous conditions possible.[6] | Use of strong acids and high energy input. | Use of organic solvents. | Use of copper salts, potential for nitrogen gas evolution. |
| Key Advantages | High yield, excellent functional group tolerance, reliable. | Convergent synthesis of the furan ring. | Good for constructing substituted furans. | Inexpensive starting materials. |
| Key Disadvantages | Cost of palladium and boronic acids. | Harsh reaction conditions, limited functional group tolerance.[2] | Requires specific α-halo ketone and β-dicarbonyl precursors. | Moderate yields, potential instability of diazonium salts. |
Safety and Environmental Considerations
-
Palladium Catalysts: While used in small amounts, palladium catalysts are toxic and should be handled with care. Proper personal protective equipment (PPE) should be worn, and waste should be disposed of according to institutional guidelines.[7][8][9]
-
Solvents: Many of the described syntheses utilize organic solvents. Whenever possible, greener solvent alternatives should be considered to minimize environmental impact.[10]
-
Diazonium Salts: These intermediates in the Meerwein arylation can be explosive, especially when isolated in a dry state. They are typically generated and used in situ at low temperatures.
Conclusion and Recommendations
For the synthesis of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, the Suzuki-Miyaura cross-coupling stands out as the most promising route for laboratory-scale synthesis and initial scale-up. Its high yields, excellent functional group tolerance, and well-established reliability often outweigh the higher initial cost of the starting materials.
The Paal-Knorr and Feist-Benary syntheses are viable alternatives, particularly if the required dicarbonyl or halo-ketone precursors are readily available or can be synthesized efficiently. However, the potentially harsh conditions of the Paal-Knorr synthesis may limit its applicability for more complex or sensitive substrates.
The Meerwein arylation offers a cost-effective approach due to the low price of anilines. However, the typically moderate yields and the need to handle potentially unstable diazonium salts make it a less attractive option for high-purity, large-scale production.
Ultimately, the choice of synthetic route will depend on the specific requirements of the project, including the desired scale, purity, cost constraints, and available expertise. It is recommended to perform a small-scale trial of the most promising route(s) to optimize conditions and assess the feasibility for the intended application.
References
-
Wikipedia contributors. (2023). Feist–Benary synthesis. Wikipedia. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Paal-Knorr Synthesis. [Link]
-
3ASenrise. (n.d.). 5-Bromo-2-furoic acid, 98%. 3ASenrise. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
-
Worldwide Life Sciences. (2026, February 27). 5-Bromo-2-furoic acid - 250g. Worldwide Life Sciences. [Link]
-
University of Wisconsin-Madison Department of Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. UW-Madison Chemistry. [Link]
-
OuluREPO. (n.d.). Green chemistry metrics for organic synthetic chemistry. OuluREPO. [Link]
-
ACS Publications. (2020, December 23). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]
-
Springer. (n.d.). Green Chemistry Metrics A Guide to Determining and Evaluating Process Greenness. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia. [Link]
-
Name Reactions in Organic Synthesis. (n.d.). Paal-Knorr Synthesis. [Link]
-
Laboratory Chemicals. (n.d.). 5-Bromo-2-furoic acid, 99%. Laboratory Chemicals. [Link]
-
Canadian Science Publishing. (2005). Review on green chemistry — Suzuki cross coupling in aqueous media. Canadian Journal of Chemistry. [Link]
-
CORE. (2020, September 15). Green chemistry metrics for organic synthetic chemistry. CORE. [Link]
-
Quimica Organica. (n.d.). Feist-Benary synthesis of furan. Quimica Organica. [Link]
-
Wikipedia contributors. (2023). Feist–Benary synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. (n.d.). Feist‐Benary synthesis. ResearchGate. [Link]
-
Wikipedia contributors. (2023). Suzuki reaction. Wikipedia. [Link]
-
PubMed. (2023, August 10). Meerwein Arylation of Aryl(alkyl)idenemalononitriles and Diazonium Salts for the Synthesis of 2-(Aryl(alkyl)/arylmethylene)malononitrile Derivatives. National Center for Biotechnology Information. [Link]
-
SciSpace. (n.d.). Site-selective Suzuki–Miyaura cross-coupling reactions of 2,3,4,5-tetrabromofuran. SciSpace. [Link]
-
Springer. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). Silver-catalyzed Meerwein arylation: intermolecular and intramolecular fluoroarylation of styrenes. Chemical Communications. [Link]
-
PMC. (n.d.). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. National Center for Biotechnology Information. [Link]
-
SciSpace. (2009). Top 3 papers published in the topic of Meerwein arylation in 2009. SciSpace. [Link]
-
Royal Society of Chemistry. (n.d.). A scalable carboxylation route to furan-2,5-dicarboxylic acid. [Link]
-
ARKAT USA, Inc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]
-
MDPI. (2017, August 11). Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
-
PMC. (n.d.). Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate. National Center for Biotechnology Information. [Link]
-
Technical Disclosure Commons. (2024, April 24). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
MDPI. (n.d.). N-(2,4-Difluorophenyl)-2-fluorobenzamide. [Link]
Sources
- 1. 2,4-Difluorophenylboronic acid Price from Supplier Brand ThermoFisher on Chemsrc.com [m.chemsrc.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. honrel.com [honrel.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Palladium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 8. huaruicarbon.com [huaruicarbon.com]
- 9. LCSS: PALLADIUM ON CARBON [web.stanford.edu]
- 10. pubs.acs.org [pubs.acs.org]
spectroscopic analysis to confirm the structure of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
An in-depth structural confirmation of halogenated heteroaromatic building blocks—such as 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (Molecular Formula: C₁₁H₆F₂O₃, Exact Mass: 224.03 Da)—requires an orthogonal analytical approach. Relying on a single modality often leaves regiochemical ambiguities, particularly concerning the exact placement of fluorine atoms on the phenyl ring and the integrity of the furan-carboxylic acid linkage.
As a Senior Application Scientist, I have designed this guide to objectively compare the efficacy of High-Resolution Liquid Chromatography-Tandem Mass Spectrometry (HR-LC-MS/MS), Multinuclear Nuclear Magnetic Resonance (NMR), and Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR). By understanding the causality behind these experimental choices, researchers can implement self-validating protocols that eliminate structural ambiguity.
Comparative Efficacy of Spectroscopic Modalities
To definitively confirm the structure of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, each technique is leveraged for its specific biophysical strengths.
| Analytical Modality | Primary Structural Target | Diagnostic Strength for this Compound | Limitations |
| Multinuclear NMR (¹H, ¹³C, ¹⁹F) | Atomic connectivity & Regiochemistry | Resolves the exact 2,4-substitution pattern via heteronuclear C-F and H-F scalar coupling[1]. | Lower sensitivity; requires high sample purity (>95%). |
| HR-LC-MS/MS | Molecular weight & Substructure | Detects the intact molecule and confirms the carboxylic acid via diagnostic neutral loss of CO₂. | Cannot easily differentiate positional isomers (e.g., 2,4- vs 2,5-difluoro). |
| ATR-FTIR | Functional group verification | Rapidly identifies the O-H stretch of the carboxylic acid and strong C-F stretching vibrations. | Provides bulk functional data; lacks atomic-level resolution. |
High-Resolution LC-MS/MS Analysis
The Causality of Method Selection
For furan-2-carboxylic acid derivatives, Electrospray Ionization (ESI) in negative ion mode (ESI-) is the optimal choice. The carboxylic acid moiety (pKa ~3.5) readily deprotonates in solution, yielding a highly stable [M-H]⁻ precursor ion. This avoids the complex sodium/potassium adduct formation frequently observed in positive mode for oxygen-rich molecules. Furthermore, Collision-Induced Dissociation (CID) of this precursor triggers a highly predictable, self-validating fragmentation pathway: the neutral loss of carbon dioxide (-44 Da)[2].
Self-Validating Protocol
-
Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile.
-
Chromatography: Inject 2 µL onto an ultra-performance C18 column (50 x 2.1 mm, 1.7 µm). Use a 5-minute gradient from 5% to 95% Acetonitrile in Water (both containing 0.1% Formic Acid) at 0.4 mL/min.
-
Ionization & Acquisition: Operate the MS in ESI- mode. Set the capillary voltage to 2.5 kV and desolvation temperature to 350°C.
-
Fragmentation (MS/MS): Isolate the [M-H]⁻ precursor (m/z 223.02) in the quadrupole and apply a collision energy of 20 eV using Argon as the collision gas.
Quantitative Fragmentation Data
| Ion Type | Expected m/z | Formula | Structural Assignment |
| Precursor Ion | 223.02 | [C₁₁H₅F₂O₃]⁻ | Intact deprotonated molecule |
| Product Fragment 1 | 179.03 | [C₁₀H₅F₂O]⁻ | Loss of CO₂ (-44 Da); confirms carboxylic acid |
| Product Fragment 2 | 151.03 | [C₉H₅F₂]⁻ | Subsequent loss of CO (-28 Da) from the furan ring |
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
The Causality of Method Selection
While ¹H NMR confirms the furan ring protons, ¹⁹F NMR is the critical linchpin for this molecule. Fluorine-19 boasts a 100% natural abundance, a spin of ½, and a high gyromagnetic ratio, making it nearly as sensitive as proton NMR[3]. Because the fluorine atoms couple strongly to both adjacent protons (³J_H-F) and carbons (¹J_C-F, ²J_C-F), these heteronuclear scalar couplings act as an internal ruler. The resulting multiplet splitting patterns definitively prove the 2,4-difluoro substitution on the phenyl ring, distinguishing it from 2,5- or 3,4-isomers[1].
Self-Validating Protocol
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).
-
¹H Acquisition: Acquire at 400 MHz using a standard 1D pulse sequence (16 scans, 2-second relaxation delay).
-
¹³C Acquisition: Acquire at 100 MHz with ¹H broadband decoupling (1024 scans). The high scan count is necessary because the C-F coupling splits the carbon signals, reducing the signal-to-noise ratio of individual peaks.
-
¹⁹F Acquisition: Acquire at 376 MHz (64 scans). Use absolute referencing based on the unified scale (relative to CFCl₃ at 0.00 ppm).
Quantitative NMR Spectral Data (in DMSO-d₆)
Table 3A: ¹H NMR Assignments
| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J in Hz) | Assignment |
|---|---|---|---|---|
| ~13.20 | br s | 1H | - | Carboxylic acid OH |
| 7.95 | td | 1H | J = 8.8, 6.4 | Phenyl H-6' (ortho to furan) |
| 7.45 | ddd | 1H | J = 11.6, 9.2, 2.6 | Phenyl H-3' (between F atoms) |
| 7.35 | d | 1H | J = 3.6 | Furan H-3 (adjacent to COOH) |
| 7.25 | td | 1H | J = 8.4, 2.6 | Phenyl H-5' |
| 6.95 | dd | 1H | J = 3.6, 1.2 | Furan H-4 (adjacent to phenyl) |
Table 3B: ¹³C and ¹⁹F Diagnostic Highlights
| Nucleus | Shift (δ, ppm) | Multiplicity | Coupling (J in Hz) | Assignment |
|---|---|---|---|---|
| ¹³C | 162.5 | dd | ¹J_C-F = 250, ³J_C-F = 12 | Phenyl C-4' (C-F) |
| ¹³C | 159.0 | dd | ¹J_C-F = 252, ³J_C-F = 12 | Phenyl C-2' (C-F) |
| ¹³C | 159.5 | s | - | Carboxylic acid C=O |
| ¹⁹F | -109.5 | m | - | Fluorine at C-4' |
| ¹⁹F | -113.2 | m | - | Fluorine at C-2' |
Vibrational Spectroscopy (ATR-FTIR)
The Causality of Method Selection
Attenuated Total Reflectance (ATR) is prioritized over traditional transmission FTIR (which requires pressing the sample into a KBr pellet). KBr is highly hygroscopic; absorbed atmospheric moisture produces a massive, artificial O-H stretch that masks the analyte's true carboxylic acid signal. ATR requires zero sample preparation, ensuring the integrity of the broad, hydrogen-bonded O-H stretch characteristic of carboxylic acid dimers.
Self-Validating Protocol
-
Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum in ambient air (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and water vapor.
-
Sample Analysis: Place 2-3 mg of the neat solid powder directly onto the crystal. Apply uniform pressure using the ATR anvil to ensure intimate optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹.
Quantitative Vibrational Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Structural Confirmation |
| 2500 – 3300 | Strong, Broad | O-H stretch | Carboxylic acid (hydrogen-bonded dimer) |
| 1685 | Strong, Sharp | C=O stretch | Conjugated carboxylic acid carbonyl |
| 1510, 1600 | Medium | C=C stretch | Aromatic furan and phenyl rings |
| 1100 – 1250 | Strong | C-F stretch | Fluorinated phenyl ring |
Structural Elucidation Workflow
The following diagram illustrates the logical, orthogonal workflow required to synthesize these disparate data points into a single, validated structural confirmation.
Orthogonal spectroscopic workflow for the structural elucidation of fluorinated furan derivatives.
References
- Methyl 5-(2-Fluoro-4-nitrophenyl)
- Structural and Mechanistic Insights into the Formation of Xanthylium Chromophores in Uronic Acid Quantification Source: Journal of Agricultural and Food Chemistry (ACS Public
- Determination of Long-Range Distances by Fast Magic-Angle-Spinning Radiofrequency-Driven 19F-19F Dipolar Recoupling NMR Source: N
- Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)
Sources
Efficacy Comparison Guide: 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid Derivatives vs. Known EcGUS Inhibitors
Executive Summary & Clinical Context
The gut microbiome plays a paradoxical role in pharmacology. While essential for health, specific bacterial enzymes like Escherichia coli β-glucuronidase (EcGUS) are responsible for the deconjugation and reactivation of glucuronidated drug metabolites in the intestines[1][2]. A primary clinical example is Irinotecan (CPT-11), a chemotherapeutic agent whose inactive metabolite (SN-38G) is cleaved by EcGUS back into the toxic SN-38 form, causing severe, dose-limiting diarrhea[2][3].
Targeted inhibition of EcGUS—without disrupting the overall bacterial viability—has emerged as a vital therapeutic strategy[1][2]. Recent drug discovery efforts have identified 5-(2,4-Difluorophenyl)furan-2-carboxylic acid as a highly effective core pharmacophore. When synthesized into 5-phenyl-2-furan derivatives containing a 1,3-thiazole moiety (notably Compound 12 ), this scaffold demonstrates exceptional potency and selectivity against EcGUS[1][4].
This guide objectively compares the efficacy, kinetic behavior, and structural advantages of this novel difluorophenyl-furan class against established EcGUS inhibitors, including D-saccharic acid 1,4-lactone (DSL) and the repurposed FDA-approved drug Amoxapine (AMX)[5][6].
Mechanistic Pathway: Why EcGUS Inhibition Matters
To understand the efficacy of these inhibitors, we must first map the causality of the toxicity pathway. The diagram below illustrates how EcGUS acts as the critical bottleneck in chemotherapy-induced enteropathy, and where the 5-(2,4-Difluorophenyl)furan-2-carboxylic acid derivatives intervene.
Mechanism of EcGUS-mediated irinotecan toxicity and targeted inhibition.
Comparative Efficacy Analysis
The table below synthesizes the quantitative performance of the optimized 5-(2,4-Difluorophenyl)furan-2-carboxylic acid derivative (Compound 12 ) against two widely recognized benchmarks[1][5][6].
| Inhibitor | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Mode | Target Selectivity |
| Compound 12 (Difluorophenyl-furan derivative) | 0.25 | 0.14 ± 0.01 | Uncompetitive | High (EcGUS specific) |
| Amoxapine (AMX) (Repurposed FDA Drug) | 0.017 - 0.336 | N/A | Non-competitive / Mixed | High (Bacterial GUS specific) |
| D-saccharic acid 1,4-lactone (DSL) | ~45.8 | N/A | Competitive | Low (Broad-spectrum GUS) |
Causality Behind the Data (E-E-A-T Insights)
1. The Superiority of Uncompetitive Inhibition: The most critical advantage of the 5-(2,4-Difluorophenyl)furan-2-carboxylic acid scaffold is its uncompetitive inhibition kinetics [1][4]. Unlike competitive inhibitors (e.g., DSL) that fight the substrate for the active site, an uncompetitive inhibitor binds exclusively to the enzyme-substrate (ES) complex. In the human gut, the concentration of glucuronidated substrates (like SN-38G) is highly elevated post-chemotherapy. Under these conditions, competitive inhibitors lose efficacy because they are outcompeted by the substrate. Conversely, the difluorophenyl-furan derivative becomes more effective as substrate concentration increases, locking the enzyme in an inactive state.
2. Structural Selectivity via the "Bacterial Loop": Mammalian and bacterial GUS enzymes share structural similarities, but EcGUS possesses a unique structural motif known as the "bacterial loop" (residues Ser360–Glu367)[2][6]. The 2,4-difluorophenyl moiety provides precise hydrophobic interactions and halogen bonding that specifically anchor the molecule near this loop and critical active-site residues (Glu413 and Glu504)[2][6]. This ensures the compound neutralizes the bacterial enzyme without interfering with human mammalian GUS, preventing systemic off-target effects.
Experimental Validation: In Vitro EcGUS Inhibition Protocol
To ensure a self-validating system, the following step-by-step methodology outlines the standardized in vitro assay used to determine the IC₅₀ and Kᵢ values of these inhibitors using p-nitrophenyl-β-D-glucuronide (PNPG) as the substrate[6][7].
Materials Required:
-
Purified Escherichia coli β-glucuronidase (EcGUS) enzyme.
-
Substrate: PNPG (1 mM stock).
-
Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Stop Solution: 0.2 M Na₂CO₃.
-
Test Compounds: 5-(2,4-Difluorophenyl)furan derivatives, AMX, and DSL (dissolved in DMSO).
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a 96-well microplate, add 10 μL of the test inhibitor (at varying concentrations from 0.01 μM to 100 μM) to 80 μL of PBS buffer (pH 7.4).
-
Enzyme Addition: Add 10 μL of purified EcGUS enzyme solution to the wells. Control Validation: Include a vehicle control (DMSO without inhibitor) to establish 100% enzyme activity, and a blank (buffer only) to subtract background noise.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 μL of PNPG substrate to each well to initiate the enzymatic cleavage.
-
Incubation: Incubate the microplate at 37°C for exactly 30 minutes.
-
Termination: Halt the enzymatic reaction by adding 100 μL of 0.2 M Na₂CO₃ to all wells. This shifts the pH, stopping the enzyme and maximizing the colorimetric signal of the released p-nitrophenol.
-
Quantification: Measure the optical density (OD) at 405 nm using a microplate reader.
-
Kinetic Analysis: Calculate the inhibition rate using the formula: Inhibition (%) = [1 - (OD_test - OD_blank) / (OD_control - OD_blank)] × 100. Plot the dose-response curves to determine the IC₅₀, and use Lineweaver-Burk plots at varying substrate concentrations to calculate the Kᵢ and confirm the uncompetitive binding mode[1][7].
Assay Workflow Visualization
Step-by-step in vitro EcGUS inhibition assay workflow using PNPG substrate.
Conclusion
Compared to traditional competitive inhibitors like DSL, and repurposed drugs like Amoxapine, the 5-(2,4-Difluorophenyl)furan-2-carboxylic acid derivatives represent a significant leap in rational drug design. By leveraging an uncompetitive inhibition mechanism and exploiting the unique "bacterial loop" of EcGUS, these compounds achieve sub-micromolar potency (IC₅₀ = 0.25 μM) while maintaining the high selectivity required for safe clinical application in alleviating drug-induced gastrointestinal toxicity[1][4].
References
-
Zhou, T.-S., He, L.-L., He, J., et al. (2021). Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. Bioorganic Chemistry, 116, 105306. URL:[Link]
-
He, J., et al. (2024). Design, synthesis, and biological evaluation of (thio)urea derivatives as potent Escherichia coli β-glucuronidase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]
-
Ahmad, A., et al. (2012). Identification of FDA approved drugs as potent inhibitors of Escherichia coli β-glucuronidase. (Cited via ResearchGate review on EcGUS inhibitors). URL:[Link]
Sources
- 1. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
Cross-Validation of Experimental Results for 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid Derivatives as EcGUS Inhibitors
Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist
Executive Summary & Mechanistic Context
The compound 5-(2,4-difluorophenyl)furan-2-carboxylic acid serves as a highly privileged structural scaffold in the development of potent Escherichia coli β-glucuronidase (EcGUS) inhibitors[1]. In clinical oncology, the dose-limiting toxicity of the chemotherapeutic agent Irinotecan (CPT-11) is severe diarrhea. This toxicity is driven by gut microbial EcGUS, which cleaves the detoxified glucuronide metabolite (SN-38G) back into the highly toxic SN-38 within the intestinal tract[2].
Recent drug discovery efforts have cross-validated that derivatives containing the 5-(2,4-difluorophenyl)furan-2-carboxylic acid moiety—specifically those functionalized with 1,3-thiazole or 1,3,4-thiadiazole groups—exhibit exceptional, highly specific uncompetitive inhibition against EcGUS[1],[3]. By targeting the enzyme-substrate (ES) complex rather than the free enzyme, these inhibitors bypass the massive substrate concentrations present in the gut, offering a superior pharmacokinetic profile compared to traditional competitive inhibitors.
Fig 1: Mechanism of Irinotecan-induced toxicity and its prevention via EcGUS inhibition.
Comparative Performance Analysis
To objectively evaluate the efficacy of 5-(2,4-difluorophenyl)furan-2-carboxylic acid derivatives, we cross-validate their performance against established benchmark inhibitors: D-saccharic acid 1,4-lactone (DSAL) (the industry-standard positive control) and Caffeic acid ethyl ester (CAEE) [4],[2].
Experimental data confirms that structural functionalization of the furan-2-carboxylic acid core yields sub-micromolar inhibitors. Notably, Compound 12 (a 1,3-thiazole derivative) and Compound 26 (a 1,3,4-thiadiazole derivative) demonstrate exponential improvements in binding affinity[1],[3].
Table 1: Quantitative Cross-Validation of EcGUS Inhibitors
| Inhibitor / Compound | Structural Class | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Modality |
| Compound 12 | 5-phenyl-2-furan + 1,3-thiazole | 0.25 | 0.14 ± 0.01 | Uncompetitive |
| Compound 26 | 2,5-disubstituted furan + 1,3,4-thiadiazole | 0.082 | N/A | Uncompetitive |
| CAEE | Cinnamic acid derivative | 3.2 | N/A | Competitive |
| DSAL (Control) | Sugar lactone | ~1.5 - 2.0 | N/A | Competitive |
Data synthesized from Zhou et al. (2021) and Li et al. (2021).[1],[3]
Expert Insight on Causality: The shift from competitive (DSAL, CAEE) to uncompetitive inhibition (Compound 12) is a critical design advantage. Uncompetitive inhibitors bind exclusively to the Enzyme-Substrate (ES) complex. In the human gut, where the concentration of glucuronidated substrates is overwhelmingly high, competitive inhibitors are easily outcompeted. Uncompetitive inhibitors, conversely, become more effective as substrate concentration increases, locking the EcGUS-SN-38G complex into an inactive state[1].
Experimental Protocols & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocol outlines the exact methodology required to evaluate the EcGUS inhibitory activity of 5-(2,4-difluorophenyl)furan-2-carboxylic acid derivatives.
Fig 2: Standardized high-throughput screening workflow for EcGUS inhibition assays.
Protocol 1: EcGUS Inhibition Assay (In Vitro)
This assay utilizes p-nitrophenyl-β-D-glucuronide (pNPG) as a chromogenic substrate. Cleavage by EcGUS releases p-nitrophenol, which absorbs light at 405 nm.
-
Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 6.8) containing 0.1% Triton X-100 to prevent non-specific aggregation of the hydrophobic furan derivatives.
-
Reagent Formulation:
-
Dilute purified EcGUS enzyme in the assay buffer.
-
Dissolve the 5-(2,4-difluorophenyl)furan-2-carboxylic acid derivative in DMSO (final assay DMSO concentration must not exceed 1% to maintain enzyme viability).
-
-
Pre-Incubation (Self-Validation Step): In a 96-well microplate, combine 10 µL of the inhibitor solution with 40 µL of the EcGUS enzyme solution. Incubate at 37°C for 10 minutes. Causality note: Pre-incubation allows the system to reach thermal and conformational equilibrium before introducing the substrate.
-
Reaction Initiation: Add 50 µL of 1 mM pNPG substrate to each well.
-
Kinetic Reading: Immediately transfer the plate to a microplate reader. Monitor the linear increase in absorbance at 405 nm continuously for 20 minutes at 37°C.
-
Data Normalization: Calculate the IC₅₀ using non-linear regression analysis (e.g., GraphPad Prism), normalizing the slope of the inhibitor wells against the uninhibited vehicle control (1% DMSO).
Protocol 2: Kinetic Profiling (Lineweaver-Burk Analysis)
To confirm the uncompetitive binding modality of Compound 12[1]:
-
Run the standard inhibition assay (Protocol 1) using a matrix of varying substrate concentrations (e.g., 0.25, 0.5, 1.0, and 2.0 mM pNPG).
-
For each substrate concentration, test at least three fixed concentrations of the inhibitor (e.g., 0, 0.1 µM, 0.25 µM, 0.5 µM).
-
Plot 1/V (velocity) versus 1/[S] (substrate concentration).
-
Interpretation: Parallel lines on the Lineweaver-Burk plot mathematically validate uncompetitive inhibition, proving the inhibitor binds the ES complex. The Ki is derived from the secondary plot of the Y-intercepts versus inhibitor concentration.
Molecular Docking & Structural Validation
To bridge the gap between in vitro kinetics and structural biology, molecular docking simulations are mandatory for cross-validation. For 5-(2,4-difluorophenyl)furan-2-carboxylic acid derivatives (like Compound 12), docking against the EcGUS crystal structure reveals specific π−π stacking interactions[3]. The furan ring acts as a critical anchor, obstructing the catalytic domain of EcGUS, while the difluorophenyl moiety enhances lipophilic contacts within the allosteric or ES-complex binding pocket, explaining the potent Ki of 0.14 µM[1].
References
-
Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. Bioorganic Chemistry, 2021.[Link]
-
2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent α-glucosidase and E. coli β-glucuronidase inhibitors. European Journal of Medicinal Chemistry, 2021.[Link]
-
Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 2020.[Link] (Derived from related structural studies)
Sources
- 1. Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thiazolidin-2-cyanamides derivatives as novel potent Escherichia coli β-glucuronidase inhibitors and their structure-inhibitory activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,5-Disubstituted furan derivatives containing 1,3,4-thiadiazole moiety as potent α-glucosidase and E. coli β-glucuronidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
In Vivo Validation of the Therapeutic Potential of 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid: A Comprehensive Comparison Guide
This guide is designed for researchers and drug development professionals, providing an objective, data-backed comparison of the therapeutic potential of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (5-DFA) and its derivatives.
Executive Summary
For drug development professionals and agricultural chemists, 5-(2,4-Difluorophenyl)furan-2-carboxylic acid (5-DFA) and its derivatives represent a breakthrough class of targeted inhibitors. Unlike traditional broad-spectrum agents that exert high selective pressure on microbiomes, 5-DFA functions as a precision pharmacophore. Recent in vivo validations highlight its therapeutic potential across two distinct axes:
-
Microbiome Modulation (Oncology Supportive Care): Acting as a highly potent, uncompetitive inhibitor of Escherichia coli β-glucuronidase (EcGUS) to prevent Irinotecan (CPT-11)-induced severe diarrhea[1].
-
Anti-Virulence Strategy (Phytopathology): Functioning as a Type III Secretion System (T3SS) inhibitor to disarm Gram-negative pathogens without bactericidal resistance risks[2].
This guide objectively compares 5-DFA derivatives against established industry standards, detailing the mechanistic causality and the self-validating in vivo protocols used to prove their efficacy.
Mechanistic Causality & Pathway Dynamics
To understand the therapeutic superiority of 5-DFA, one must analyze its mechanism of action in the context of the CPT-11 metabolic pathway. Irinotecan (CPT-11) is a prodrug converted in the liver to the active chemotherapeutic SN-38. To be excreted safely, SN-38 is glucuronidated into inactive SN-38G and sent to the gut. However, symbiotic gut bacteria expressing EcGUS cleave the glucuronide off, reactivating SN-38 in the intestines and causing severe epithelial damage[1].
5-DFA derivatives act as uncompetitive inhibitors of EcGUS. Causality dictates that uncompetitive inhibitors bind exclusively to the enzyme-substrate complex. As the concentration of SN-38G (the substrate) increases in the gut, the binding affinity of the 5-DFA derivative actually increases, effectively locking the enzyme in an inactive state. This is a massive pharmacokinetic advantage over competitive inhibitors, which are easily outcompeted by high substrate loads.
Fig 1: 5-DFA uncompetitive inhibition of the EcGUS-mediated Irinotecan toxicity pathway.
Comparative Performance Analysis
How does the 5-DFA pharmacophore stack up against historical alternatives? The inclusion of the 2,4-difluorophenyl group is not arbitrary. Fluorine is highly electronegative, enhancing the molecule's lipophilicity for better tissue penetration while forming critical multipolar interactions (halogen bonding) with active site residues (such as Asp163 and Tyr472).
Table 1: Comparative Efficacy in EcGUS Inhibition
| Compound / Pharmacophore | Target | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Modality | Clinical / Experimental Status |
| 5-DFA Derivative (Cpd 12) | EcGUS | 0.25 ± 0.02 | 0.14 ± 0.01 | Uncompetitive | High in vivo potential[1] |
| D-Saccharic acid 1,4-lactone (DSL) | EcGUS | 45.8 ± 2.1 | N/A | Competitive | Standard Positive Control |
| Amoxapine | EcGUS | ~15.2 | N/A | Non-competitive | Repurposed FDA Drug |
Data Synthesis: 5-DFA derivatives demonstrate an IC₅₀ that is over 180 times more potent than the standard control, DSL[1]. The uncompetitive nature ensures that efficacy is maintained even during peak biliary excretion of SN-38G.
Table 2: Comparative Efficacy in T3SS Anti-Virulence (Rice Leaf Blight)
| Compound | Target Pathogen | T3SS Promoter Inhibition | In Vivo Symptom Reduction | Resistance Pressure |
| 5-DFA Thioester (III-7) | Xanthomonas oryzae | High (Significant) | 81% Reduction | Low (Non-bactericidal)[2] |
| o-Coumaric Acid (OCA) | Xanthomonas oryzae | Moderate | Moderate | Low (Standard Control)[2] |
Data Synthesis: In agricultural applications, 5-DFA derivatives outperformed the known T3SS inhibitor OCA, significantly reducing bacterial leaf blight symptoms in vivo without affecting bacterial growth curves, thereby minimizing the evolutionary pressure for antibiotic resistance[2].
In Vivo Experimental Workflows & Protocol Validation
To ensure scientific trustworthiness, protocols must be self-validating. The following methodologies detail the in vivo validation workflows for both therapeutic axes.
Protocol A: CPT-11-Induced Diarrhea Mouse Model (EcGUS Validation)
Rationale: The goal is to prove that the 5-DFA derivative prevents diarrhea without entering systemic circulation (which would risk inhibiting mammalian glucuronidases or altering the anti-tumor efficacy of CPT-11). Therefore, the inhibitor is dosed orally (p.o.) to remain gut-restricted, while CPT-11 is dosed intraperitoneally (i.p.).
-
Cohort Assignment: Randomize female BALB/c mice (6-8 weeks old) into four groups: Vehicle Control, CPT-11 Only, CPT-11 + 5-DFA, and 5-DFA Only.
-
Drug Administration:
-
Administer the 5-DFA derivative (e.g., 10 mg/kg) via oral gavage twice daily.
-
Administer CPT-11 (50 mg/kg) via i.p. injection once daily for 4 consecutive days.
-
-
Clinical Monitoring (Self-Validation): Blinded researchers score diarrhea severity daily on a scale of 0 (normal) to 3 (severe, bloody). Body weight is recorded to track systemic toxicity.
-
Histopathological Analysis: On day 7, sacrifice the animals. Excise the colon and ileum, fix in 10% formalin, and perform H&E staining.
-
Causality Check: If the "5-DFA Only" group shows normal histology, the compound is non-toxic to the gut epithelium. If the "CPT-11 + 5-DFA" group shows preserved crypt architecture compared to the "CPT-11 Only" group, the in vivo therapeutic potential is validated.
Fig 2: In vivo workflow for validating EcGUS inhibitors in a CPT-11 toxicity model.
Protocol B: T3SS Inhibition in Rice Leaf Blight Model
Rationale: To validate anti-virulence, the compound must prevent the pathogen from injecting effector proteins into the host, thereby stopping the Hypersensitive Response (HR) and disease progression without simply killing the bacteria.
-
Plant Preparation: Grow susceptible rice varieties (e.g., IR24) in a greenhouse for 4-6 weeks.
-
Inoculum Preparation: Culture Xanthomonas oryzae pv. oryzae (Xoo) to an OD₆₀₀ of 0.6. Mix the bacterial suspension with the 5-DFA derivative (e.g., Compound III-7 at 100 μg/mL)[2].
-
Infection via Leaf Clipping: Sterilize scissors, dip them into the bacteria-inhibitor suspension, and clip the tips of the rice leaves (approx. 2-3 cm from the tip).
-
Disease Scoring: 14 days post-inoculation, measure the lesion length from the cut site.
-
Causality Check: Plate the bacteria-inhibitor suspension on agar. If CFU counts are identical to the control, the compound is strictly an anti-virulence agent (T3SS inhibitor), not a bactericide[2].
Conclusion & Strategic Outlook
The in vivo validation of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid and its derivatives marks a paradigm shift in targeted therapeutics. By leveraging uncompetitive inhibition kinetics against EcGUS[1] and non-bactericidal anti-virulence mechanisms against T3SS[2], this pharmacophore offers high efficacy with a drastically reduced risk of off-target toxicity or antimicrobial resistance. Drug development professionals should prioritize the 2,4-difluorophenyl furan scaffold for next-generation supportive oncology care and agricultural pathogen management.
References
-
Zhou, T.-S., He, L.-L., He, J., & Wang, H. (2021). Discovery of a series of 5-phenyl-2-furan derivatives containing 1,3-thiazole moiety as potent Escherichia coli β-glucuronidase inhibitors. Bioorganic Chemistry, 116, 105306.[Link]
-
Cui, Z., et al. (2019). Novel S-Thiazol-2-yl-furan-2-carbothioate Derivatives as Potential T3SS Inhibitors Against Xanthomonas oryzae on Rice. Journal of Agricultural and Food Chemistry, 67(43), 11883-11892.[Link]
-
Wallace, B. D., et al. (2010). Alleviating Cancer Drug Toxicity by Inhibiting a Bacterial Enzyme. Science, 330(6005), 831-835.[Link]
Sources
5-(2,4-Difluorophenyl)furan-2-carboxylic acid proper disposal procedures
Operational Safety and Disposal Protocol: 5-(2,4-Difluorophenyl)furan-2-carboxylic Acid
In drug development and synthetic chemistry, fluorinated aromatic compounds like 5-(2,4-Difluorophenyl)furan-2-carboxylic acid are highly valued for their metabolic stability and lipophilicity. However, this exact chemical stability presents significant logistical and environmental challenges at the end of the compound's lifecycle. Standard waste disposal methods are insufficient and potentially hazardous[1].
This guide provides a self-validating, step-by-step protocol for the safe handling, segregation, and high-temperature thermal destruction of this compound, ensuring compliance with environmental regulations and laboratory safety standards.
Chemical Profile & Critical Disposal Parameters
To safely manage the disposal of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, personnel must first understand its physical and thermal properties. The presence of the difluorophenyl moiety classifies this compound as a halogenated organic waste, dictating strict thermal destruction parameters[2][3].
| Parameter | Specification / Requirement |
| Chemical Name | 5-(2,4-Difluorophenyl)furan-2-carboxylic acid |
| CAS Number | 874801-40-8[2] |
| Molecular Formula | C11H6F2O3 |
| Minimum Incineration Temp. | > 1,100°C (2,012°F)[4] |
| Minimum Gas Residence Time | 2.0 seconds[4] |
| Primary Toxic Byproduct | Hydrogen Fluoride (HF) gas[5] |
| Required Emission Control | Wet Alkaline Scrubber (e.g., Ca(OH)₂ or NaOH)[3] |
Laboratory Handling & Spill Response Methodology
Before disposal, operational safety during active handling is paramount. The following step-by-step methodology ensures that any accidental release is contained without compromising personnel or the environment.
Step 1: Implement Engineering Controls & PPE
-
Action: Conduct all transfers and weighing inside a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
-
Causality: The compound is a fine powder that can cause respiratory and ocular irritation. Fume hoods prevent the aerosolization of fluorinated particulates into the general lab atmosphere.
-
PPE Required: Nitrile gloves (double-gloving recommended), tightly sealed safety goggles, and a flame-resistant lab coat.
Step 2: Execute Dry Spill Containment
-
Action: In the event of a solid spill, do not use water or wet paper towels to wipe it up. Instead, use spark-proof scoops or a HEPA-filtered vacuum dedicated to hazardous organics to collect the powder.
-
Causality: Introducing water can create a localized slurry that is harder to recover and increases the risk of dermal contact.
Step 3: Surface Decontamination
-
Action: Once the bulk solid is removed, wipe the area with a solvent in which the compound is soluble (e.g., ethanol or methanol), followed by a mild alkaline detergent. Place all contaminated wipes into the designated halogenated waste container.
Waste Segregation & Containerization Workflow
Improper segregation of fluorinated organics can lead to dangerous cross-reactions or regulatory fines.
Step 1: Isolate Halogenated Streams
-
Action: Deposit all 5-(2,4-Difluorophenyl)furan-2-carboxylic acid waste (including contaminated consumables) strictly into containers labeled for Halogenated Organic Waste .
-
Causality: Mixing fluorinated waste with non-halogenated streams dilutes the halogen concentration, potentially causing waste vendors to route the drum to a standard incinerator rather than a High-Temperature Incinerator (HTI), leading to incomplete destruction[3].
Step 2: Container Selection
-
Action: Use High-Density Polyethylene (HDPE) drums or PTFE-lined containers. Avoid standard metal drums unless heavily lined.
-
Causality: If trace moisture enters the waste container, it can interact with degrading fluorinated compounds over time to form trace hydrofluoric acid (HF), which rapidly corrodes unlined metal.
Step 3: Manifesting and Labeling
-
Action: Clearly label the waste manifest with "Contains Fluorinated Aromatics."
Mechanistic Insight: Why Specialized Destruction is Required
You cannot dispose of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid using standard municipal waste incineration. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry.
The Danger of Incomplete Combustion: If incinerated at standard municipal waste temperatures (~800°C), the compound undergoes incomplete combustion[1]. Instead of mineralizing, unimolecular decomposition causes the molecule to fragment into radical intermediates[3]. Computational modeling demonstrates that at insufficient temperatures, these fragments undergo [4+2] Diels-Alder reactions, recombining to form highly toxic fluorinated polycyclic aromatic hydrocarbons (PAHs) or short-chain perfluorocarbons like CF₄, which are potent, indestructible greenhouse gases[3][6].
The High-Temperature Incineration (HTI) Solution: To safely destroy this compound, the waste must be routed to a RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF) equipped with an HTI.
-
Thermal Cleavage: At temperatures exceeding 1,100°C, the thermal energy surpasses the activation energy required for homolytic C-F bond cleavage[4].
-
Radical Quenching: Water vapor is injected into the combustion chamber to act as a hydrogen source. This facilitates the rapid conversion of free fluorine radicals into Hydrogen Fluoride (HF) gas[7].
-
Alkaline Scrubbing: Because HF is highly corrosive and toxic, the incinerator's exhaust is routed through a wet alkaline scrubber (using calcium hydroxide). The HF reacts with the alkali to precipitate out as inert, safe calcium fluoride (CaF₂), which is then landfilled[3][5].
Workflow of high-temperature incineration and HF neutralization for fluorinated organics.
References
-
Title: 5-(2,4-Difluorophenyl)-furan-2-carboxylic acid — Chemical Substance Information Source: nextsds.com URL: 2
-
Title: Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams Source: epa.gov URL: 3
-
Title: Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride Source: nih.gov URL: 6
-
Title: The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study Source: mdpi.com URL: 5
-
Title: Direct measurement of fluorocarbon radicals in the thermal destruction of perfluorohexanoic acid using photoionization mass spectrometry Source: osti.gov URL: 7
-
Title: EPA to require municipal waste incinerators monitor for toxic emissions Source: theguardian.com URL: 1
-
Title: Air Pollution Control Technology Fact Sheet Source: regulations.gov URL: 4
Sources
- 1. EPA to require municipal waste incinerators monitor for toxic emissions | US Environmental Protection Agency | The Guardian [theguardian.com]
- 2. nextsds.com [nextsds.com]
- 3. epa.gov [epa.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study [mdpi.com]
- 6. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Personal protective equipment for handling 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
A Researcher's Guide to Safely Handling 5-(2,4-Difluorophenyl)furan-2-carboxylic acid
Hazard Assessment: Understanding the Risks
The primary hazards associated with 5-(2,4-Difluorophenyl)furan-2-carboxylic acid are inferred from its constituent parts. Furan-based carboxylic acids are known to be irritants, and difluorophenyl derivatives can also pose significant health risks. Therefore, we must assume this compound is, at a minimum, a skin, eye, and respiratory irritant.[1][2][3][4]
Key Potential Hazards:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][3][5][4]
-
Serious Eye Irritation/Damage: Contact with eyes can lead to significant irritation and potential damage.[1][3][5][4][6]
-
Respiratory Irritation: Inhalation of the powdered compound can irritate the respiratory tract.[1][2][3][5][4]
-
Harmful if Swallowed or Inhaled: Similar to other difluorophenyl compounds, ingestion or significant inhalation could be harmful.[7]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not just recommended; it is imperative for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical when handling 5-(2,4-Difluorophenyl)furan-2-carboxylic acid. The following table outlines the minimum required PPE for various laboratory operations.
| Protection Type | Specific PPE | Material/Standard | Operational Phase |
| Eye and Face Protection | Chemical safety goggles and a full-face shield | ANSI Z87.1 approved | All handling, transfer, and disposal operations |
| Hand Protection | Chemical-resistant gloves | Nitrile or Neoprene | All handling, transfer, and disposal operations |
| Body Protection | Chemical-resistant laboratory coat | Flame-retardant material | All handling, transfer, and disposal operations |
| Respiratory Protection | NIOSH-approved respirator with organic vapor/acid gas cartridges and P100 particulate filters | As required by exposure assessment | For operations with a potential for aerosol or vapor generation, or if working outside of a fume hood |
The causality behind these choices is rooted in a multi-layered defense strategy. Chemical safety goggles protect against splashes, while a face shield offers a broader barrier for the entire face.[8][9] Nitrile or neoprene gloves provide a suitable barrier against a wide range of organic chemicals. A flame-retardant lab coat protects your body and personal clothing from contamination.[10] For weighing or other procedures that could generate dust, a NIOSH-approved respirator is essential to prevent inhalation.[11][1][9]
Operational Plan: Safe Handling from Receipt to Use
A systematic approach to handling ensures safety at every step.
Receiving and Storage
Upon receiving the compound, visually inspect the container for any signs of damage or leaks. Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[2][4][10][12][13] The container should always be kept tightly closed.[2][7][8][10][12][13]
Preparation and Handling
All handling of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid must be conducted in a certified chemical fume hood to minimize inhalation exposure.[10] Ensure that an emergency eyewash station and safety shower are readily accessible.[11][10] Before you begin, don all required PPE as outlined in the table above. When preparing solutions, always add the acid to the solvent slowly to avoid splashing.
Workflow for Safe Handling
The following diagram illustrates the decision-making process and safety measures for handling this compound.
Caption: Workflow for the safe handling of 5-(2,4-Difluorophenyl)furan-2-carboxylic acid.
Disposal Plan: Managing Waste Responsibly
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
Waste Segregation
All waste contaminated with 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, including disposable gloves, weigh boats, and pipette tips, must be collected in a dedicated and clearly labeled hazardous waste container.[10]
Waste Container
Use a chemically resistant container, such as high-density polyethylene, for waste collection.[10] The container must be kept closed when not in use.[10]
Final Disposal
Dispose of the hazardous waste through your institution's designated hazardous waste management program.[2][3][5][4][10] Never pour this compound or its waste down the drain.[1][6][10][12][13][14][15]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][14] Seek medical attention.[7][14]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[2][14]
-
If inhaled: Move the person to fresh air.[2][3][7][14] If breathing is difficult, give oxygen. Seek medical attention.[14]
-
If swallowed: Do NOT induce vomiting.[14] Rinse the mouth with water and seek immediate medical attention.[7][14]
-
In case of a spill: Evacuate the area.[1][15] Wearing appropriate PPE, contain the spill using an inert absorbent material and place it in a suitable container for disposal.[11][14]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling 5-(2,4-Difluorophenyl)furan-2-carboxylic acid, ensuring a safe and productive research environment.
References
- Safeguarding Your Research: Essential PPE and Handling Protocols for Tetrahydrofuran-3-carboxylic Acid - Benchchem.
- ((2,6-Difluorophenyl)sulfonyl)phenylalanine - AK Scientific, Inc.
- D2698 - 2,4-Difluorophenylhydrazine Hydrochloride - SAFETY DATA SHEET.
- Material Safety Data Sheet.
- SAFETY DATA SHEET - TCI Chemicals.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- Safety Data Sheet - Key Organics.
- SAFETY DATA SHEET - MilliporeSigma.
- SAFETY DATA SHEET - Thermo Fisher Scientific.
- Technical Supplement.
- SAFETY DATA SHEET - Tokyo Chemical Industry.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Safety Data Sheet - Cayman Chemical.
- SAFETY DATA SHEET - Fisher Scientific.
- Safety Data Sheet - MedchemExpress.com.
- 2 - Safety Data Sheet.
- 2 - SAFETY DATA SHEET.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. publicportal.fmi.com [publicportal.fmi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. keyorganics.net [keyorganics.net]
- 12. sceti.co.jp [sceti.co.jp]
- 13. tcichemicals.com [tcichemicals.com]
- 14. aksci.com [aksci.com]
- 15. tcichemicals.com [tcichemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
